2-Propylglutaric acid
Description
This compound is a dicarboxylic acid.
Structure
3D Structure
Properties
IUPAC Name |
2-propylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNXFIJXYVEYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954462 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32806-62-5 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Role of 2-Propylglutaric Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Propylglutaric acid, a dicarboxylic acid, is primarily recognized as a metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug, valproic acid (VPA). Its presence in biological fluids is a direct consequence of VPA metabolism, particularly through the mitochondrial β-oxidation pathway. While not implicated as a primary causative agent in inborn errors of metabolism, its detection and quantification are of significant interest in therapeutic drug monitoring and in understanding the complex metabolic fate of VPA. This guide provides a comprehensive overview of the metabolic origins of this compound, its relevance as a biomarker, and the analytical methodologies for its detection.
Introduction: The Identity of this compound
This compound (2-PGA) is a C8 dicarboxylic acid that is not a typical endogenous metabolite in human primary metabolic pathways.[1] Its chemical structure features a five-carbon glutaric acid backbone with a propyl group attached to the second carbon. The primary context in which this compound is encountered in clinical and research settings is as a metabolic byproduct of valproic acid (2-propylpentanoic acid).[2][3] Understanding the biological role of this compound, therefore, requires a thorough examination of the metabolic pathways of its parent compound, VPA.
Metabolic Genesis: The Valproic Acid β-Oxidation Pathway
Valproic acid, being a branched-chain fatty acid, undergoes extensive metabolism in the liver, with mitochondrial β-oxidation accounting for a significant portion of its clearance.[4][5] This pathway is a modification of the classical fatty acid oxidation spiral and leads to the formation of various metabolites, including this compound.
The initial steps of VPA metabolism in the mitochondria are crucial for the eventual formation of dicarboxylic acid metabolites. VPA is first activated to its coenzyme A (CoA) thioester, valproyl-CoA, by a medium-chain acyl-CoA synthase.[6] Subsequently, valproyl-CoA enters the β-oxidation spiral. A key enzyme in this pathway is the 2-methyl-branched chain acyl-CoA dehydrogenase, which catalyzes the desaturation of valproyl-CoA to 2-ene-VPA-CoA.[6]
The formation of this compound is believed to occur through a series of subsequent oxidation steps, although the precise enzymatic reactions are not fully elucidated. This process likely involves ω-oxidation, a common pathway for the metabolism of fatty acids that introduces a hydroxyl group at the terminal methyl group, which is then further oxidized to a carboxylic acid, thus forming a dicarboxylic acid.
Caption: Simplified metabolic pathway of Valproic Acid to this compound.
This compound as a Biomarker of Valproic Acid Metabolism
The presence and concentration of this compound in urine and blood serve as a valuable biomarker for monitoring VPA therapy and understanding inter-individual variations in its metabolism.[2][7][8]
Clinical Significance
Urinary organic acid profiling in patients undergoing VPA treatment consistently reveals the presence of this compound, among other VPA metabolites.[7][9] The levels of these metabolites can vary significantly between individuals, reflecting differences in enzymatic activity, genetic polymorphisms, and co-administered medications. Monitoring the excretion of this compound can provide insights into the metabolic load of VPA and may be useful in identifying patients at risk for VPA-induced hepatotoxicity, a rare but serious adverse effect.[2]
Quantitative Data
The following table summarizes the typical urinary excretion of major VPA metabolites, highlighting the contribution of dicarboxylic acids.
| Metabolite | Typical Urinary Excretion (% of Dose) | Reference |
| Valproic Acid | 0.2 - 0.5% | [8] |
| VPA-glucuronide | 20.5 - 88.7% | [8] |
| 3-keto-VPA | 5.8 - 18.7% | [8] |
| 3-OH-VPA | 0.6 - 1.0% | [8] |
| Dicarboxylic Acids (including 2-PGA) | Variable, indicative of ω-oxidation | [2] |
Note: The excretion of dicarboxylic acids is often reported as a group, and specific quantitative data for this compound alone is limited in the literature.
Direct Biological Effects and Mitochondrial Interaction: An Area of Limited Research
A critical question for researchers is whether this compound itself exerts any direct biological or toxic effects, particularly on mitochondrial function, given its origin within this organelle. Currently, there is a paucity of research specifically investigating the direct effects of isolated this compound on cellular or mitochondrial processes.
The majority of studies on VPA-induced mitochondrial toxicity focus on the parent drug or its more reactive metabolites, such as 4-ene-VPA.[2][4] VPA is known to interfere with mitochondrial β-oxidation, leading to a decrease in cellular energy production and an increase in oxidative stress.[10][11][12] While this compound is a product of this altered metabolism, it is not currently considered a primary mediator of VPA's mitochondrial toxicity.
It is important to distinguish the metabolic consequences of this compound from those of glutaric acid, the hallmark metabolite in the inborn error of metabolism, Glutaric Aciduria Type I (GA-I).[13][14] In GA-I, the accumulation of glutaric acid and 3-hydroxyglutaric acid is due to a deficiency in the enzyme glutaryl-CoA dehydrogenase and leads to severe neurological damage.[13][15] this compound is not a characteristic finding in GA-I and its pathophysiology is distinct.
Experimental Protocols: Quantification of this compound
The analysis of urinary organic acids, including this compound, is most commonly performed using gas chromatography-mass spectrometry (GC-MS). This methodology offers high sensitivity and specificity for the identification and quantification of a wide range of metabolites.
Step-by-Step Methodology for Urinary Organic Acid Analysis by GC-MS
This protocol is a generalized procedure and may require optimization based on the specific instrumentation and laboratory conditions.
1. Sample Preparation:
-
Collect a random urine sample in a sterile, preservative-free container.[16]
-
Store the sample frozen at -20°C or lower until analysis.[16]
-
Thaw the urine sample at room temperature and vortex to ensure homogeneity.[17]
2. Internal Standard Addition:
-
Add a known amount of an internal standard to a specific volume of urine. A common internal standard for organic acid analysis is 3-phenylbutyric acid or tropic acid.[18][19] The volume of urine used is often normalized to the creatinine concentration.[17]
3. Acidification and Extraction:
-
Acidify the urine sample to a pH below 2 with hydrochloric acid (HCl).[17]
-
Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or a mixture of solvents.[18] This step is repeated to ensure complete extraction of the organic acids.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.[17]
4. Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase the volatility of the organic acids for GC-MS analysis. A common derivatization procedure involves a two-step process:
-
Oximation with O-methoxylamine hydrochloride to convert keto-acids to their methoxime derivatives.
-
Silylation with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers.[17]
-
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the organic acids on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
The mass spectrometer is typically operated in full scan mode to acquire mass spectra of the eluting compounds.[16]
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
Caption: General workflow for the analysis of urinary this compound by GC-MS.
Conclusion and Future Directions
This compound holds a specific and important niche in the landscape of metabolic research, primarily as a urinary biomarker of valproic acid metabolism. Its formation via the mitochondrial β-oxidation pathway underscores the complex biotransformation of this widely used drug. While its direct biological role and potential toxicity remain largely unexplored, its consistent presence in patients treated with VPA makes it a valuable tool for therapeutic drug monitoring and for investigating the mechanisms of VPA-induced metabolic disturbances.
Future research should focus on several key areas:
-
Elucidation of the specific enzymatic steps leading to the formation of this compound from VPA.
-
Investigation of the potential direct biological effects of this compound on mitochondrial function and cellular signaling pathways.
-
Establishment of clear correlations between urinary this compound concentrations, VPA dosage, and clinical outcomes, including therapeutic efficacy and adverse effects.
A deeper understanding of the complete metabolic fate of VPA, including the role of its various metabolites like this compound, will be instrumental in optimizing its therapeutic use and minimizing its potential for toxicity.
References
- Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. (URL not available)
- Valproic Acid Pathway, Pharmacokinetics - ClinPGx. (URL not available)
-
Mitochondrial metabolism of valproic acid - PubMed. [Link]
-
Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]
-
Therapeutic and Toxic Effects of Valproic Acid Metabolites - MDPI. [Link]
-
Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC - PubMed Central. [Link]
-
Urinary Metabolites of Valproic Acid in Epileptic Patients - PubMed. [Link]
- Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. (URL not available)
-
Astrocytic Proliferation and Mitochondrial Dysfunction Induced by Accumulated Glutaric Acidemia I (GAI) Metabolites: Possible Implications for GAI Pathogenesis - PubMed. [Link]
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (URL not available)
- GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. (URL not available)
-
Schematic representation of pathways affected by valproic acid and... - ResearchGate. [Link]
-
Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - NIH. [Link]
-
Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed. [Link]
-
Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC - NIH. [Link]
-
Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles - PMC - NIH. [Link]
-
Glutaric aciduria type II: report on a previously undescribed metabolic disorder - PubMed. [Link]
-
Showing metabocard for this compound (HMDB0060684). [Link]
-
Glutaric aciduria and L-2-hydroxyglutaric aciduria: Clinical and molecular findings of 35 patients from Turkey - PubMed Central. [Link]
-
(PDF) GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. [Link]
-
Renal tubular dysfunction in epileptic children on valproic acid therapy - PubMed. [Link]
-
Glutaric aciduria types I and II - PubMed. [Link]
-
Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed. [Link]
-
Progress in understanding 2-hydroxyglutaric acidurias - PMC - PubMed Central. [Link]
-
Valproic acid triggers increased mitochondrial biogenesis in POLG-deficient fibroblasts. [Link]
-
The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC. [Link]
-
(PDF) Valproic Acid II: Effects on Oxidative Stress, Mitochondrial Membrane Potential, and Cytotoxicity in Glutathione-Depleted Rat Hepatocytes. [Link]
-
Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression - NIH. [Link]
-
(PDF) Propylthiouracil-induced mitochondrial dysfunction in liver and its relevance to drug-induced hepatotoxicity. [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 2. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Urinary metabolites of valproic acid in epileptic patients [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valproic acid triggers increased mitochondrial biogenesis in POLG-deficient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Valproic acid promotes mitochondrial dysfunction in primary human hepatocytes in vitro; impact of C/EBPα-controlled gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutaric aciduria types I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Astrocytic proliferation and mitochondrial dysfunction induced by accumulated glutaric acidemia I (GAI) metabolites: possible implications for GAI pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metbio.net [metbio.net]
- 17. pure.uva.nl [pure.uva.nl]
- 18. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Metabolic Nexus: Elucidating the Formation of 2-Propylglutaric Acid from Branched-Chain Amino Acid Catabolism
Foreword for the Modern Researcher
In the intricate web of cellular metabolism, the catabolism of essential nutrients like branched-chain amino acids (BCAAs) is a cornerstone of energy homeostasis and biosynthetic precursor supply. However, under certain physiological or xenobiotic pressures, canonical pathways can be perturbed, leading to the formation of aberrant, and often clinically significant, metabolites. This guide delves into the metabolic intersection of BCAA catabolism and the formation of 2-propylglutaric acid, a dicarboxylic acid of diagnostic importance. While not a product of a primary, high-flux pathway, its genesis from BCAA precursors, particularly under the influence of compounds like valproic acid, offers a compelling case study in metabolic crosstalk and enzymatic promiscuity. This document is intended for researchers, clinicians, and drug development professionals who seek a deeper mechanistic understanding of these intricate metabolic relationships.
Foundational Principles: The Canonical Catabolism of Branched-Chain Amino Acids
The three essential BCAAs—leucine, isoleucine, and valine—are structurally unique among the proteinogenic amino acids, featuring a non-linear carbon chain. Their catabolism is initiated in extrahepatic tissues, primarily skeletal muscle, and involves a conserved two-step process before the pathways diverge.
Reversible Transamination: The Gateway to BCAA Catabolism
The initial step is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms. This reaction transfers the amino group from the BCAA to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA).[1][2]
-
Leucine → α-Ketoisocaproate (KIC)
-
Isoleucine → α-Keto-β-methylvalerate (KMV)
-
Valine → α-Ketoisovalerate (KIV)
Irreversible Oxidative Decarboxylation: The Commitment Step
The BCKAs are then transported into the mitochondria for the rate-limiting and irreversible step of BCAA catabolism. This is an oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.[1][2] The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives:
-
KIC → Isovaleryl-CoA
-
KMV → α-Methylbutyryl-CoA
-
KIV → Isobutyryl-CoA
From this point, the catabolic pathways for each BCAA diverge, ultimately yielding acetyl-CoA and/or succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1][2]
The Valproic Acid Connection: A Catalyst for Aberrant Metabolism
Valproic acid (VPA), a widely used antiepileptic and mood-stabilizing drug, is a branched-chain fatty acid (2-propylpentanoic acid). Its structural similarity to BCAA catabolic intermediates is the basis for its significant interaction with these pathways.[3][4]
Competitive Inhibition of BCAA Catabolic Enzymes
VPA is metabolized via mitochondrial β-oxidation, a pathway that shares enzymes with the downstream segments of BCAA catabolism, particularly the acyl-CoA dehydrogenases.[4] Due to its structure, VPA and its metabolites can act as competitive inhibitors of these enzymes. This inhibition leads to a metabolic bottleneck, causing the accumulation of upstream BCAA-derived acyl-CoA intermediates, such as isovaleryl-CoA and isobutyryl-CoA.[4]
| BCAA | Primary Acyl-CoA Intermediate | Potential for Accumulation due to VPA |
| Leucine | Isovaleryl-CoA | High |
| Isoleucine | α-Methylbutyryl-CoA | Moderate |
| Valine | Isobutyryl-CoA | High |
Proposed Metabolic Pathway for this compound Formation
Under normal physiological conditions, the formation of this compound from BCAAs is negligible. However, in the context of VPA-induced enzymatic inhibition, the accumulation of BCAA-derived acyl-CoA intermediates can drive them into alternative, otherwise minor, metabolic routes. The following proposed pathway is a scientifically plausible model for the formation of this compound, likely from a valine-derived precursor, although contributions from other BCAAs cannot be entirely ruled out.
This proposed pathway is an example of metabolic "overflow," where the saturation of a primary pathway leads to the utilization of alternative enzymatic machinery.
Mechanistic Steps of the Proposed Pathway:
-
Accumulation of Isobutyryl-CoA: VPA inhibits isobutyryl-CoA dehydrogenase, leading to an increased mitochondrial concentration of isobutyryl-CoA derived from valine.
-
Promiscuous Carboxylation: The accumulated isobutyryl-CoA may become a substrate for propionyl-CoA carboxylase, an enzyme that normally carboxylates propionyl-CoA to methylmalonyl-CoA. This promiscuous activity would convert isobutyryl-CoA to methylmalonyl-CoA.
-
Condensation and Chain Elongation: Methylmalonyl-CoA can then enter a pathway analogous to fatty acid synthesis, where it condenses with acetyl-CoA. This would be followed by a series of reduction, dehydration, and further reduction reactions, effectively elongating the carbon chain.
-
Formation of a C7-Dicarboxylic-CoA Intermediate: The chain elongation process would ultimately lead to a 7-carbon dicarboxylic-CoA ester.
-
Hydrolysis and Release: The final step would involve the hydrolysis of the CoA ester, releasing this compound.
Experimental Methodologies for Pathway Validation
Validating this proposed aberrant pathway requires a multi-faceted approach, combining in vitro enzymology, cell-based models, and advanced analytical techniques.
In Vitro Enzymatic Assays
Objective: To demonstrate that key enzymes in the proposed pathway can utilize the BCAA-derived intermediates as substrates.
Protocol: Promiscuous Activity of Propionyl-CoA Carboxylase
-
Enzyme Purification: Recombinantly express and purify human propionyl-CoA carboxylase.
-
Substrate Preparation: Synthesize or procure isobutyryl-CoA.
-
Reaction Conditions: Incubate the purified enzyme with isobutyryl-CoA, ATP, and bicarbonate in an appropriate buffer system.
-
Detection of Product: Use LC-MS/MS to detect the formation of methylmalonyl-CoA.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for isobutyryl-CoA and compare them to the native substrate, propionyl-CoA. A significantly higher Km for isobutyryl-CoA would be expected, confirming it as a lower-affinity, promiscuous substrate.
Stable Isotope Tracing in Cell Culture
Objective: To trace the carbon skeleton from a specific BCAA to this compound in a cellular model.
Protocol: 13C-Valine Tracing in Hepatocytes
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in a standard medium.
-
Experimental Medium: Replace the standard medium with a custom medium containing 13C-labeled valine (all carbons labeled).
-
Treatment Groups:
-
Control (13C-valine only)
-
VPA-treated (13C-valine + clinically relevant concentration of VPA)
-
-
Metabolite Extraction: After a suitable incubation period (e.g., 24 hours), quench metabolism and extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry to identify and quantify 13C-labeled this compound. The presence of a labeled this compound isotopologue in the VPA-treated group, but not in the control group, would provide strong evidence for the proposed pathway.
Concluding Remarks for the Drug Development Professional
The formation of this compound from BCAA catabolism, while not a primary metabolic fate, serves as a critical reminder of the potential for off-target metabolic effects of pharmacologically active compounds. For drug development professionals, this case study underscores the importance of:
-
Comprehensive Metabolic Profiling: In preclinical and clinical studies, untargeted metabolomics can reveal the formation of unexpected or aberrant metabolites that may have toxicological or off-target pharmacological implications.
-
Structural Analogy Assessment: When developing new chemical entities, a thorough in silico and in vitro assessment of their structural similarity to endogenous metabolites can predict potential interactions with metabolic pathways.
-
Understanding Enzyme Promiscuity: The concept of enzymatic promiscuity is not merely an academic curiosity but a tangible factor in drug metabolism and toxicity.
By understanding these intricate metabolic connections, we can better predict and mitigate adverse drug reactions, design safer therapeutic agents, and gain deeper insights into the complex interplay between xenobiotics and endogenous metabolism.
References
-
Ghodsi, R., & Mir-Ahmadi, F. (2018). Valproic Acid and its Interaction with Branched-Chain Amino Acid Metabolism. Metabolites, 8(4), 75. [Link]
-
Raby, B. A., & Raje, N. (2012). Valproic acid and branched-chain amino acid metabolism. The pharmacogenomics journal, 12(6), 441-447. [Link]
-
Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & metabolism, 15(1), 1-10. [Link]
-
Adeva-Andany, M. M., Souto-Adeva, G., Ameneiros-Rodríguez, E., Fernández-Fernández, C., Donapetry-García, C., & Domínguez-Montero, A. (2018). Insulin resistance and hyperinsulinemia in humans: aetiology, pathological consequences and therapeutic perspectives. Journal of clinical medicine, 7(11), 424. [Link]
-
Neinast, M. D., Jang, C., Hui, S., Murashige, D. S., Chu, Q., Morscher, R. J., ... & Rabinowitz, J. D. (2019). Quantitative analysis of the whole-body metabolic fate of branched-chain amino acids. Cell metabolism, 29(2), 417-429. [Link]
-
Lian, K., Du, C., & Liu, Y. (2021). Branched-chain amino acid metabolism in cardiovascular disease. Metabolism, 115, 154445. [Link]
-
HMDB. (n.d.). This compound (HMDB0060684). Human Metabolome Database. [Link]
Sources
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Interaction between valproate and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Propylglutaric Acid (CAS 32806-62-5): Properties, Synthesis, Analysis, and Biological Significance
Abstract: This technical guide provides a comprehensive overview of 2-Propylglutaric acid (2-PGA), a dicarboxylic acid of significant interest to the pharmaceutical and biomedical research communities. Primarily known as a key metabolite of the widely used drug Valproic Acid (VPA), 2-PGA serves as a critical biomarker in therapeutic drug monitoring and metabolic studies.[1][2][3] It is also a valuable intermediate in organic synthesis.[4] This document details its physicochemical properties, provides validated protocols for its chemical synthesis and analytical quantification, explores its biological context within VPA metabolism, and outlines its applications and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies.
Core Physicochemical Properties
This compound, systematically named 2-propylpentanedioic acid, is a white crystalline solid at room temperature.[4] Its structure, consisting of a glutaric acid backbone with a propyl group at the C-2 position, results in its classification as a medium-chain, methyl-branched dicarboxylic acid.[4][5] This structure dictates its solubility, reactivity, and biological interactions. It is slightly soluble in water but shows good solubility in organic solvents like ethanol and ether.[4]
Table 1: Key Physicochemical and Structural Identifiers for this compound
| Property | Value | Reference |
| CAS Number | 32806-62-5 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1][6] |
| IUPAC Name | 2-propylpentanedioic acid | [1] |
| Synonyms | 2-PGA, 2-Propylpentanedioic acid, n-Propylglutaric acid | [1] |
| Appearance | White to Off-White Crystalline Solid | [3][4] |
| Melting Point | 63 - 70.5 °C | [6][7] |
| Boiling Point | 165 °C @ 0.5 Torr | [6][7] |
| SMILES | CCCC(CCC(=O)O)C(=O)O | [1] |
| InChIKey | IFNXFIJXYVEYLF-UHFFFAOYSA-N | [1] |
Synthesis and Purification Protocol
The synthesis of 2-PGA is crucial for generating reference standards for analytical studies and for use as a starting material in further chemical development. A common and reliable method involves the hydrolysis of a dialkyl propylmalonate, typically diethyl propylmalonate.[8]
Causality in Synthesis Design
The chosen pathway leverages the robust and high-yielding malonic ester synthesis. Diethyl propylmalonate provides the core carbon skeleton. A strong base is used for saponification to convert the diester into a dicarboxylate salt. Subsequent acidification is a critical step to protonate the carboxylate groups, causing the free dicarboxylic acid to precipitate or become extractable into an organic solvent. Purification by recrystallization is effective due to the crystalline nature of the final product and its differential solubility in a solvent system at varying temperatures.
Detailed Synthesis Protocol
Objective: To synthesize this compound from Diethyl propylmalonate.
Materials:
-
Diethyl propylmalonate
-
Potassium Hydroxide (KOH)
-
Ethanol, Reagent Grade
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel, pH paper.
Procedure:
-
Saponification:
-
In a 500 mL round-bottom flask, dissolve 20 g of potassium hydroxide in 100 mL of ethanol with gentle heating and stirring.
-
To this solution, add 21.6 g (0.1 mol) of diethyl propylmalonate dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by the formation of a solid precipitate (dipotassium salt of 2-propylmalonic acid).
-
-
Acidification:
-
After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the pH of the solution is ~1-2 (verify with pH paper). This step protonates the carboxylate salt.
-
Evaporate the ethanol under reduced pressure.
-
-
Extraction:
-
To the remaining aqueous residue, add 100 mL of deionized water.
-
Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers.
-
-
Drying and Isolation:
-
Dry the combined ether extracts over anhydrous magnesium sulfate for 30 minutes.
-
Filter the drying agent and evaporate the solvent to yield the crude this compound as a solid.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold water.
-
Dry the crystals in a vacuum oven at 40 °C. The expected product is a white crystalline solid.
-
Caption: High-level workflow for the synthesis of this compound.
Analytical Methodologies for Quantification
Accurate quantification of 2-PGA in biological matrices (e.g., urine, plasma) is essential for pharmacokinetic studies and for monitoring patients undergoing Valproic Acid therapy. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application due to its high sensitivity and specificity.[9][10]
Rationale for GC-MS Protocol Design
Direct analysis of dicarboxylic acids by GC is challenging due to their low volatility and propensity for thermal degradation. Therefore, a derivatization step is mandatory. Silylation (e.g., using BSTFA or TMS) is employed to convert the polar carboxyl groups into nonpolar, volatile trimethylsilyl esters, which are ideal for GC analysis.[10] To ensure trustworthiness and accuracy, a stable-isotope labeled internal standard (e.g., deuterated 2-PGA) is added at the beginning of the sample preparation. This standard co-elutes with the analyte but is distinguished by its higher mass in the MS detector, allowing for precise correction of any analyte loss during extraction and derivatization.
Detailed GC-MS Protocol for Urine Analysis
Objective: To quantify this compound in a urine sample using a stable-isotope dilution GC-MS method.
Materials:
-
Urine sample
-
This compound analytical standard
-
Deuterated this compound (internal standard, IS)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Vortex mixer, centrifuge, GC-MS system.
Procedure:
-
Sample Preparation:
-
To a 1 mL aliquot of urine in a glass tube, add 10 µL of the internal standard solution (e.g., 1 mg/mL).
-
Acidify the sample to pH 1 with 2M HCl.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the organic acids.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process one more time and combine the organic layers.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.
-
Transfer the dried extract to a derivatization vial and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of BSTFA (with 1% TMCS).
-
Seal the vial tightly and heat at 70 °C for 60 minutes to ensure complete conversion to the trimethylsilyl esters.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temp: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the di-TMS derivative of 2-PGA and its deuterated internal standard.
-
-
Caption: Validated workflow for quantifying 2-PGA in biological samples.
Biological Role and Pharmacological Context
The primary significance of 2-PGA in drug development and clinical science is its status as a metabolite of Valproic Acid (VPA).[11] VPA is a branched short-chain fatty acid widely prescribed as an antiepileptic and mood stabilizer. It undergoes extensive metabolism in the liver via several pathways, including glucuronidation, beta-oxidation, and omega-oxidation. 2-PGA is a product of the beta-oxidation pathway.[1] Its presence and concentration in urine can provide valuable information about a patient's VPA metabolism.[1][5]
Some studies have suggested that metabolites of VPA may contribute to its therapeutic or toxic effects. 2-PGA has been noted to potentially increase gamma-aminobutyric acid (GABA) levels in the brain, suggesting a possible role in GABAergic neurotransmission.[6] However, it has also been associated with liver lesions in animal studies, highlighting the importance of monitoring metabolic profiles.[6]
Caption: Simplified metabolic fate of Valproic Acid leading to 2-PGA.
Applications in Research and Drug Development
-
Biomarker for VPA Metabolism: 2-PGA is a key urinary biomarker used to assess the metabolic pathways of Valproic Acid in patients, aiding in the personalization of therapy and the investigation of drug-induced hepatotoxicity.
-
Pharmaceutical Intermediate: As a dicarboxylic acid derivative, 2-PGA serves as a versatile building block in organic synthesis for creating more complex molecules and active pharmaceutical ingredients (APIs).[4][12]
-
Reference Standard: High-purity 2-PGA is essential as a certified reference material for the validation of analytical methods in clinical and forensic toxicology laboratories.[6]
Safety and Handling
While a specific, comprehensive toxicology profile for 2-PGA is not widely published, data from suppliers and related compounds like glutaric acid provide guidance.
-
Hazards: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][13]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Biosynth recommends long-term storage at temperatures below -15°C in a tightly sealed container.[6]
This guide provides a foundational and practical framework for understanding and working with this compound. By integrating chemical principles with validated experimental protocols, it aims to support the rigorous demands of scientific research and pharmaceutical development.
References
-
Title: this compound | C8H14O4 | CID 134970 Source: PubChem URL: [Link]
-
Title: this compound (CAS No: 32806-62-5) API Intermediate Manufacturers Source: apicule URL: [Link]
-
Title: this compound (C007B-572622) Source: Cenmed Enterprises URL: [Link]
-
Title: valproic acid and its Impurities Source: Pharmaffiliates URL: [Link]
-
Title: this compound - CAS:32806-62-5 Source: Topbatt Chemical Co., Ltd. URL: [Link]
-
Title: CAS No : 32806-62-5 | Product Name : this compound Source: Pharmaffiliates URL: [Link]
-
Title: Showing metabocard for this compound (HMDB0060684) Source: Human Metabolome Database URL: [Link]
-
Title: this compound Source: Luminix Health URL: [Link]
-
Title: Glutaric acid Source: Publisso URL: [Link]
-
Title: ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde Source: NCBI Bookshelf URL: [Link]
-
Title: Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Glutaric acid Source: Publisso - The MAK Collection for Occupational Health and Safety URL: [Link]
Sources
- 1. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. apicule.com [apicule.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 6. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]
- 12. CAS 32806-62-5: 2-Propylpentanedioic acid | CymitQuimica [cymitquimica.com]
- 13. luminixhealth.com [luminixhealth.com]
- 14. fishersci.com [fishersci.com]
The Discovery and Scientific Journey of 2-Propylglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule at the Crossroads of Metabolism and Therapeutics
2-Propylglutaric acid, a dicarboxylic acid with the chemical formula C₈H₁₄O₄, holds a unique position in the landscape of biochemistry and pharmacology.[1] Though not a household name, its story is intricately woven into the history of antiepileptic drug development, the understanding of inborn errors of metabolism, and the evolution of analytical chemistry. This guide provides a comprehensive exploration of the discovery, history, and scientific significance of this compound, designed for the discerning eye of the research and development community. We will delve into its synthetic origins, its roles as a key metabolite, and its utility as a biomarker, all while grounding the narrative in the experimental logic and technological advancements that have shaped our understanding of this multifaceted molecule.
Chapter 1: The Genesis of this compound - A Story of Synthesis and Serendipity
The precise moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its structural relative and metabolic precursor, valproic acid (2-propylpentanoic acid), has a well-established history that provides crucial context. Valproic acid was first synthesized in 1881 by Beverly S. Burton.[2] For decades, it was used merely as an organic solvent. Its remarkable anticonvulsant properties were discovered serendipitously in 1962 by George Karraz, who observed that all compounds dissolved in valproic acid exhibited antiepileptic activity.[2] This discovery spurred intense interest in valproic acid and its metabolic fate, paving the way for the eventual identification and study of its metabolites, including this compound.
Early Synthetic Approaches: A Glimpse into the Chemist's Toolkit
While a definitive "first synthesis" paper for this compound is elusive, the chemical literature of the mid-20th century provides insights into the plausible synthetic routes available to organic chemists of that era. A German patent filed in 1970 outlines a process for preparing 2,2-dialkyl and 2,2-alkylene glutaric acids, demonstrating the feasibility of synthesizing such structures during that period. The synthesis of dicarboxylic acids, in general, was a well-established field.
A plausible and historically relevant synthetic pathway for this compound would likely have involved the alkylation of a malonic ester derivative, a cornerstone of organic synthesis.
Experimental Protocol: A Representative Malonic Ester Synthesis of this compound
This protocol is a generalized representation of a classical approach to synthesizing this compound.
Step 1: Formation of the Enolate. Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate. This step is crucial as it creates a nucleophilic carbon center.
Step 2: First Alkylation. The enolate is then reacted with a propyl halide (e.g., 1-bromopropane) in an Sₙ2 reaction to introduce the propyl group at the α-carbon.
Step 3: Second Alkylation. The resulting mono-alkylated malonic ester is then reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to introduce the acetate group.
Step 4: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is subjected to acidic hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to the decarboxylation of the geminal dicarboxylic acid, yielding this compound.
Caption: A generalized workflow for the malonic ester synthesis of this compound.
Chapter 2: A Tale of Two Pathways - this compound in Metabolism
The biological significance of this compound stems from its emergence as a metabolite in two distinct and clinically relevant pathways: the metabolism of the drug valproic acid and the catabolism of branched-chain amino acids.
A Key Metabolite of Valproic Acid
Following the widespread clinical use of valproic acid for epilepsy, researchers began to investigate its metabolic fate to understand its mechanism of action and potential toxicity. A pivotal study in this area was published in 1981 by W. Löscher, which examined the anticonvulsant activity of eight different metabolites of valproic acid, including 2-n-propylglutaric acid.[3][4] This study not only confirmed the existence of this compound as a metabolite but also assessed its biological activity, finding it to be less potent than the parent drug.[3][4] The identification of this and other metabolites was crucial for building a comprehensive picture of valproic acid's pharmacology.
The biotransformation of valproic acid to this compound is a minor but significant metabolic pathway. It is thought to occur via omega-oxidation followed by beta-oxidation.
Caption: A simplified pathway showing the metabolic conversion of Valproic Acid to this compound.
A Byproduct of Branched-Chain Amino Acid Catabolism
Independent of its connection to valproic acid, this compound is also a metabolic byproduct of the breakdown of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine. While not a major intermediate, its presence in urine can reflect the overall flux through these catabolic pathways.
Chapter 3: The Analytical Pursuit - Detecting this compound
The ability to detect and quantify this compound in biological fluids has been paramount to understanding its roles in health and disease. The history of its detection is intertwined with the development of powerful analytical techniques, most notably gas chromatography-mass spectrometry (GC-MS).
The Dawn of Urine Organic Acid Analysis
The field of clinical chemistry was revolutionized by the advent of GC-MS in the 1950s.[3][5] This technology, which couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, became the "gold standard" for the comprehensive analysis of organic acids in urine.[3][5][6] This allowed for the screening of a wide range of metabolic disorders, known as organic acidurias.
Experimental Protocol: A Classic GC-MS Method for Urine Organic Acid Analysis
This protocol outlines the fundamental steps involved in the traditional GC-MS analysis of urinary organic acids.
Step 1: Sample Preparation. A urine sample is first acidified to protonate the carboxylic acid groups.
Step 2: Extraction. The organic acids are then extracted from the aqueous urine matrix into an organic solvent, such as ethyl acetate.
Step 3: Derivatization. To make the non-volatile organic acids suitable for gas chromatography, they are chemically modified in a process called derivatization. A common method is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (TMS) groups, increasing their volatility.
Step 4: GC-MS Analysis. The derivatized sample is injected into the gas chromatograph. The different TMS-derivatized organic acids are separated based on their boiling points and interactions with the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Sources
- 1. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsant activity of metabolites of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Development of Gas Chromatographic Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Propylpentanedioic Acid
Introduction
2-Propylpentanedioic acid, systematically known as 2-propylglutaric acid, is a dicarboxylic acid derivative of significant interest in the fields of pharmacology and toxicology.[1][2] It is primarily recognized as a metabolite of valproic acid (2-propylpentanoic acid), a widely used anticonvulsant and mood-stabilizing drug.[3][4] The study of 2-propylpentanedioic acid is crucial for understanding the metabolic pathways, therapeutic efficacy, and potential side effects of valproic acid. This guide provides a comprehensive technical overview of 2-propylpentanedioic acid, encompassing its physicochemical properties, synthesis, biological relevance, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
2-Propylpentanedioic acid is a white to off-white solid at room temperature.[3] Its chemical structure consists of a glutaric acid backbone with a propyl group substituted at the second carbon.[1] This structure imparts specific chemical and physical characteristics that are crucial for its biological behavior and analytical detection.
| Property | Value | Source |
| IUPAC Name | 2-propylpentanedioic acid | [2] |
| Synonyms | This compound | [1][5] |
| CAS Number | 32806-62-5 | [1][5] |
| Molecular Formula | C8H14O4 | [2][5] |
| Molecular Weight | 174.19 g/mol | [1][5] |
| Melting Point | 63 °C | [5] |
| Boiling Point | 165 °C | [5] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |
Synthesis and Manufacturing
The synthesis of 2-propylpentanedioic acid is of interest for obtaining analytical standards and for use in metabolic studies. A common synthetic route involves the use of diethyl propylmalonate as a starting material.[6] The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of 2-propylpentanedioic acid.
This process typically involves the alkylation of diethyl propylmalonate, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final dicarboxylic acid product. The choice of base and alkylating agent is critical for achieving high yields and purity.
Biological Activity and Mechanism of Action
The primary biological relevance of 2-propylpentanedioic acid stems from its role as a metabolite of valproic acid.[3] Valproic acid undergoes metabolism in the liver through several pathways, including glucuronidation, hydroxylation by cytochrome P450 enzymes, and mitochondrial β-oxidation.[7] 2-Propylpentanedioic acid is a product of these metabolic processes.
While 2-propylpentanedioic acid itself is not considered the primary active therapeutic agent, its formation and accumulation can have biological consequences. It has been shown to be present in urine samples and is implicated in causing liver lesions in animal studies.[5] The metabolism of 2-propylpentanedioic acid to propionic acid may serve as a marker for renal dysfunction.[5] Furthermore, there is evidence to suggest that it may increase the levels of gamma-aminobutyric acid (GABA) in the brain, potentially influencing GABAergic neurotransmission.[5]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 2-propylpentanedioic acid is integral to comprehending the overall disposition of valproic acid. As a metabolite, its concentration in plasma and urine can provide insights into the metabolic status of a patient undergoing valproic acid therapy. The elimination rate of 2-propylpentanedioic acid is reportedly slower than that of propionic acid, leading to its longer persistence in the body.[5]
The metabolic pathway leading to the formation of 2-propylpentanedioic acid is a key area of study. The following diagram illustrates the metabolic conversion of valproic acid.
Caption: Metabolic pathways of Valproic Acid leading to 2-propylpentanedioic acid.
Analytical Methodology
The accurate detection and quantification of 2-propylpentanedioic acid in biological matrices are essential for both research and clinical monitoring. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose.
Protocol: Quantification of 2-Propylpentanedioic Acid in Urine by GC-MS
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of 2-propylpentanedioic acid).
-
Acidify the sample with hydrochloric acid to a pH of approximately 1-2.
-
Extract the organic acids with a suitable solvent, such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the carboxylic acid groups into more volatile silyl esters.
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Employ a suitable capillary column (e.g., a non-polar or medium-polarity column) for chromatographic separation.
-
Use a temperature program that allows for the effective separation of 2-propylpentanedioic acid from other urinary components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of 2-propylpentanedioic acid.
-
Determine the concentration of 2-propylpentanedioic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
This chemical ionization technique is also adaptable for the measurement of other fatty acids in biological fluids.[5]
Applications and Research
The primary application of 2-propylpentanedioic acid is as a key pharmaceutical intermediate in the synthesis of valproic acid.[1] In the research context, it serves as a crucial biomarker for studying the metabolism and potential toxicity of valproic acid. Its quantification in patients can aid in therapeutic drug monitoring and in the investigation of adverse drug reactions, particularly hepatotoxicity.
Toxicology and Safety
2-Propylpentanedioic acid is associated with certain toxicological concerns. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] As a metabolite of valproic acid, which is a known teratogen, the safety profile of 2-propylpentanedioic acid is of interest, particularly in the context of prenatal exposure.[7] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.[8][9]
Conclusion
2-Propylpentanedioic acid is a molecule of considerable importance in the study of valproic acid. Its role as a major metabolite necessitates a thorough understanding of its physicochemical properties, synthesis, and biological fate. For researchers and professionals in drug development, the ability to accurately synthesize and analyze this compound is essential for advancing our knowledge of valproic acid's pharmacology and for ensuring its safe and effective use in clinical practice. Further research into the independent biological activities and toxicological profile of 2-propylpentanedioic acid will continue to be a valuable area of investigation.
References
- U.S. National Library of Medicine. (n.d.). Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). 2-PROPYL GLUTARIC ACID synthesis.
- Biosynth. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-Propylpentanoic acid.
- Apicule. (n.d.). This compound (CAS No: 32806-62-5) API Intermediate Manufacturers.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Propylpentanoic acid, sodium salt.
- Australian Government Department of Health. (2014). 2-Propenoic acid: Human health tier II assessment.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Methyl-2-propylpentanoic acid.
- National Center for Biotechnology Information. (n.d.). 2-Propyl-2-pentenoic acid. PubChem.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Propylpentanoic acid.
- ChemicalBook. (n.d.). 2-Propylpentanoic acid.
- ResearchGate. (n.d.). Metabolism and bioactivity of 2-propylpentanoic acid.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Pharmaffiliates. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-PROPYL GLUTARIC ACID.
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]
- 5. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 6. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. aksci.com [aksci.com]
- 9. fishersci.ca [fishersci.ca]
physical and chemical properties of 2-Propylglutaric acid
An In-Depth Technical Guide to 2-Propylglutaric Acid: Physicochemical Properties and Analytical Methodologies
Introduction
This compound, systematically known as 2-propylpentanedioic acid, is a dicarboxylic acid of significant interest in metabolic research and pharmaceutical development. As a metabolite of the widely used anticonvulsant and mood-stabilizing drug, Valproic Acid, its characterization is crucial for understanding the pharmacology and toxicology of its parent compound.[1][2][3][4][5] This guide provides a comprehensive overview of the , alongside detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
The foundational step in understanding the behavior of any chemical entity is a thorough characterization of its molecular structure and identifiers.
Chemical Structure
This compound possesses a five-carbon glutaric acid backbone with a propyl group substituent at the C-2 position.[6] This structure gives rise to its characteristic dicarboxylic acid nature.
Caption: Chemical structure of this compound.
Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-propylpentanedioic acid | [1] |
| CAS Number | 32806-62-5 | [1][6] |
| Molecular Formula | C₈H₁₄O₄ | [1][6] |
| Molecular Weight | 174.19 g/mol | [1][6] |
| Synonyms | 2-Propylpentanedioic acid, 2-PGA, n-Propylglutaric acid | [1] |
Physicochemical Properties
The dictate its behavior in biological systems and analytical procedures.
Physical Properties
These properties are essential for handling, storage, and formulation development.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [5][6] |
| Melting Point | 61-70.5 °C | [7][8][9] |
| Boiling Point | 165 °C at 0.5 Torr | [7][9] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and ether | [6] |
| Predicted pKa | 4.13 (Strongest Acidic) | [2] |
Chemical Properties
As a dicarboxylic acid, this compound's chemistry is dominated by its two carboxylic acid functional groups.
-
Acidity : The presence of two carboxylic acid groups means that this compound is a diprotic acid, capable of donating two protons in solution. The predicted pKa of the most acidic proton is approximately 4.13.[2] The proximity of the two carboxylic acid groups and the electron-donating nature of the propyl group influence the acidity compared to unsubstituted glutaric acid.
-
Reactivity :
-
Esterification : The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation : Reaction with amines can lead to the formation of amides.
-
Decarboxylation : While not typically facile, decarboxylation can be induced under certain conditions, such as high heat.
-
Spectroscopic Profile
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group and two multiplets for the methylene groups), a multiplet for the proton at the chiral center (C-2), and multiplets for the methylene protons of the glutaric acid backbone. The acidic protons of the carboxylic acids will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR : The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The two carbonyl carbons of the carboxylic acid groups will resonate at the downfield end of the spectrum (typically >170 ppm). The remaining six aliphatic carbons will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups.
-
A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid groups.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
Experimental Protocols
The following section details a robust protocol for the determination of the acid dissociation constants (pKa) of this compound, a critical parameter for understanding its physiological behavior.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the pH of a solution of the acid as a titrant of known concentration is added.
The pKa values correspond to the pH at which half of the acidic protons have been neutralized. For a diprotic acid like this compound, two equivalence points and two half-equivalence points will be observed on the titration curve.
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
Caption: Workflow for the potentiometric titration of this compound.
The titration curve will show two distinct buffer regions and two equivalence points. The pKa values are determined from the pH at the midpoint of each buffer region. A more accurate determination of the equivalence points can be achieved by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peaks correspond to the equivalence points.
Synthesis and Applications
Understanding the synthesis and applications of this compound provides context for its relevance in research and industry.
Synthesis
A common laboratory synthesis of this compound involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. One potential synthetic route starts from diethyl propylmalonate.[10]
Applications in Drug Development and Research
-
Metabolic Studies : As a primary metabolite of Valproic Acid, this compound is a key biomarker in pharmacokinetic and pharmacodynamic studies of this drug.[2][3][4][5]
-
Pharmaceutical Intermediate : It serves as a crucial intermediate in the synthesis of Valproic Acid and potentially other active pharmaceutical ingredients (APIs).[6]
-
Prodrug Development : The dicarboxylic acid structure of this compound and related compounds can be utilized in prodrug design to improve the solubility, bioavailability, and targeting of other drugs.[][12][13] For instance, glutaric acid has been used to form cocrystals to enhance the oral bioavailability of poorly soluble APIs.[14]
Conclusion
This compound is a molecule with significant implications in both fundamental and applied sciences. A thorough understanding of its physicochemical properties, spectroscopic profile, and analytical methodologies is essential for researchers and professionals working in areas from metabolic research to pharmaceutical development. The information and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation and application of this important dicarboxylic acid.
References
-
PubChem. This compound | C8H14O4 | CID 134970. [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0060684). [Link]
-
Apicule. This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. [Link]
-
Cenmed Enterprises. This compound (C007B-572622). [Link]
-
The Analyst. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. [Link]
-
Pharmaffiliates. This compound | CAS No : 32806-62-5. [Link]
-
ResearchGate. Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. [Link]
-
Asian Journal of Chemistry. Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. [Link]
-
Science.gov. potentiometric titration method: Topics by Science.gov. [Link]
-
LookChem. B-N-PROPYLGLUTARIC ACID (Cas 4165-98-4). [Link]
-
NIST WebBook. Glutaric acid, propyl 2-propylphenyl ester. [Link]
-
Semantic Scholar. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. [Link]
-
University of California, Berkeley. POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]
-
Organic Syntheses. Glutaric acid. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). [Link]
-
Merck Index Online. Glutaric Acid. [Link]
-
SpectraBase. Glutaric acid, 2,2,3,3,4,4,5,5-octafluoropentyl propyl ester. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). [Link]
-
SpectraBase. Glutaric acid, butyl 2-propylpentyl ester. [Link]
-
NIST WebBook. 3-Propylglutaric acid. [Link]
-
PubMed Central. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. [Link]
-
PubMed Central. Amino Acids in the Development of Prodrugs. [Link]
-
PubChem. 2-Methylglutaric Acid | C6H10O4 | CID 12046. [Link]
Sources
- 1. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 3. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. apicule.com [apicule.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 9. 2-PROPYL GLUTARIC ACID | 32806-62-5 [amp.chemicalbook.com]
- 10. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantitative Analysis of 2-Propylglutaric Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and validated protocol for the determination of 2-propylglutaric acid in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a dicarboxylic acid and a known metabolite of valproic acid, an anticonvulsant medication.[1][2] Its quantification in urine is crucial for therapeutic drug monitoring and in the investigation of certain metabolic disorders. The described methodology employs a robust sample preparation procedure involving liquid-liquid extraction followed by chemical derivatization to enhance volatility and thermal stability. This guide is intended for researchers, clinical scientists, and professionals in drug development, offering a detailed, step-by-step protocol from sample collection to data analysis, complete with expert insights into the rationale behind key procedural steps.
Introduction: The Significance of this compound Measurement
This compound (2-PGA) is a medium-chain, methyl-branched dicarboxylic acid.[3] While it can be found in trace amounts endogenously, its primary clinical significance lies in its role as a metabolite of valproic acid.[1][2] The analysis of urinary organic acids by GC-MS is a cornerstone in the diagnosis and management of inborn errors of metabolism (IEMs), capable of detecting around 150 different disorders.[4][5] In this context, the accurate quantification of specific organic acids like 2-PGA is paramount.
The rationale for developing a robust GC-MS method for 2-PGA is twofold:
-
Therapeutic Drug Monitoring (TDM): For patients undergoing treatment with valproic acid, monitoring the levels of its metabolites, including 2-PGA, can provide insights into drug metabolism, patient compliance, and potential toxicity.
-
Metabolic Profiling: In the broader context of urinary organic acid analysis, the presence of elevated 2-PGA can be a key diagnostic marker. Organic acidurias are a class of IEMs characterized by the accumulation of organic acids in bodily fluids.[5][6] While not a primary organic aciduria itself, understanding the profile of dicarboxylic acids is essential for differential diagnosis.
Gas chromatography coupled with mass spectrometry is the gold standard for this type of analysis due to its high sensitivity, selectivity, and ability to resolve complex mixtures of metabolites found in urine.[4][7] However, organic acids, including 2-PGA, are non-volatile and thermally labile due to the presence of polar carboxyl groups.[8] Therefore, a critical step in the analytical workflow is chemical derivatization, which converts these polar functional groups into less polar, more volatile, and thermally stable derivatives suitable for GC analysis.[8][9]
The Analytical Principle: From Urine to Quantifiable Data
The entire analytical workflow is designed to isolate 2-PGA from the complex urine matrix, convert it into a form suitable for GC-MS analysis, and then accurately quantify it. The process is a multi-stage system, with each step validated to ensure accuracy and reproducibility.
Figure 1: High-level overview of the analytical workflow for 2-PGA analysis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of an internal standard from the very beginning is crucial, as it corrects for variations in extraction efficiency and derivatization yield, thereby ensuring the trustworthiness of the final quantitative result.
Reagents and Materials
-
This compound standard (≥98% purity)
-
Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled 2-PGA
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Hydrochloric acid (HCl), 1M
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Human urine (drug-free pool for calibration and QCs)
-
Methanol (HPLC grade)
Sample Collection and Normalization
For reliable and comparable results, proper sample handling is critical.
-
Collection: A first-morning or random urine sample can be used.[5][10] For optimal preservation, samples should be stored at -20°C until analysis.[10]
-
Normalization: To account for variations in urine dilution, results are typically normalized to the urinary creatinine concentration.[4][11] The volume of urine used for extraction is adjusted based on the creatinine level. For example, a common practice is to use a volume of urine containing a standardized amount of creatinine (e.g., 1 mg/mL).[5]
Step-by-Step Sample Preparation
This liquid-liquid extraction (LLE) protocol is optimized for the recovery of organic acids from urine.
-
Normalization & Internal Standard Spiking: Based on the creatinine concentration, transfer the calculated volume of urine into a glass tube. Add a known amount of the internal standard (e.g., 50 µL of a working solution) to every sample, calibrator, and quality control.[4][12] This initial step is vital for accurate quantification.[11]
-
Acidification & Salting Out: Acidify the sample by adding 20 µL of 1M HCl to bring the pH below 2.[4][12] This protonates the carboxyl groups of 2-PGA, making it less water-soluble and more amenable to extraction into an organic solvent. Add approximately 1 g of NaCl to the sample to increase the ionic strength of the aqueous phase, which further drives the organic acids into the organic layer (salting out).[4]
-
Liquid-Liquid Extraction: Perform a sequential extraction. First, add 2.5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the layers.[4] Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the remaining aqueous layer with 2.5 mL of diethyl ether.[4] Combine the two organic extracts.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.[12] Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ambient temperature.[4] Crucial Insight: Avoid excessive heat during evaporation, as it can lead to the loss of more volatile organic acids.[4]
Derivatization: The Key to Volatility
Derivatization is a critical step that replaces the active hydrogens on the carboxyl groups with non-polar trimethylsilyl (TMS) groups.[8] This increases the volatility and thermal stability of 2-PGA, making it suitable for GC analysis.[9]
Figure 2: The silylation reaction of this compound.
-
Reconstitution: To the dried residue, add 20 µL of pyridine. Pyridine acts as a solvent and a catalyst for the reaction.[4]
-
Silylation: Add 75 µL of BSTFA containing 1% TMCS.[4] The TMCS is a catalyst that enhances the reactivity of the silylating agent.
-
Reaction: Cap the vial tightly and heat at 75°C for 30 minutes to ensure complete derivatization.[4]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. Derivatized samples should be analyzed promptly or stored at low temperatures to prevent degradation.[13]
GC-MS Instrumental Parameters & Data Analysis
The following parameters provide a robust starting point for the analysis of TMS-derivatized 2-PGA. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm | A non-polar column provides excellent separation for a wide range of organic acid derivatives.[4] |
| Injection Volume | 1 µL | |
| Injector Temperature | 280-300°C | Ensures rapid volatilization of the derivatized analyte.[4] |
| Split Ratio | 20:1 | Prevents column overloading while maintaining good sensitivity.[4] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial 80°C (hold 5 min), ramp 8°C/min to 280°C (hold 10 min) | This temperature program allows for the separation of a wide range of urinary organic acids.[4] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns.[4] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte before reaching the ion source.[4] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and method development. SIM mode is used for enhanced sensitivity and specificity in quantitative analysis. |
| Key Ions for 2-PGA-TMS | m/z (tentative): 303 (M-15), 245, 147 | The M-15 ion (loss of a methyl group from a TMS moiety) is often a prominent and characteristic fragment for TMS derivatives. Other ions should be confirmed with a pure standard. |
Table 1: Recommended GC-MS parameters.
Data Analysis and Quantification
-
Identification: The identification of the 2-PGA-TMS peak is confirmed by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantification: A calibration curve is constructed by analyzing a series of calibrators (e.g., drug-free urine spiked with known concentrations of 2-PGA). The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 2-PGA in unknown samples is then calculated from this regression equation.
Method Validation
A GC-MS method intended for clinical or research applications must be thoroughly validated to ensure its reliability.[7][14][15] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of >0.99 is typically desired.[15][16]
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control samples at multiple concentration levels. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[15][17]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components expected to be in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Stability: The stability of the analyte in the urine matrix under various storage conditions and the stability of the derivatized sample.[13][15]
Conclusion
This application note details a robust and reliable GC-MS method for the quantitative analysis of this compound in urine. The protocol, from sample preparation and derivatization to instrumental analysis, is built upon established principles of organic acid analysis and is designed to deliver high-quality, reproducible data. By providing not just the steps but also the scientific rationale, this guide empowers researchers and clinicians to implement this method with confidence, contributing to improved therapeutic drug monitoring and the diagnosis of metabolic disorders.
References
- F. K. T. Chong, et al. (2022). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites.
- (PDF) Derivatization Methods in GC and GC/MS. (n.d.).
- GC-MS Sample Preparation Protocol for Organic Acids in Urine. (n.d.). Aurametrix.
- Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatiz
- This compound | 32806-62-5. (n.d.). Biosynth.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Acids: Derivatization for GC Analysis. (n.d.). Sigma-Aldrich.
- Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. (n.d.).
- Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (n.d.). MDPI.
- Validation of GC / GC-MS Methodologies. (n.d.). Research and Markets.
- Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim.
- OAP Organic Acids Profile Collection Instructions. (n.d.).
- The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma. (n.d.). RSC Publishing.
- Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2024). PMC - PubMed Central.
- This compound (C007B-572622). (n.d.). Cenmed Enterprises.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet.
- GC-MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. (n.d.).
- Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). MDPI.
- A Review on GC-MS and Method Development and Valid
- Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024).
- GC/FID & GC/MS RTL Flavor D
- GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. (2014). PubMed.
- Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - UAH.
- Profiling of Fatty Acid Compositional Alterations in Edible Oils Upon Heating Using Gas Chromatography. (n.d.). Universiti Sains Malaysia.
- CAS No : 32806-62-5 | Product Name : this compound. (n.d.).
- Showing metabocard for this compound (HMDB0060684). (2013). HMDB.
- Progress in understanding 2-hydroxyglutaric acidurias. (n.d.). PMC - PubMed Central.
- Potential clinical applications of alpha-ketoglutaric acid in diseases (Review). (2025).
Sources
- 1. cenmed.com [cenmed.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 4. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in understanding 2-hydroxyglutaric acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. youtube.com [youtube.com]
- 10. erndim.org [erndim.org]
- 11. metbio.net [metbio.net]
- 12. pure.uva.nl [pure.uva.nl]
- 13. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of GC / GC-MS Methodologies - Research and Markets [researchandmarkets.com]
- 15. The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-Propylglutaric Acid for Enhanced Gas Chromatography Analysis
Introduction: The Analytical Challenge of 2-Propylglutaric Acid
This compound, a dicarboxylic acid, is a key metabolite in various biological pathways and its quantification is crucial in clinical diagnostics and drug development.[1][2][3][4] However, its direct analysis by gas chromatography (GC) is fraught with challenges. The presence of two polar carboxylic acid functional groups leads to low volatility and a propensity for thermal degradation in the hot GC injector.[5] This results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and poor reproducibility.[5][6] To overcome these limitations, derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[5][7]
This application note provides a comprehensive guide to the derivatization of this compound for GC analysis. We will delve into the two most common and effective derivatization strategies: silylation and esterification . We will explore the underlying chemistry of these methods, provide detailed, field-proven protocols, and discuss the critical parameters for successful derivatization.
Pillar 1: Silylation - The Gold Standard for Carboxylic Acid Derivatization
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen atoms of the carboxylic acid groups with a non-polar trimethylsilyl (TMS) group.[5][7] This chemical modification effectively masks the polar nature of the carboxyl groups, leading to a significant increase in volatility and thermal stability. The most powerful and common silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
The Mechanism of Silylation
The silylation of a carboxylic acid with a reagent like BSTFA proceeds via a nucleophilic attack of the carboxyl oxygen on the silicon atom of the silylating agent. The reaction is often facilitated by a catalyst, such as trimethylchlorosilane (TMCS), which is often included in the reagent mixture at a low concentration (e.g., 1%).[5] TMCS acts as a catalyst by converting the hydroxyl group to a better leaving group.
Protocol 1: Silylation of this compound using BSTFA with 1% TMCS
This protocol provides a detailed procedure for the silylation of this compound using BSTFA containing 1% TMCS. This method is highly effective and generally provides excellent derivatization yields.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, DMF)[8][9]
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial.[5]
-
If the sample is in an aqueous solution, it must be completely dried prior to derivatization. This can be achieved by evaporating the solvent under a gentle stream of dry nitrogen gas at a moderate temperature (40-70°C).[8] The presence of moisture will deactivate the silylating reagent and lead to incomplete derivatization.[5]
-
-
Reagent Addition:
-
Add 100-200 µL of a suitable anhydrous solvent (e.g., pyridine) to dissolve the dried sample. The use of a solvent is recommended to ensure complete dissolution of the analyte and facilitate the reaction.[8]
-
Add 100-200 µL of BSTFA with 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of BSTFA to each active hydrogen in the analyte molecule.[10]
-
-
Reaction:
-
Tightly cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven.[5] The elevated temperature accelerates the reaction rate, which can be beneficial for dicarboxylic acids that may be slower to derivatize than simple monofunctional compounds.
-
-
Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The derivatized sample can be directly injected into the GC-MS system. A typical injection volume is 1 µL.[5]
-
Troubleshooting and Key Considerations for Silylation:
-
Incomplete Derivatization: This is often due to the presence of moisture in the sample or reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents. If incomplete derivatization persists, increasing the reaction time or temperature may be necessary. For particularly difficult samples, a stronger silylating agent like MSTFA can be considered.[7]
-
Reagent Byproducts: The byproducts of BSTFA derivatization are generally volatile and elute early in the chromatogram, minimizing interference with the analyte peak.[10]
-
Steric Hindrance: The propyl group at the 2-position of this compound may introduce some steric hindrance, potentially slowing down the derivatization reaction compared to unsubstituted glutaric acid. The recommended heating step is crucial to overcome this potential issue.
Pillar 2: Esterification - A Targeted Approach for Carboxylic Acids
Esterification is another highly effective derivatization method that specifically targets carboxylic acid functional groups, converting them into their corresponding esters.[5] This method is particularly useful when analyzing complex samples containing other functional groups (e.g., hydroxyls, amines) that you do not wish to derivatize. Common esterification reagents include diazomethane, boron trifluoride (BF₃) in an alcohol (typically methanol), and pentafluorobenzyl bromide (PFBBr).
The Mechanism of Esterification
The mechanism of esterification varies depending on the reagent used.
-
Diazomethane: This highly reactive reagent readily converts carboxylic acids to their methyl esters through a simple acid-base reaction followed by nucleophilic attack.[11][12][13][14] The reaction is rapid and typically proceeds at room temperature with high efficiency.[11] However, diazomethane is toxic and explosive, requiring specialized handling procedures.[13]
-
BF₃/Methanol: This method involves the acid-catalyzed esterification of the carboxylic acid with methanol.[15] Boron trifluoride acts as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.
-
Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly useful for creating derivatives that are highly sensitive to electron capture detection (ECD), a common detector in gas chromatography.[16][17][18][19] The reaction involves the nucleophilic attack of the carboxylate anion on the PFBBr molecule.
Protocol 2: Methyl Esterification of this compound using Diazomethane
Warning: Diazomethane is a highly toxic and potentially explosive substance. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
This compound standard or dried sample extract
-
Ethereal solution of diazomethane (freshly prepared)
-
Diethyl ether
-
Reaction vials
Procedure:
-
Sample Preparation:
-
Dissolve the dried this compound sample in a small volume of diethyl ether in a reaction vial.
-
-
Derivatization:
-
Add the ethereal solution of diazomethane dropwise to the sample solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane.[13]
-
Allow the reaction to proceed for 5-10 minutes. The evolution of nitrogen gas will be observed.
-
-
Quenching and Analysis:
-
Carefully add a few drops of a weak acid (e.g., acetic acid) to quench the excess diazomethane until the yellow color disappears.
-
The resulting solution containing the dimethyl ester of this compound can be directly analyzed by GC.
-
Protocol 3: Pentafluorobenzyl Esterification of this compound for GC-ECD Analysis
This protocol is ideal for trace-level analysis of this compound due to the high sensitivity of the PFB derivatives to electron capture detection.
Materials:
-
This compound standard or dried sample extract
-
Pentafluorobenzyl bromide (PFBBr)
-
A suitable organic solvent (e.g., acetonitrile)
-
A non-nucleophilic organic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Reaction vials
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry in a reaction vial.
-
-
Reagent Addition:
-
Dissolve the sample in an appropriate volume of acetonitrile.
-
Add a solution of PFBBr in acetonitrile and a small amount of DIPEA to the vial. The base is necessary to deprotonate the carboxylic acids, forming the more nucleophilic carboxylate anions.
-
-
Reaction:
-
Seal the vial and heat the mixture at approximately 60°C for 1 hour.[20]
-
-
Work-up and Analysis:
-
After cooling, the reaction mixture may require a work-up step to remove excess reagents. This can involve partitioning between an organic solvent (e.g., hexane) and water.
-
The organic layer containing the PFB esters is then concentrated and analyzed by GC-ECD or GC-MS.
-
Method Comparison and Selection
The choice between silylation and esterification depends on the specific analytical requirements.
| Derivatization Method | Reagent(s) | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA (+/- TMCS) | Versatile (derivatizes other active hydrogens), highly effective, relatively clean byproducts.[5][7][10] | Moisture sensitive, may derivatize other functional groups in the sample.[5] |
| Esterification | Diazomethane | Rapid, high yield, clean reaction.[11][13] | Highly toxic and explosive, requires specialized handling.[13] |
| BF₃/Methanol | Specific for carboxylic acids.[5] | Can be a slower reaction, may require removal of the catalyst. | |
| PFBBr | Produces derivatives with very high sensitivity for ECD.[16][17][18] | May require a more extensive work-up procedure. |
Conclusion and Authoritative Grounding
The successful gas chromatographic analysis of this compound is critically dependent on effective derivatization. Both silylation and esterification are powerful techniques that can be employed to enhance the volatility and thermal stability of this dicarboxylic acid. Silylation with BSTFA or MSTFA is a versatile and robust method suitable for a wide range of applications. Esterification, while requiring more specialized reagents and procedures in some cases, offers high specificity and, with reagents like PFBBr, exceptional sensitivity.
The protocols provided in this application note are based on established and widely accepted methodologies in the field of analytical chemistry. By carefully following these procedures and considering the key parameters discussed, researchers, scientists, and drug development professionals can achieve reliable and reproducible quantification of this compound by gas chromatography, enabling advancements in their respective fields.
References
- Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.A "Little" Mass Spec and Sailing.
-
Diazomethane can be used to convert a carboxylic acid to a methyl... Pearson. [Link]
-
Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. ResearchGate. [Link]
-
Acids: Derivatization for GC Analysis. ResearchGate. [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. [Link]
-
GC-MS of Pentafluorobenzyl Derivatives of Phenols, Amines, and Carboxylic Acids. ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]
-
Derivatization reagents for GC. adis international. [Link]
-
Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. National Institutes of Health. [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Vilnius University. [Link]
-
Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. PubMed. [Link]
-
A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. ResearchGate. [Link]
-
Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI. [Link]
-
Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. [Link]
-
Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. National Institutes of Health. [Link]
-
The research progress on the esterification reaction of dicarboxylic acids. ResearchGate. [Link]
-
Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. PubMed. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. PubMed. [Link]
-
Glutaric acid, ethyl 2-propylpentyl ester. NIST WebBook. [Link]
-
This compound (HMDB0060684). Human Metabolome Database. [Link]
-
This compound. PubChem. [Link]
-
Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis. National Institutes of Health. [Link]
-
Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. University of Alabama in Huntsville. [Link]
-
Rapid chiral discrimination of oncometabolite dl-2-hydroxyglutaric acid using derivatization and field asymmetric waveform ion mobility spectrometry/mass spectrometry. PubMed. [Link]
-
Rapid, Simple and Sensitive Derivatization Coupled with Ultra- High-Performance Liquid Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Charged Chiral Derivatization for Enantioselective Imaging of D-, L- 2-Hydroxyglutaric Acid Using Ion Mobility Spectrometry/Mass. ChemRxiv. [Link]
-
This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. apicule. [Link]
Sources
- 1. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 3. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. lmaleidykla.lt [lmaleidykla.lt]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine [mdpi.com]
Application Note: Chiral Separation of 2-Propylglutaric Acid Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-propylglutaric acid. The resolution of chiral compounds is of paramount importance in the pharmaceutical and life sciences industries, as enantiomers of the same molecule can exhibit significantly different pharmacological and toxicological profiles[1][2]. This guide provides a detailed protocol using a Pirkle-type chiral stationary phase, which achieves baseline separation of the (R)- and (S)-2-propylglutaric acid enantiomers without the need for prior derivatization. The scientific rationale behind the selection of the chiral stationary phase and mobile phase composition is discussed in detail to provide researchers with a comprehensive understanding of the method's principles.
Introduction and Scientific Principle
This compound (C₈H₁₄O₄) is a dicarboxylic acid with a stereogenic center at the C2 position, existing as a pair of enantiomers[3]. In drug development and metabolic research, the ability to separate and quantify individual enantiomers is critical. Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or contribute to adverse effects[1][2].
The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP)[1][4]. This method relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase support[5]. The differing stability of these complexes leads to different retention times, enabling their separation.
The interactions governing this chiral recognition are multifaceted and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[5]. The selection of an appropriate CSP and mobile phase is therefore crucial for achieving successful enantioseparation.
Method Development Strategy: Causality and Choices
Selection of the Chiral Stationary Phase (CSP)
For acidic analytes like this compound, several types of CSPs could be considered, including anion-exchange, polysaccharide-based, and Pirkle-type phases.
-
Anion-exchange CSPs are highly effective for acidic compounds, operating through ionic exchange mechanisms[6].
-
Polysaccharide-based CSPs (cellulose or amylose derivatives) offer broad enantioselectivity but can be sensitive to mobile phase composition.
-
Pirkle-type CSPs , also known as "brush-type" phases, function through a combination of π-π interactions, hydrogen bonding, and steric effects[5]. The Whelk-O 1 CSP, a π-electron acceptor/π-electron donor phase, has demonstrated exceptional versatility for the separation of underivatized carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs)[7].
For this application, the Whelk-O 1 CSP was selected. The rationale for this choice is its proven broad applicability to carboxylic acids and its robust, covalently bonded nature, which ensures column longevity[7]. The π-acidic and π-basic regions of the Whelk-O 1 selector provide multiple interaction points for the analyte, increasing the likelihood of successful chiral recognition.
Mobile Phase Optimization
The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. A normal-phase mobile system was chosen for this method.
-
Solvent System: The primary mobile phase consists of a non-polar solvent (n-Hexane) and an alcohol modifier (Isopropanol, IPA). The alcohol modifier is essential for controlling the overall retention of the analyte. By adjusting the hexane-to-IPA ratio, the elution time can be optimized.
-
Acidic Additive: A small amount of a strong acid, Trifluoroacetic Acid (TFA), is incorporated into the mobile phase. This is a critical component for the analysis of carboxylic acids on many CSPs[4]. The TFA serves to suppress the ionization of the two carboxylic acid functional groups on the this compound molecule. This ensures that the analyte interacts with the CSP in a consistent, neutral state, which leads to sharper peaks and more reproducible retention times. Without the acidic modifier, peak tailing and poor resolution are common due to uncontrolled ionic interactions.
Detailed Experimental Protocol
This protocol provides a self-validating system. Successful implementation should yield a resolution factor (Rs) significantly greater than 1.5, which is a common benchmark for baseline separation in chromatography.
Materials and Reagents
-
Racemic this compound (≥98% purity)
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Sample Diluent: Isopropanol
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Data Acquisition: Chromatography data station for control and analysis.
The specific chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Chiral Column | Whelk-O 1 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Isopropanol.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with Isopropanol.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Step-by-Step Procedure
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Isopropanol) to ensure the system is clean.
-
Inject the prepared working standard solution.
-
Acquire the data for the specified run time.
-
Identify the two peaks corresponding to the enantiomers of this compound.
Chiral Separation Workflow
The following diagram illustrates the complete workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for HPLC enantioseparation of this compound.
Expected Results and Discussion
Under the specified conditions, baseline separation of the two enantiomers is expected. The first enantiomer ((R)- or (S)-) will elute, followed by the second. The exact elution order would need to be determined using an enantiomerically pure standard.
Table of Expected Chromatographic Results:
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 10.5 min | ~ 12.0 min |
| Tailing Factor (T_f) | ≤ 1.2 | ≤ 1.2 |
| Resolution (R_s) | \multicolumn{2}{c | }{≥ 2.0} |
The resolution factor (Rs) is the key indicator of separation quality. An Rs value of 2.0 indicates a complete (baseline) separation between the two peaks, allowing for accurate and independent quantification of each enantiomer.
Troubleshooting and Optimization:
-
Poor Resolution: If the resolution is below 1.5, consider decreasing the concentration of Isopropanol in the mobile phase (e.g., to 90:10:0.1). This will increase retention times and may improve the separation.
-
Long Retention Times: If the analysis time is too long, slightly increase the percentage of Isopropanol (e.g., to 80:20:0.1) to decrease retention.
-
Peak Tailing: Ensure the TFA concentration is correct (0.1%). Inadequate acid can lead to significant peak tailing for carboxylic acids.
Conclusion
The method detailed in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers using a Whelk-O 1 chiral stationary phase. The direct analysis approach, without derivatization, simplifies the workflow for researchers in pharmaceutical analysis, drug metabolism, and quality control. The provided protocol is robust and can serve as a starting point for the development of validated quantitative assays for each enantiomer.
References
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Nazareth, C., & Khan, I. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. Retrieved from [Link]
-
Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(9), 926-941. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134970, this compound. Retrieved from [Link]
-
Ahuja, S. (2007). Chiral Separations by HPLC. Retrieved from [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. chiraltech.com [chiraltech.com]
- 7. hplc.eu [hplc.eu]
Application Note: A Validated Protocol for the Laboratory Synthesis of 2-Propylglutaric Acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-propylglutaric acid (also known as 2-propylpentanedioic acid). This compound is a dicarboxylic acid derivative of significant interest, notably as a metabolite of the widely used anticonvulsant drug, Valproic Acid.[1][2][3] Its availability as a pure substance is crucial for metabolism studies, as a reference standard in clinical diagnostics, and as a potential starting material in pharmaceutical development.[4][5] The protocol herein details a robust and scalable three-stage synthesis route commencing from diethyl malonate. The methodology involves an initial S N 2 alkylation to form diethyl propylmalonate, followed by a Michael addition to ethyl acrylate, and culminating in a one-pot hydrolysis and decarboxylation sequence to yield the target compound. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug metabolism, offering detailed procedural instructions, mechanistic insights, and critical safety information.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a logical sequence of well-established organic reactions. The overall strategy leverages the reactivity of the active methylene group in diethyl malonate.
-
Alkylation: The acidic α-proton of diethyl malonate (pKa ≈ 13) is readily removed by sodium ethoxide to form a stabilized enolate. This potent nucleophile then undergoes an S N 2 reaction with 1-bromopropane to introduce the propyl side chain, yielding diethyl propylmalonate.
-
Michael Addition: The remaining α-proton on diethyl propylmalonate is deprotonated to generate a new enolate, which acts as a nucleophile in a 1,4-conjugate (Michael) addition reaction with ethyl acrylate. This step constructs the five-carbon backbone of the glutaric acid derivative.
-
Hydrolysis & Decarboxylation: The resulting triester intermediate is subjected to basic hydrolysis (saponification) to convert all three ester groups into carboxylate salts. Subsequent acidification and heating in a single pot protonates the carboxylates and induces thermal decarboxylation of the geminal dicarboxylic acid moiety, yielding the final this compound product.[6]
Overall Reaction Scheme:
Step 1: Alkylation
Diethyl malonate reacts with 1-bromopropane in the presence of sodium ethoxide to form diethyl propylmalonate.
Step 2: Michael Addition
Diethyl propylmalonate undergoes a Michael addition with ethyl acrylate.
Step 3: Hydrolysis & Decarboxylation
The triester intermediate is hydrolyzed and decarboxylated to yield this compound.
Materials and Equipment
Reagents
| Reagent | Chemical Formula | MW ( g/mol ) | Molarity/Purity | Amount | Supplier |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ≥99% | 16.02 g (0.10 mol) | Sigma-Aldrich |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | ≥95% | 7.15 g (0.105 mol) | Sigma-Aldrich |
| 1-Bromopropane | C₃H₇Br | 122.99 | ≥99% | 12.30 g (0.10 mol) | Sigma-Aldrich |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | ≥99%, contains MEHQ as inhibitor | 11.01 g (0.11 mol) | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | KOH | 56.11 | ≥85% pellets | 33.6 g (0.60 mol) | Thermo Fisher |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | ~75 mL | VWR |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 200 proof | 250 mL | Decon Labs |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | 500 mL | Thermo Fisher |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | 500 mL | VWR |
| Saturated NaCl (brine) | NaCl | 58.44 | Aqueous Solution | 200 mL | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | As needed | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flasks (500 mL and 1 L)
-
Reflux condenser and distillation apparatus
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Vacuum filtration apparatus (Büchner funnel)
Experimental Protocol
Safety First: This protocol involves flammable solvents, strong bases, and corrosive acids. All steps must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Part A: Synthesis of Diethyl 2-Propylmalonate (CAS: 2163-48-6)[8]
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and a rubber septum. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Base Formation: Under an inert atmosphere (N₂ or Argon), add 150 mL of anhydrous ethanol to the flask, followed by the portion-wise addition of sodium ethoxide (7.15 g). Stir until the sodium ethoxide is fully dissolved.
-
Expert Insight: Using a pre-made strong base like sodium ethoxide is more convenient and safer than generating it in situ from sodium metal. Anhydrous conditions are critical as any water will protonate the ethoxide and the subsequent malonate enolate, inhibiting the reaction.
-
-
Enolate Formation: Add diethyl malonate (16.02 g) dropwise to the stirred solution over 15 minutes using a syringe. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium diethyl malonate salt.
-
Alkylation: Add 1-bromopropane (12.30 g) dropwise via syringe over 30 minutes. An exothermic reaction may be observed. After the addition is complete, heat the mixture to a gentle reflux (approx. 78-80 °C) for 3-4 hours.
-
Expert Insight: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting diethyl malonate spot has disappeared.
-
-
Work-up: Cool the reaction mixture to room temperature. Remove most of the ethanol using a rotary evaporator. To the resulting slurry, add 150 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with 100 mL of saturated NaCl (brine) solution to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield crude diethyl 2-propylmalonate as a colorless to pale yellow oil.[7] The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.
Part B: Michael Addition to Ethyl Acrylate
-
Setup: In the same or a similar dry 500 mL three-neck flask setup, dissolve sodium ethoxide (0.5 g, catalytic amount) in 50 mL of anhydrous ethanol.
-
Nucleophile Formation: Add the crude diethyl 2-propylmalonate from Part A to the flask and stir for 20 minutes.
-
Michael Addition: Add ethyl acrylate (11.01 g) dropwise to the mixture. After the addition, heat the reaction to a gentle reflux for 4-6 hours.
-
Work-up: Cool the mixture to room temperature and neutralize the catalyst by adding a few drops of glacial acetic acid. Remove the ethanol via rotary evaporation to yield the crude triethyl 2-propyl-1,1,5-pentanetricarboxylate. This intermediate is carried directly to the final step without further purification.
Part C: Hydrolysis and Decarboxylation to this compound (CAS: 32806-62-5)[10]
-
Hydrolysis (Saponification): To the 1 L round-bottom flask containing the crude triester from Part B, add a solution of potassium hydroxide (33.6 g) in 200 mL of water.
-
Expert Insight: A large excess of a strong base like KOH is required to drive the hydrolysis of all three sterically hindered ester groups to completion.[8]
-
-
Reflux: Heat the biphasic mixture to reflux with vigorous stirring for 6-8 hours. The solution should become homogeneous as the hydrolysis proceeds.
-
Acidification: Cool the reaction mixture in an ice bath to below 10 °C. Cautiously and slowly, add concentrated hydrochloric acid (approx. 75 mL) with continuous stirring until the pH is strongly acidic (pH < 1). A significant amount of gas (CO₂) will evolve during this step.
-
Caution: The acidification is highly exothermic and produces gas. Add the acid slowly to control the temperature and prevent excessive foaming.
-
-
Decarboxylation: After acidification, equip the flask for reflux and heat the mixture gently for an additional 2-3 hours. This step drives the decarboxylation of the unstable propylmalonic acid intermediate.
-
Isolation & Purification:
-
Cool the solution to room temperature. Transfer it to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation to yield crude this compound, which should be a pale yellow oil or a semi-solid.
-
Recrystallize the crude product from a minimal amount of hot water or a toluene/hexane mixture to obtain pure this compound as a white crystalline solid.[4]
-
Characterization
-
Appearance: White crystalline solid.[4]
-
Molecular Formula: C₈H₁₄O₄.[9]
-
Molecular Weight: 174.19 g/mol .[9]
-
Melting Point: 69.5-70.5 °C.[1]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals will include a triplet from the terminal methyl group of the propyl chain, multiplets for the methylene groups of the propyl chain and the glutaric acid backbone, a multiplet for the methine proton at the 2-position, and a broad singlet for the two acidic carboxylic acid protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals will include peaks for the two non-equivalent carboxyl carbons (>175 ppm), and distinct peaks for the six aliphatic carbons.
-
IR (KBr, cm⁻¹): A broad absorption band in the range of 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid) and a strong absorption around 1700 cm⁻¹ (C=O stretch).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.[10]
-
Diethyl Malonate & Diethyl Propylmalonate: May cause skin and eye irritation.[11][12]
-
1-Bromopropane: Flammable liquid, harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child. Handle with extreme care.
-
Ethyl Acrylate: Flammable liquid and vapor. Toxic if inhaled. May cause an allergic skin reaction.
-
Potassium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and face shield.[10]
-
Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood.[10]
-
Flammable Solvents (Ethanol, Diethyl Ether, Ethyl Acetate): Highly flammable. Keep away from ignition sources. Use grounding straps for large-scale transfers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 134970, this compound. Retrieved from [Link]
-
Apicule (2023). This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. Retrieved from [Link]
-
Cenmed Enterprises (2023). This compound (C007B-572622). Retrieved from [Link]
-
Organic Syntheses (n.d.). Glutaric acid. Org. Synth. Coll. Vol. 1, p. 298. Retrieved from [Link]
-
Organic Syntheses (n.d.). β-Methylglutaric acid. Org. Synth. Coll. Vol. 2, p. 416. Retrieved from [Link]
- Google Patents (1999). CN1237571A - Preparation method of diethyl malonate.
-
Organic Syntheses (n.d.). Glutaric acid and glutarimide from γ-butyrolactone. Org. Synth. Coll. Vol. 4, p. 496. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16552, Diethyl propylmalonate. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]
-
Organic Syntheses (n.d.). α-Ketoglutaric acid. Org. Synth. Coll. Vol. 4, p. 538. Retrieved from [Link]
- Google Patents (2010). CN101805254A - Simple method for preparing 2-methylglutaric acid.
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Retrieved from [Link]
-
LookChem (2023). B-N-PROPYLGLUTARIC ACID. Retrieved from [Link]
-
University of Calgary (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7761, Diethyl Malonate. Retrieved from [Link]
- Google Patents (1945). US2373011A - Production of malonic acid.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]
- 3. cenmed.com [cenmed.com]
- 4. apicule.com [apicule.com]
- 5. Cas 4165-98-4,B-N-PROPYLGLUTARIC ACID | lookchem [lookchem.com]
- 6. CN101805254A - Simple method for preparing 2-methylglutaric acid - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 9. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-Propylglutaric Acid as a Biomarker for Valproic Acid Therapy
Introduction: The Clinical Imperative for Valproic Acid Biomarkers
Valproic acid (VPA), a branched-chain fatty acid, is a cornerstone therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and migraines.[1][2][3] Despite its widespread use, VPA therapy is complicated by a narrow therapeutic window and significant inter-individual variability in pharmacokinetics.[2] Moreover, VPA carries a risk of severe, idiosyncratic hepatotoxicity, particularly in young children and patients with underlying metabolic disorders.[4]
Traditional therapeutic drug monitoring (TDM) of total serum VPA concentrations often correlates poorly with both clinical efficacy and toxicity.[1][2] This is largely due to VPA's high and saturable protein binding.[1][5] Consequently, the unbound, pharmacologically active fraction of VPA can be misrepresented by total VPA levels, especially in patients with conditions like hypoalbuminemia.[5][6][7] This underscores the critical need for more reliable biomarkers that can offer a clearer insight into VPA metabolism and its potential for adverse effects. One such promising biomarker is 2-propylglutaric acid (2-PGA), a downstream metabolite of VPA.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and methodology for using 2-PGA as a biomarker for VPA therapy. We will delve into the metabolic origins of 2-PGA, its clinical significance, and detailed protocols for its quantification in biological matrices.
The Metabolic Genesis of this compound
Valproic acid undergoes extensive metabolism in the liver via three primary pathways: glucuronidation, beta-oxidation in the mitochondria, and to a lesser extent, cytochrome P450 (CYP)-mediated oxidation.[1][2][8] The beta-oxidation pathway is of particular interest as it leads to the formation of various metabolites, some of which are implicated in VPA's therapeutic and toxic effects.[2][8]
The formation of 2-PGA is a result of the beta-oxidation of VPA. While not one of the most abundant metabolites, its presence and concentration can reflect the flux through this metabolic route. Alterations in this pathway, potentially influenced by genetic factors, co-medications, or underlying metabolic conditions, can lead to changes in the profile of VPA metabolites, including 2-PGA. Monitoring 2-PGA can therefore provide a more nuanced view of an individual's capacity to metabolize VPA.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Therapeutic Potential and Toxicity of Valproic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Protein-Unbound Valproic Acid Serum Concentrations in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Importance of Monitoring Unbound Valproic Acid Concentration in Patients with Hypoalbuminemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetic Monitoring of Free Valproic Acid Levels: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Propylglutaric Acid as a Key Intermediate in Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of API Synthesis
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, overshadowing the critical intermediates that make its existence possible. 2-Propylglutaric acid (CAS: 32806-62-5), also known as 2-propylpentanedioic acid, is one such pivotal building block.[1][2] This dicarboxylic acid derivative, appearing as a white crystalline solid, serves as an essential raw material in the synthesis of several APIs, most notably the widely-used antiepileptic drug, Valproic Acid.[1][3] Its structure, featuring a glutaric acid backbone with a propyl group at the α-position, provides the precise chemical architecture necessary for efficient and targeted synthetic transformations.
This guide provides an in-depth exploration of this compound's role in pharmaceutical synthesis. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthetic utility, provide detailed, field-tested protocols for its synthesis and application, and outline robust methods for its purification and analytical characterization.
Section 1: Strategic Importance in Medicinal Chemistry
The value of this compound (2-PGA) as a synthetic intermediate is rooted in the chemical reactivity of its two carboxylic acid functional groups. This dual functionality is not redundant; rather, it offers a strategic pathway for constructing the final target molecule. In the context of synthesizing Valproic Acid (2-propylpentanoic acid), the glutaric acid scaffold provides the complete carbon backbone of the final drug. The synthetic strategy hinges on the selective removal of one carboxyl group via decarboxylation, a common and efficient method in organic synthesis.[4][5]
This approach is often more controlled and higher-yielding than attempting to build the carbon skeleton through successive alkylation steps on a simpler starting material. The dicarboxylic acid intermediate acts as a reliable precursor that is readily converted to the final monocarboxylic acid API in a high-purity form.
Section 2: Synthesis Protocol for this compound
The following protocol outlines a robust method for the synthesis of this compound starting from diethyl propylmalonate, a common and accessible starting material.[6] The causality behind this choice lies in the established reliability of malonic ester chemistry for forming new carbon-carbon bonds and introducing carboxylic acid functionalities.
Workflow: Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: Equip a dry, 1 L three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.
-
Base Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (approx. 0.25 mol) to 250 mL of absolute ethanol. The choice of ethoxide as the base is critical as it prevents transesterification with the ethyl ester starting materials.
-
Michael Addition: To the cooled sodium ethoxide solution, add diethyl propylmalonate (approx. 0.25 mol) dropwise via the dropping funnel. Stir for 30 minutes to ensure complete formation of the enolate. Subsequently, add ethyl acrylate (approx. 0.25 mol) dropwise, maintaining the reaction temperature below 30°C. After the addition is complete, heat the mixture to reflux for 4-6 hours to drive the reaction to completion.
-
Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure. The remaining residue, containing the crude tetraethyl ester intermediate, is taken up in diethyl ether (200 mL) and washed successively with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Hydrolysis to this compound: Transfer the crude ester intermediate to a 1 L round-bottom flask. Add 400 mL of concentrated hydrochloric acid. The use of a strong acid is necessary to hydrolyze all four ester groups to carboxylic acids.[7][8] Heat the mixture to reflux for 12-18 hours, or until the reaction mixture becomes a single homogeneous phase.
-
Final Isolation: Cool the solution and evaporate it to dryness under reduced pressure to remove excess HCl and water. The resulting solid is crude this compound. This crude product can be purified as described in Section 4.
Section 3: Application Protocol: Synthesis of Valproic Acid
The primary application of 2-PGA is its conversion to Valproic Acid through thermal decarboxylation. This step is efficient because the structure of 2-PGA resembles a substituted malonic acid, which readily loses carbon dioxide upon heating.[5][9]
Experimental Protocol:
-
Reaction Setup: Place the crude or purified this compound (approx. 0.2 mol) into a 250 mL round-bottom flask equipped for distillation.
-
Thermal Decarboxylation: Heat the flask in an oil bath. The temperature must be carefully raised to 140-160°C.[4] Vigorous evolution of CO₂ gas will be observed. The causality for this specific temperature range is to provide sufficient thermal energy to overcome the activation energy for decarboxylation without causing unwanted side reactions or decomposition.
-
Product Collection: As the decarboxylation proceeds, the product, Valproic Acid, will begin to distill. Collect the fraction boiling at approximately 220°C (atmospheric pressure) or at a lower temperature under reduced pressure. A flow synthesis approach using a plug flow reactor (PFR) has also been shown to be effective and can mitigate safety concerns associated with large-scale CO₂ liberation in batch processes.[4]
-
Purification: The collected distillate is typically of high purity. If necessary, it can be further purified by fractional distillation under vacuum to yield Valproic Acid as a clear, colorless liquid.
Section 4: Purification and Quality Control
Ensuring the purity of an intermediate like 2-PGA is paramount for the quality of the final API. Two primary methods are employed for its purification.
Protocol 4.1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities with different solubility profiles.[10]
-
Solvent Selection: Dissolve the crude 2-PGA in a minimum amount of a hot solvent mixture, such as ethanol/water or acetone/benzene. The goal is to find a system where the compound is highly soluble when hot but poorly soluble when cold.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 4.2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxyl groups to separate 2-PGA from non-acidic impurities.[10]
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The 2-PGA will be deprotonated to its water-soluble sodium salt and move to the aqueous layer.
-
Separation: Separate the aqueous layer. Wash the original organic layer with another portion of the bicarbonate solution to ensure complete extraction.
-
Re-precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. 2-PGA will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32806-62-5 | [1][11] |
| Molecular Formula | C₈H₁₄O₄ | [1][2][11] |
| Molecular Weight | 174.19 g/mol | [1][2][11] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~63 °C | [11] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [1] |
Section 5: Analytical Characterization
Rigorous analytical testing validates the identity, purity, and quality of the synthesized intermediate.
Method 5.1: High-Performance Liquid Chromatography (HPLC)
HPLC is used for quantitative purity analysis.[10]
-
Rationale: A reversed-phase method with an acidified mobile phase is chosen to ensure the carboxylic acid groups are fully protonated, leading to sharp, symmetrical peaks and reproducible retention times.[12]
-
Typical Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Expected Result: A single major peak corresponding to 2-PGA. Purity is calculated based on the area percentage of the main peak.
-
Method 5.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.[10]
-
¹H NMR: Will show characteristic signals for the propyl group (a triplet and two multiplets) and the protons on the glutaric acid backbone. The acidic protons of the carboxyl groups will appear as a broad singlet far downfield.
-
¹³C NMR: Will confirm the presence of eight distinct carbon atoms, including the two carbonyl carbons of the carboxylic acids at ~175-180 ppm.
Method 5.3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for confirming molecular weight and assessing volatile impurities, often after derivatization to increase volatility.[13]
-
Rationale: Derivatization (e.g., silylation) of the carboxylic acids is typically required to make the molecule volatile enough for GC analysis. The mass spectrum provides the molecular ion peak, confirming the molecular weight.
-
Expected Result: A mass spectrum with a molecular ion peak (or a fragment corresponding to its derivatized form) consistent with the structure of 2-PGA.
Table 2: Summary of Analytical Characterization Data
| Technique | Purpose | Expected Key Results |
| HPLC | Purity Assessment | >98% peak area at ~210 nm |
| Melting Point | Purity Indication | Sharp range, e.g., 62-64 °C |
| ¹H NMR | Structure Confirmation | Signals corresponding to propyl and glutaric acid protons |
| ¹³C NMR | Structure Confirmation | 8 carbon signals, including two carbonyls (~175-180 ppm) |
| GC-MS | MW & Impurity Profile | Molecular ion peak confirming MW of 174.19 g/mol |
Conclusion
This compound exemplifies the critical role of well-designed intermediates in modern pharmaceutical synthesis. Its utility in the production of Valproic Acid highlights a strategic approach where a dicarboxylic acid precursor is efficiently converted into a final API via decarboxylation. The robust protocols for its synthesis, purification, and analysis provided herein underscore the necessity of precision and control at every stage of the drug development process. By understanding and mastering the chemistry of these foundational molecules, researchers and scientists can ensure the quality, safety, and efficacy of the life-saving medicines they help create.
References
-
This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. apicule. [Link]
-
Synthesis and Biological Evaluation of New Antiseizure Compounds Derived From Valproic Acid. Future Medicinal Chemistry. [Link]
-
Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development - ACS Publications. [Link]
-
Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability. World Journal of Advanced Research and Reviews. [Link]
-
From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Ceska a Slovenska Farmacie. [Link]
-
VALPROIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
PRACTICE PROBLEM 18.13 The antiepileptic drug valproic acid is 2-propylpe... Filo. [Link]
-
Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate. [Link]
-
This compound | C8H14O4. PubChem. [Link]
-
CAS No : 32806-62-5 | Product Name : this compound. Pharmaffiliates. [Link]
-
glutaric acid. Organic Syntheses Procedure. [Link]
-
Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias. PubMed. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
β-METHYLGLUTARIC ACID. Organic Syntheses Procedure. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 2-Propylglutaric Acid in Biological Fluids by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed methodologies for the robust and sensitive quantification of 2-Propylglutaric acid (2-PGA) in biological matrices, such as human plasma and urine. This compound, a dicarboxylic acid and a known metabolite of the widely used anticonvulsant drug Valproic Acid, is a critical analyte in pharmacokinetic studies and therapeutic drug monitoring.[1][2] This document outlines two validated analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis. Both protocols are designed to offer high precision, accuracy, and throughput, making them suitable for clinical research and drug development applications. We delve into the rationale behind each step, from sample preparation to data analysis, to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound Quantification
This compound (2-PGA), with the chemical formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol , is a dicarboxylic acid that serves as a significant metabolite of Valproic Acid.[1] The accurate measurement of 2-PGA in biological fluids is paramount for understanding the metabolic profile of Valproic Acid, assessing patient compliance, and investigating potential drug-drug interactions. Given its polar nature as a dicarboxylic acid, sensitive and specific analytical methods are required for its reliable quantification in complex biological matrices.[3] This application note provides two robust and validated methods utilizing mass spectrometry, a gold-standard analytical technique for its high selectivity and sensitivity.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 32806-62-5 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| IUPAC Name | 2-propylpentanedioic acid | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [1] |
Analytical Strategy: A Dual-Platform Approach
To provide flexibility and cater to different laboratory capabilities, we present two distinct yet complementary analytical strategies for the quantification of 2-PGA. The choice between GC-MS and LC-MS/MS will depend on factors such as available instrumentation, desired sensitivity, and sample throughput requirements.
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, dicarboxylic acids like 2-PGA are non-volatile due to their polar carboxyl groups. Therefore, a derivatization step is essential to convert 2-PGA into a more volatile and thermally stable form suitable for GC analysis.[4] Silylation, specifically trimethylsilylation (TMS), is a widely used and effective derivatization method for organic acids.[5] This process replaces the active hydrogens on the carboxyl groups with a nonpolar trimethylsilyl group, significantly increasing the analyte's volatility.[6]
The workflow for the GC-MS analysis is depicted below:
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): 2-(Carboxypropyl)heptanedioic acid (or a stable isotope-labeled 2-PGA if available)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Human plasma/urine (drug-free)
2.2.2. Sample Preparation
-
Sample Aliquoting: Pipette 100 µL of plasma or urine into a clean glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL in methanol) to each sample, vortex briefly.
-
Acidification: Add 50 µL of 1M HCl to each tube to acidify the sample, which protonates the carboxylic acid groups, making them more amenable to extraction into an organic solvent.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers. This two-step extraction ensures a high recovery of the analyte.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
2.2.3. Trimethylsilyl (TMS) Derivatization
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and vortex.
-
Incubate at 60°C for 30 minutes to ensure complete derivatization.[7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
2.3.1. Mass Spectrometric Detection
The quantification of the di-TMS derivative of 2-PGA is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Based on the fragmentation patterns of silylated dicarboxylic acids, the following ions are recommended for monitoring.[8][9][10]
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2-PGA-2TMS | 245 | 171 |
| IS-2TMS | To be determined based on IS structure | To be determined based on IS structure |
Note: The specific ions should be confirmed by injecting a derivatized standard of 2-PGA and its internal standard and examining their mass spectra.
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary. For polar compounds like 2-PGA, direct analysis is feasible, typically in negative ion mode, where the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions.[11] The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity by monitoring a specific precursor-to-product ion transition.
The workflow for the LC-MS/MS analysis is streamlined as follows:
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): Stable isotope-labeled 2-PGA (e.g., 2-PGA-d3) is highly recommended. If unavailable, a structural analog like 2-(Carboxypropyl)heptanedioic acid can be used.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma/urine (drug-free)
3.2.2. Sample Preparation
-
Sample Aliquoting: Pipette 50 µL of plasma or urine into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).
-
For Plasma Samples - Protein Precipitation: Add 200 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a new tube.
-
Acidification: Add 20 µL of 1M HCl to the supernatant (from plasma) or directly to the urine sample.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of MTBE.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| IonSpray Voltage | -4500 V |
| Source Temperature | 500°C |
3.3.1. Mass Spectrometric Detection
MRM transitions should be optimized by infusing a standard solution of 2-PGA and the internal standard into the mass spectrometer. The deprotonated molecule [M-H]⁻ is selected as the precursor ion.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 2-PGA | 173.1 | To be optimized | To be optimized |
| 2-PGA-d3 (IS) | 176.1 | To be optimized | To be optimized |
Potential product ions for dicarboxylic acids often arise from the loss of H₂O or CO₂. These should be experimentally determined for optimal sensitivity and specificity.
Method Validation and Trustworthiness
To ensure the reliability of the quantitative data, both the GC-MS and LC-MS/MS methods must be rigorously validated according to established guidelines. Key validation parameters include:
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The linear range should encompass the expected concentrations in biological samples. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (as coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[12][13]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank matrix samples for interfering peaks at the retention time of the analyte and IS.
-
Matrix Effect (for LC-MS/MS): The effect of co-eluting matrix components on the ionization of the analyte. This should be assessed to ensure that it does not compromise the accuracy of the quantification.
-
Recovery (for GC-MS): The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, and long-term).
By establishing these parameters, the methods become self-validating systems, ensuring the trustworthiness of the generated data.
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide robust, sensitive, and specific protocols for the quantification of this compound in biological fluids. The choice of method will depend on the specific requirements of the study and the instrumentation available. Rigorous method validation is crucial to ensure the generation of high-quality, reliable data for pharmacokinetic analysis, therapeutic drug monitoring, and other research applications.
References
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
- Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.
- Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
- GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption.
- This compound (CAS No: 32806-62-5)
- Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed Central.
- The Use of Derivatization Reagents for Gas Chrom
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PubMed Central.
- GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. PubMed.
- Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV
- Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
- Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites.
- Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications.
- Derivatization reagents for GC.
- Acids: Derivatization for GC Analysis.
- Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. LCGC Europe.
- GC Derivatiz
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
- Substrate scope for the synthesis of deuterated amino acids and their derivatives.
- Mass spectrum of the TMS derivative of a typical saturated fatty acid...
- Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. PubMed.
- Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- 2-Methylglutaric acid, 2TMS deriv
- How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?
- This compound | C8H14O4 | CID 134970. PubChem.
- Synthesis of highly deuter
- Special Issue : Design and Synthesis of Functional Deuterated Biom
- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu.
- Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension. PubMed.
- ISOAPI-D™ - Deuterated Reagents for Pharmaceuticals.
- Optimize Liquid-Liquid Extraction: Embrace Autom
- Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI 2 and D 2 O. MDPI.
- Optimization of Pressurized Liquid Extraction (PLE) Parameters for Extraction of Bioactive Compounds from Moringa oleifera Leaves and Bioactivity Assessment. MDPI.
- Showing metabocard for A-Ketoglutaric acid oxime (HMDB0002467).
- DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%).
- (+-)-2-Hydroxyglutaric acid | C5H8O5 | CID 43. PubChem.
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adis-international.ro [adis-international.ro]
- 7. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methylglutaric acid, 2TMS derivative [webbook.nist.gov]
- 11. forensicrti.org [forensicrti.org]
- 12. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Experimental Use of 2-Propylglutaric Acid in Metabolic Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2-Propylglutaric acid (2-PGA) in metabolic research. This compound is a dicarboxylic acid and a significant metabolite of Valproic Acid (VPA), a widely prescribed antiepileptic and mood-stabilizing drug.[1][2] VPA is associated with rare but severe hepatotoxicity and metabolic disturbances, often linked to mitochondrial dysfunction.[3][4] While much research has focused on VPA as the parent compound, its metabolites are believed to be key mediators of its toxic effects.[2][5] This guide presents the scientific rationale and detailed protocols for investigating the specific metabolic impact of 2-PGA, enabling researchers to dissect its contribution to VPA-induced metabolic disruption, particularly its effects on mitochondrial function and fatty acid oxidation. The protocols provided are adapted from established methodologies for VPA and are intended to serve as a robust starting point for novel investigations into 2-PGA.
Introduction: The Rationale for Studying this compound
Valproic acid (VPA) undergoes complex metabolism in the liver, primarily through glucuronidation, cytochrome P450-mediated oxidation, and mitochondrial β-oxidation.[2] The β-oxidation pathway, which it shares with endogenous fatty acids, produces a variety of metabolites, including this compound (2-PGA).[2][6] The structural similarity of VPA and its metabolites to fatty acids leads to a direct interference with mitochondrial fatty acid β-oxidation (FAO).[6] This interference is hypothesized to occur through several mechanisms:
-
Sequestration of Coenzyme A (CoA): VPA is activated to Valproyl-CoA, depleting the mitochondrial pool of free CoA-SH, which is essential for the activation and oxidation of fatty acids.[7]
-
Depletion of Carnitine: VPA and its metabolites can be conjugated to carnitine for transport and elimination, leading to a secondary carnitine deficiency.[7][8] Carnitine is obligatory for the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle.[9]
-
Direct Enzyme Inhibition: VPA metabolites may directly inhibit key enzymes within the FAO spiral.[5]
The consequence of impaired FAO is a reduction in ATP production from fats, an accumulation of toxic lipid intermediates, and a state of oxidative stress, culminating in mitochondrial dysfunction and potential cytotoxicity.[1][3] By isolating and studying 2-PGA, researchers can move beyond the correlative effects of the parent drug and pinpoint the specific molecular consequences of this key metabolite.
Physicochemical Properties & Handling
Proper handling and preparation of 2-PGA are critical for reproducible experimental outcomes.
| Property | Value | Reference |
| IUPAC Name | 2-propylpentanedioic acid | [10] |
| Synonyms | 2-Propylglutarate | [10] |
| CAS Number | 32806-62-5 | [10] |
| Molecular Formula | C₈H₁₄O₄ | [10] |
| Molecular Weight | 174.19 g/mol | [10] |
| Appearance | White crystalline solid | [10] |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO) | [10] |
| Storage | Store at ≤ -15°C in a tightly sealed container. | [10] |
Preparation of Stock Solutions: For in vitro cell culture experiments, a 100 mM stock solution can be prepared by dissolving 17.42 mg of 2-PGA in 1 mL of sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to prevent solvent-induced cytotoxicity.
Core Mechanistic Pathways & Experimental Workflows
The primary hypothesis is that 2-PGA contributes to cellular toxicity by disrupting mitochondrial energy metabolism. The diagrams below illustrate the metabolic context and a general workflow for testing this hypothesis in vitro.
Metabolic Context of this compound
The following diagram shows the simplified metabolic conversion of Valproic Acid within the mitochondrion, highlighting the formation of 2-PGA via the β-oxidation pathway.
Caption: Simplified pathway of Valproic Acid (VPA) metabolism to this compound (2-PGA).
Hypothesized Impact on Fatty Acid Oxidation
2-PGA, as a product of aberrant fatty acid metabolism, is thought to perpetuate mitochondrial dysfunction by inhibiting key steps in the process.
Caption: Hypothesized mechanisms of metabolic disruption by 2-PGA.
General Experimental Workflow
A typical in vitro study involves cell culture, treatment with 2-PGA, and subsequent analysis using various metabolic and cell health assays.
Caption: General workflow for assessing the metabolic effects of 2-PGA in vitro.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for core experiments. As direct studies on 2-PGA are limited, these protocols are based on robust methods used for VPA. It is imperative that researchers perform initial dose-response and time-course experiments to determine the optimal conditions for their specific model and endpoints.
Protocol 4.1: In Vitro Assessment of 2-PGA Cytotoxicity in HepG2 Cells
Objective: To determine the cytotoxic potential of 2-PGA on human hepatoblastoma (HepG2) cells, a standard model for liver toxicity studies.[3][11]
Materials:
-
HepG2 cells (e.g., ATCC® HB-8065™)
-
Complete growth medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (2-PGA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Culture Maintenance: Culture HepG2 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO₂. Subculture cells every 3-4 days when they reach 80-90% confluency.[12]
-
Cell Seeding: a. Aspirate medium, wash the cell monolayer with PBS, and detach cells using Trypsin-EDTA.[13] b. Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes. c. Resuspend the cell pellet and perform a cell count (e.g., using a hemocytometer and trypan blue). d. Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.[14] Incubate for 24 hours to allow for cell attachment.
-
Preparation of 2-PGA Working Solutions: a. Prepare a 100 mM stock of 2-PGA in DMSO. b. Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations. To guide your dose-response, consider the concentrations used in VPA studies (see Table below). A starting range of 0.1 mM to 10 mM is recommended. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest 2-PGA dose.
| VPA Concentration Range from Literature | Exposure Time | Cell Model | Reference |
| 0 - 2.0 mM | 24 - 72 h | HepG2 | [3] |
| 0.7, 1.5, 3 mM | 24 - 120 h | HepG2 | [11] |
| 0 - 12 mM | 24 h | HepG2 | [15] |
-
Cell Treatment: a. After 24 hours of incubation, carefully aspirate the medium from the wells. b. Add 100 µL of the prepared 2-PGA working solutions or vehicle control to the respective wells (perform in triplicate). c. Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Assay for Cell Viability: a. At the end of the incubation period, add 10 µL of MTT stock solution (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes at room temperature. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100. b. Plot the percentage of viability against the log of the 2-PGA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol 4.2: Analysis of Mitochondrial Respiration by Extracellular Flux Analysis
Objective: To measure the effect of 2-PGA on mitochondrial respiration by quantifying the oxygen consumption rate (OCR) in live cells. This provides direct evidence of mitochondrial dysfunction.[3][16]
Materials:
-
Seahorse XFp/XFe96 Analyzer (or similar instrument)
-
XF Cell Culture Microplates
-
Calibrant solution
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
2-PGA
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
-
HepG2 cells
Procedure:
-
Cell Seeding: Seed HepG2 cells in an XF cell culture microplate at an optimized density (typically 2 x 10⁴ to 4 x 10⁴ cells/well) and allow them to attach overnight.
-
Assay Preparation: a. The day before the assay, hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator. b. On the day of the assay, wash the cells with pre-warmed XF Base Medium and replace with 180 µL of fresh XF Base Medium. c. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.
-
Compound Preparation: Prepare stock solutions of 2-PGA and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in XF Base Medium at 10x the desired final concentration. Load them into the appropriate ports of the hydrated sensor cartridge.
-
Instrument Setup and Execution: a. Load the sensor cartridge and cell plate into the XF Analyzer. b. The experimental template should include: i. Baseline Measurement: 3-4 cycles of OCR measurement before any injections. ii. Injection A (2-PGA): Inject 2-PGA at the desired concentration (determined from Protocol 4.1, e.g., IC₂₀) and measure OCR for 3-6 cycles to observe the acute effect. iii. Injection B (Oligomycin): Injects the ATP synthase inhibitor to measure ATP-linked respiration. iv. Injection C (FCCP): Injects an uncoupling agent to measure maximal respiration. v. Injection D (Rotenone/Antimycin A): Injects complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Data Analysis: a. Normalize OCR data to cell number or protein content per well. b. Calculate key parameters of mitochondrial function:
- Basal Respiration: (Baseline OCR) - (Non-mitochondrial OCR)
- ATP Production: (Baseline OCR) - (Oligomycin OCR)
- Maximal Respiration: (FCCP OCR) - (Non-mitochondrial OCR)
- Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration) c. Compare these parameters between vehicle-treated and 2-PGA-treated cells to quantify the specific deficits in mitochondrial function.
Protocol 4.3: Quantification of 2-PGA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of 2-PGA in a biological matrix like urine, which is essential for both in vivo animal studies and clinical research. This protocol is based on standard methods for urinary organic acid analysis.[17][18][19]
Materials:
-
Urine sample
-
Internal Standard (IS): e.g., a stable isotope-labeled 2-PGA or a structurally similar, non-endogenous dicarboxylic acid (e.g., 4-phenylbutyric acid).[17]
-
Hydrochloric acid (HCl), 5 M
-
Ethyl acetate and Diethyl ether (or MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Pyridine
-
GC-MS system with an autosampler.
Procedure:
-
Sample Preparation: a. Thaw a 1 mL aliquot of urine at room temperature. b. To normalize for urine dilution, determine the creatinine concentration. The volume of urine for extraction should be adjusted based on the creatinine value (e.g., use a volume equivalent to 0.5 mg of creatinine).[18] c. Transfer the calculated volume of urine to a glass tube. Add a known amount of the internal standard. d. Acidify the sample to pH < 2 by adding a few drops of 5 M HCl.
-
Liquid-Liquid Extraction: a. Add 3 mL of ethyl acetate to the tube, cap tightly, and vortex for 1 minute. b. Centrifuge at 2000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper organic layer to a clean glass tube. d. Repeat the extraction on the remaining aqueous layer with a second aliquot of ethyl acetate and combine the organic layers.
-
Drying and Derivatization: a. Add a small amount of anhydrous Na₂SO₄ to the combined organic extract to remove any residual water. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. c. To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. d. Cap the tube tightly and heat at 70°C for 60 minutes to form the volatile trimethylsilyl (TMS) derivatives.[20] e. After cooling, transfer the derivatized sample to a GC-MS vial with an insert.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample in splitless mode. b. GC Conditions (Example):
- Column: DB-5MS (30m x 0.25mm, 0.25µm) or equivalent.
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program: Initial temp 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 3 min.[21] c. MS Conditions (Example):
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
- Quantifier/Qualifier Ions: Determine the characteristic ions for the TMS-derivative of 2-PGA and the internal standard from a pure standard injection.
-
Data Analysis: a. Generate a calibration curve by preparing standards of known 2-PGA concentrations and a fixed amount of internal standard, processing them through the entire procedure. b. Plot the ratio of the peak area of the 2-PGA quantifier ion to the peak area of the IS quantifier ion against the concentration. c. Calculate the concentration of 2-PGA in the unknown urine samples using the regression equation from the calibration curve.
References
-
Kultama, J., et al. (2015). Sodium valproate induces mitochondrial respiration dysfunction in HepG2 in vitro cell model. Toxicology, 331, 47-56.
-
Ghasemi, M., & Shafaroodi, H. (2016). Assessing the Mechanism of Metabolism-Dependent Valproic Acid-Induced in Vitro Cytotoxicity. Chemical Research in Toxicology, 29(10), 1749-1757.
-
Wu, X., et al. (2017). Valproate acid (VPA)-induced dysmetabolic function in clinical and animal studies. Oncotarget, 8(39), 66436-66445.
-
Bialer, M., et al. (2019). Valproic Acid Derivatives Signal for Apoptosis and Repair in Vitro. Pharmaceutical Research, 36(5), 75.
-
Stewart, A., et al. (2023). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia Open, 8(4), 1185-1200.
-
Pretorius, P. J., et al. (2017). Valproic acid alters the content and function of the cell-free DNA released by hepatocellular carcinoma (HepG2) cells in vitro. Biochimie, 140, 93-105.
-
Kasper, D. C., et al. (2011). Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study. Clinical Pharmacology & Therapeutics, 89(6), 872-881.
-
Guevremont, G., & avance, D. (2022). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Biomedicines, 10(7), 1543.
-
Sun, L., et al. (2022). Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis. Drug Design, Development and Therapy, 16, 1843-1856.
-
Pashmforoosh, N., et al. (2023). In vitro assessment of Valproic acid cytotoxicity on HepG2. ResearchGate.
-
Tolosa, L., et al. (2020). Valproate-induced toxicity to the HepG2 cells co-transduced with AdCYP2B6 and CYP2C9. ResearchGate.
-
Kim, J., et al. (2023). Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells. Toxics, 11(6), 471.
-
Mouskeftara, T., et al. (2022). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. ResearchGate.
-
Biosynth. (n.d.). This compound. Biosynth.
-
Zinatullina, A., et al. (2023). Valproate-Induced Metabolic Syndrome. Biomedicines, 11(5), 1499.
-
JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry. JEOL.
-
van der Westhuizen, F. H., et al. (2011). GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. Journal of Chromatography B, 879(22), 2055-2061.
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
-
Pira, E., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of Chromatography B, 964, 195-201.
-
Osmundsen, H. (1982). Inhibitors of fatty acid oxidation. Trends in Pharmacological Sciences, 3, 72-75.
-
Latini, A., et al. (2003). Induction of oxidative stress by L-2-hydroxyglutaric acid in rat brain. Journal of Neuroscience Research, 74(1), 131-136.
-
European Collection of Authenticated Cell Cultures. (n.d.). Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. Public Health England.
-
Kamalian, L., et al. (2019). Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. Toxicological Sciences, 170(2), 487-501.
-
Wikipedia. (2024). Fatty acid oxidation inhibitors. Wikipedia.
-
Li, L., et al. (2022). Protective Effects of a Lutein Ester Prodrug, Lutein Diglutaric Acid, against H2O2-Induced Oxidative Stress in Human Retinal Pigment Epithelial Cells. Antioxidants, 11(10), 2038.
-
Li, Y., et al. (2022). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 3(3), 101538.
-
Wang, Y., et al. (2022). Targeting the Key Enzymes of Abnormal Fatty Acid β-oxidation as a Potential Strategy for Tumor Therapy. International Journal of Medical Reviews, 9(3), 1-11.
-
Latini, A., et al. (2003). D-2-hydroxyglutaric acid induces oxidative stress in cerebral cortex of young rats. European Journal of Neuroscience, 17(10), 2017-2022.
-
AccelBio. (n.d.). Protocols for cell plating and Product specifications. AccelBio.
-
MacInnes, A., et al. (2003). Partial fatty acid oxidation inhibitors for stable angina. Current Opinion in Cardiology, 18(4), 291-296.
-
ATCC. (n.d.). Animal Cell Culture Guide. ATCC.
-
Walker, P., et al. (2016). A Combined in Vitro Approach to Improve the Prediction of Mitochondrial Toxicants. Toxicology in Vitro, 34, 187-198.
-
QIAGEN. (n.d.). Essential protocols for animal cell culture. QIAGEN.
-
Schulze, T., et al. (2022). Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines. Frontiers in Cell and Developmental Biology, 10, 1011639.
-
Ringseis, R., et al. (2013). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Nutrition & Metabolism, 10(1), 1-11.
-
Chen, Y., et al. (2023). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Journal of Hematology & Oncology, 16(1), 1-22.
-
Vyssokikh, M. Y., et al. (2001). Inhibitory effects of Bcl-2 on mitochondrial respiration. FEBS Letters, 498(1), 67-71.
-
Adám-Vizi, V., et al. (2012). In vitro inhibition of mitochondrial respiratory rate by antidepressants. Neuroscience Letters, 526(1), 31-35.
-
Liu, Y., et al. (2023). Antioxidative and Cytoprotective Effects of Rosa Roxburghii and Metabolite Changes in Oxidative Stress-Induced HepG2 Cells Following Rosa Roxburghii Intervention. Foods, 12(11), 2244.
-
Guerreiro, G., et al. (2018). Oxidative damage in glutaric aciduria type I patients and the protective effects of l-carnitine treatment. Metabolic Brain Disease, 33(4), 1187-1194.
-
De Vivo, D. C., et al. (2006). Science review: Carnitine in the treatment of valproic acid-induced toxicity – what is the evidence?. Critical Care, 10(2), 212.
-
Al-Khafaji, A. H., et al. (2024). Anesthetic-Induced Disruption of Amino Acid and Carnitine Profiles: A Metabolomic Comparison of Propofol and Thiopental in Hepatocytes. Metabolites, 14(3), 154.
-
Alonso-Aperte, E., et al. (1999). Carnitine metabolism in valproate-treated rats: the effect of L-carnitine supplementation. Metabolism, 48(3), 391-396.
Sources
- 1. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium valproate induces mitochondrial respiration dysfunction in HepG2 in vitro cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Valproic Acid on Organic Acid Metabolism in Children: A Metabolic Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Science review: Carnitine in the treatment of valproic acid-induced toxicity – what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnitine metabolism in valproate-treated rats: the effect of L-carnitine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel therapeutic strategies for targeting fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Essential protocols for animal cell culture [qiagen.com]
- 14. Protocols and Specification [accelbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A combined in vitro approach to improve the prediction of mitochondrial toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.uva.nl [pure.uva.nl]
- 18. metbio.net [metbio.net]
- 19. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jeol.com [jeol.com]
synthesis of 2-Propylglutaric acid analogs for research
Application Note & Protocol
Topic: Strategic Synthesis of 2-Propylglutaric Acid and Its Analogs for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Glutaric Acid Scaffold
Glutaric acid and its substituted analogs are pivotal structural motifs in medicinal chemistry and organic synthesis.[1] Their five-carbon dicarboxylic acid backbone serves as a versatile scaffold for constructing complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] In the pharmaceutical landscape, glutaric acid derivatives are instrumental as intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[2] For instance, they are precursors to GABA (γ-aminobutyric acid) analogs, which are crucial in neuroscience research and therapeutics.[3] Furthermore, their ability to modulate the pH, stability, and solubility of drug formulations makes them valuable as excipients.[2][4]
This compound (also known as 2-propylpentanedioic acid) is a particularly important analog, serving as a key intermediate in the synthesis of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug.[5] The ability to efficiently synthesize this compound and a diverse library of its analogs is therefore critical for drug discovery programs, metabolic research, and the development of novel chemical entities.
This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed to be adaptable for the creation of various 2-substituted analogs. The chosen strategy is a robust and logical two-stage process commencing with a malonic ester alkylation, followed by a Michael addition and subsequent hydrolysis/decarboxylation.
Synthetic Strategy: A Two-Stage Approach
The synthesis of 2-substituted glutaric acids is most effectively achieved through a convergent strategy that builds the carbon backbone in a controlled, stepwise manner. The retrosynthetic analysis reveals a logical disconnection approach based on two powerful C-C bond-forming reactions:
-
Alkylation of Diethyl Malonate: This classic reaction establishes the desired substituent at the α-carbon (the eventual C-2 position of the glutaric acid).
-
Michael Addition: A subsequent conjugate addition to an acrylate extends the carbon chain by three atoms, forming the glutaric acid backbone.
This approach is highly versatile, allowing for the introduction of diverse functionalities by simply changing the alkylating agent (Stage 1) or the Michael acceptor (Stage 2).
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis, purification, and characterization of the intermediate and final product.
Part A: Synthesis of Diethyl 2-Propylmalonate (Intermediate)
This stage involves the mono-alkylation of diethyl malonate. The core of this reaction is the generation of a nucleophilic enolate from diethyl malonate, which then displaces a halide in an SN2 reaction.[6]
Causality Behind Experimental Choices:
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is the classic base for this reaction. Using an alkoxide that matches the ester's alcohol component (ethoxide for ethyl esters) is crucial to prevent transesterification, a side reaction that would scramble the ester groups and complicate purification.[7]
-
Stoichiometry: Using one equivalent of the base is critical for favoring mono-alkylation. An excess of base or a second addition after the initial reaction could lead to undesired dialkylated products.[7][8]
-
Solvent: Anhydrous ethanol serves as both the solvent and the medium for generating the NaOEt base in situ. It must be anhydrous to prevent premature quenching of the strong base.
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity/Grade |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | ≥99% |
| Sodium Metal | Na | 22.99 | 2.3 g (0.1 mol) | ACS Reagent |
| 1-Bromopropane | C₃H₇Br | 122.99 | 13.5 g (0.11 mol) | ≥99% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | 200 proof |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | Anhydrous |
| Saturated NaCl (aq) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
-
Base Preparation (Sodium Ethoxide): Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to 100 mL of anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic and produces H₂ gas; ensure proper ventilation. Stir until all sodium has dissolved completely.
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0-5 °C using an ice bath. Add diethyl malonate dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Stir the resulting solution for an additional 30 minutes.
-
Alkylation: Add 1-bromopropane dropwise to the enolate solution over 30 minutes. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated NaCl solution (brine) (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude diethyl 2-propylmalonate by vacuum distillation to obtain a colorless liquid.
Part B: Synthesis of this compound
This stage utilizes the intermediate from Part A in a Michael addition with ethyl acrylate to build the C5 backbone. This is followed by a one-pot hydrolysis and decarboxylation sequence.
Causality Behind Experimental Choices:
-
Michael Addition: This conjugate addition is a reliable method for forming C-C bonds at the β-position of an α,β-unsaturated carbonyl compound. The enolate of diethyl 2-propylmalonate acts as the soft nucleophile.
-
Hydrolysis/Decarboxylation: Acid-catalyzed hydrolysis (saponification) converts the three ester groups into carboxylic acids. The resulting intermediate, a propane-1,1,3-tricarboxylic acid derivative, is a β-keto acid analog. Such compounds readily undergo decarboxylation upon heating, as the reaction proceeds through a stable six-membered cyclic transition state, releasing CO₂ and yielding the final product.[9]
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity/Grade |
| Diethyl 2-Propylmalonate | C₁₀H₁₈O₄ | 202.25 | 10.1 g (0.05 mol) | From Part A |
| Sodium Metal | Na | 22.99 | 1.15 g (0.05 mol) | ACS Reagent |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 5.5 g (0.055 mol) | ≥99%, with inhibitor |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 75 mL | 200 proof |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | 37% (conc.) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | ACS Grade |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~10 g | - |
-
Enolate Formation: Prepare a sodium ethoxide solution as described in Part A, Step 1, using 1.15 g of sodium and 75 mL of anhydrous ethanol. Cool the solution to 0-5 °C.
-
Michael Addition: Add the diethyl 2-propylmalonate dropwise to the cold ethoxide solution. Stir for 30 minutes. Subsequently, add ethyl acrylate dropwise, ensuring the temperature remains below 10 °C. After addition, allow the mixture to stir at room temperature overnight.
-
Hydrolysis & Decarboxylation: Carefully pour the reaction mixture into a flask containing 50 mL of concentrated hydrochloric acid. (Caution: Exothermic reaction and potential for splashing). Heat the acidic mixture to reflux for 6-8 hours. This single step accomplishes the hydrolysis of all three ester groups and the decarboxylation of the malonic acid moiety.
-
Work-up: Cool the solution to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to remove ethanol and some water.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure to yield crude this compound.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or a toluene/hexane mixture) to obtain the pure product as a white crystalline solid.[5]
Synthetic Workflow and Data
The entire process, from starting materials to the final product, is a sequential and robust workflow.
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
| Compound | Description | Expected Yield | Melting Point (°C) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Diethyl 2-Propylmalonate | Colorless liquid[10] | 75-85% | N/A | ~4.2 (q, 4H, -OCH₂-), ~3.3 (t, 1H, -CH-), ~1.9 (m, 2H), ~1.2 (t, 6H, -CH₃), ~0.9 (t, 3H) |
| This compound | White crystalline solid[5] | 60-75% (from Part B) | 78-81 °C | ~11.5 (br s, 2H, -COOH), ~2.5-2.2 (m, 3H), ~2.0-1.7 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H) |
Synthesis of Analogs: Expanding the Chemical Space
The true power of this protocol lies in its flexibility. By systematically varying the reagents in either stage, a diverse library of analogs can be generated for structure-activity relationship (SAR) studies.
-
Varying the 2-Substituent: To synthesize analogs with different side chains at the C-2 position, simply substitute 1-bromopropane in Part A with other primary or secondary alkyl halides (e.g., ethyl iodide, benzyl bromide, isobutyl bromide). Note that sterically hindered (tertiary) halides are unsuitable as they favor elimination over substitution.[6]
-
Modifying the Glutaric Acid Backbone: To introduce substituents elsewhere on the backbone, replace ethyl acrylate in Part B with other Michael acceptors. For example, using ethyl crotonate would result in a 3-methyl-2-propylglutaric acid analog.
References
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
PubMed. (1998). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Retrieved from [Link]
-
JoVE. (2023). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]
-
OpenStax. (2023). 22.7 Alkylation of Enolate Ions - Organic Chemistry. Retrieved from [Link]
- Szymański, S., & Leśniak, S. (1996). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of Chemical Research, Synopses, (12), 554-555.
- Shah, J. H., et al. (1999). Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. Journal of Medicinal Chemistry, 42(16), 3014-7.
-
PrepChem.com. (n.d.). Synthesis of glutaric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). GLUTARIC ACID AND GLUTARIMIDE. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). Use of the Novel Site-Directed Enzyme Enhancement Therapy (SEE-Tx) Drug Discovery Platform to Identify Pharmacological Chaperones for Glutaric Acidemia Type 1. Retrieved from [Link]
-
Multichem. (n.d.). Glutaric acid Dealer and Distributor. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. Retrieved from [Link]
-
PubMed. (2007). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Retrieved from [Link]
-
SciSpace. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
PubMed. (1999). Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis. Retrieved from [Link]
-
ResearchGate. (1956). Glutarimides V. Synthesis of 2-allyl-2-phenylglutarimide. Retrieved from [Link]
-
YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester). Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ACID. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. Retrieved from [Link]
- Google Patents. (n.d.). US4739114A - Process for the preparation of 3-alkyl-substituted glutaric acids and 2-alkyl-substituted succinic acids.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Glutaric acid Dealer and Distributor | Glutaric acid Supplier | Glutaric acid Stockist | Glutaric acid Importers [multichemindia.com]
- 3. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apicule.com [apicule.com]
- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 10. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propylglutaric Acid
Welcome to the technical support center for the synthesis of 2-propylglutaric acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this multi-step process. Our focus is on providing practical, experience-driven advice to enhance your yield and purity.
The synthesis of this compound is a well-established procedure, yet it presents several critical junctures where yields can be compromised. This guide will walk you through these challenges, offering clear, cause-and-effect explanations for experimental choices.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the malonic ester synthesis.[1][2][3][4][5] This multi-step process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product.[1][2]
Q2: Why is diethyl malonate a good starting material for this synthesis?
A2: Diethyl malonate is an excellent choice due to the acidity of the α-hydrogens located on the methylene group between the two carbonyls.[3][4] This high acidity allows for easy deprotonation with a moderately strong base, such as sodium ethoxide, to form a stable enolate.[1][2][6] This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides.[1][2]
Q3: What is the mechanism of the final decarboxylation step?
A3: The decarboxylation of the substituted malonic acid intermediate occurs upon heating.[1][3] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the loss of carbon dioxide and the formation of an enol intermediate.[7][8][9] This enol then tautomerizes to the more stable carboxylic acid product.[2][3]
Q4: Can I use a different base other than sodium ethoxide for the alkylation?
A4: While sodium ethoxide in ethanol is the most common base, other options exist.[6] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification, which can lead to a mixture of products.[1] For more complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed, often in aprotic solvents like THF or DMF.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on improving your yield.
Problem 1: Low Yield of Diethyl 2-propylmalonate in the Alkylation Step
Possible Cause 1: Incomplete Enolate Formation
-
Explanation: The formation of the enolate from diethyl malonate is an equilibrium process. If the base is not strong enough or used in insufficient quantity, a significant portion of the diethyl malonate will remain unreacted.
-
Solution:
-
Ensure Anhydrous Conditions: Any moisture in the reaction will consume the base. Flame-dry your glassware and use anhydrous solvents.
-
Use an Appropriate Base: Sodium ethoxide is typically sufficient. For a more robust reaction, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF.[6]
-
Stoichiometry: Use at least one full equivalent of the base relative to the diethyl malonate to ensure complete deprotonation.[6]
-
Possible Cause 2: Side Reaction - Dialkylation
-
Explanation: After the initial mono-alkylation, the resulting diethyl propylmalonate still has one acidic proton. This can be deprotonated by any remaining base, leading to a second alkylation and the formation of diethyl dipropylmalonate.[10] This is a common cause of reduced yield of the desired mono-alkylated product.[10][11]
-
Solution:
-
Control Stoichiometry: To favor mono-alkylation, use a slight excess of diethyl malonate relative to the base and the alkylating agent (1-bromopropane).[6]
-
Order of Addition: Add the 1-bromopropane dropwise to the solution of the diethyl malonate enolate. This ensures that the alkylating agent is always the limiting reagent at any given time.
-
Temperature Control: Maintain the reaction at a moderate temperature. Lower temperatures can help to control the rate of the second alkylation.
-
Problem 2: Incomplete Hydrolysis of Diethyl 2-propylmalonate
Possible Cause 1: Insufficient Reaction Time or Temperature
-
Explanation: The hydrolysis of the two ester groups (saponification) requires forcing conditions, typically heating under reflux with a strong base like sodium hydroxide, followed by acidification.[1]
-
Solution:
-
Ensure Adequate Reflux: Maintain a steady reflux for a sufficient duration. The reaction can be monitored by TLC to check for the disappearance of the starting ester.
-
Use Sufficient Base: Use a significant excess of a strong base (e.g., NaOH or KOH) to drive the hydrolysis to completion.
-
Possible Cause 2: Steric Hindrance
-
Explanation: While less of an issue with a propyl group, bulky alkyl groups can sterically hinder the approach of the hydroxide ion to the carbonyl carbon, slowing down the hydrolysis.
-
Solution:
-
Increase Reaction Time: If you suspect steric hindrance is a factor, increasing the reflux time is the most straightforward solution.
-
Consider Acidic Hydrolysis: As an alternative, acidic hydrolysis using an aqueous acid like HBr or HCl can be effective.[1][12][13] This method can sometimes be cleaner and avoid issues with base-sensitive functional groups.
-
Problem 3: Low Yield in the Decarboxylation Step
Possible Cause: Insufficient Heating
-
Explanation: The decarboxylation of the propylmalonic acid intermediate requires a specific temperature to overcome the activation energy of the reaction.[7][8]
-
Solution:
-
Optimal Temperature: After hydrolysis and acidification, the resulting dicarboxylic acid is typically heated to around 150-180 °C. The evolution of CO2 gas is a clear indicator that the reaction is proceeding.
-
Solvent-Free Conditions: The decarboxylation is often carried out neat (without a solvent) after removal of the aqueous workup solution.[7]
-
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound, starting from diethyl malonate.
Step 1: Alkylation of Diethyl Malonate
-
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 16 g (0.1 mol) of diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add 12.3 g (0.1 mol) of 1-bromopropane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl propylmalonate can be purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude diethyl propylmalonate, add a solution of 12 g (0.3 mol) of sodium hydroxide in 100 mL of water. Heat the mixture under reflux for 4-6 hours until the oily layer disappears.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of propylmalonic acid may form.
-
Decarboxylation: Heat the acidified mixture in an oil bath to 150-160 °C. The evolution of CO2 will be observed. Continue heating until the gas evolution ceases (approximately 1-2 hours).
-
Extraction: Cool the reaction mixture and extract the this compound with diethyl ether (3 x 50 mL).
-
Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethanol and water).[14]
Table 1: Reagent Stoichiometry and Yields
| Step | Reagent | Molar Eq. | Typical Yield |
| Alkylation | Diethyl Malonate | 1.0 | 75-85% |
| Sodium Ethoxide | 1.0 | ||
| 1-Bromopropane | 1.0 | ||
| Hydrolysis & Decarboxylation | Diethyl Propylmalonate | 1.0 | 80-90% |
| Sodium Hydroxide | 3.0 | ||
| Concentrated HCl | Excess |
Visualizing the Workflow
To better understand the key stages of the synthesis, the following diagrams illustrate the reaction pathway and the troubleshooting logic.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for low alkylation yield.
References
- Benchchem. How to control mono- vs.
- Organic Chemistry Tutor. Malonic Ester Synthesis.
- ChemicalBook. 2-PROPYL GLUTARIC ACID synthesis.
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
- Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- Chemistry LibreTexts. 21.10: Malonic Ester Synthesis.
- Chemistry Stack Exchange.
- Wikipedia. Malonic ester synthesis.
- Reddit.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)
- PubMed. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Benchchem.
- Master Organic Chemistry.
- Khan Academy.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. d-nb.info [d-nb.info]
- 13. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 2-Propylglutaric Acid Detection by GC-MS
Welcome to the technical support resource for the analysis of 2-propylglutaric acid using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during method development and routine analysis. Here, we provide in-depth, experience-driven solutions to specific experimental issues in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the GC-MS analysis of this compound. The solutions are based on established analytical principles and extensive field experience.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for the this compound derivative shows significant peak tailing. What are the likely causes and how can I fix this?
Answer:
Peak tailing for dicarboxylic acids like this compound is a frequent issue, often pointing to unwanted interactions within the GC system.[1] Here’s a systematic approach to troubleshooting:
-
Cause: Analyte-System Interactions: The derivatized carboxyl groups can still exhibit some polarity, leading to interactions with active sites in the GC inlet (e.g., liner, metal surfaces) or the column itself.[1][2]
-
Solution:
-
Inlet Liner Deactivation: Ensure you are using a fresh, deactivated inlet liner. Over time, liners can become active. If you suspect liner activity, replace it.[2][3]
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. If the column is old or has been exposed to complex matrices, consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[2][3]
-
Inert Flow Path: For highly sensitive analyses, utilizing a complete inert flow path, including inert-coated liners, gold-plated seals, and ultra-inert columns, can significantly reduce peak tailing.[4]
-
-
-
Cause: Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak broadening and tailing.[2][5]
-
Solution: Re-install the column, ensuring the column cut is clean and perpendicular (90°) and that it is inserted to the correct depth in both the injector and detector as specified by the instrument manufacturer.[2]
-
-
Cause: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.[5]
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected.
-
Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.[2]
-
Use a Higher Capacity Column: Consider a column with a thicker film or a wider internal diameter if you consistently need to analyze high-concentration samples.[6][7]
-
-
Problem 2: Low Sensitivity or No Peak Detected
Question: I am not seeing a peak for this compound, or the signal is much lower than expected. What should I investigate?
Answer:
A lack of signal is a critical issue that can stem from multiple points in the analytical workflow.
-
Cause: Incomplete Derivatization: this compound is a non-volatile dicarboxylic acid and requires derivatization to be analyzed by GC-MS.[1][8] Incomplete reaction is a primary suspect for low or no signal.
-
Solution:
-
Optimize Reaction Conditions: Ensure the derivatization reaction (e.g., silylation with BSTFA) has sufficient time and temperature to go to completion. A common starting point is heating at 60-70°C for 30-60 minutes.[1][9]
-
Check Reagent Stoichiometry: Use an excess of the derivatizing reagent. For silylation with BSTFA, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens on the analyte.
-
Eliminate Moisture: Silylating reagents are extremely sensitive to moisture, which will consume the reagent and prevent derivatization. Ensure all solvents, samples, and glassware are anhydrous.[1]
-
-
-
Cause: Injector Issues: Problems within the GC inlet can prevent the sample from reaching the column.
-
Solution:
-
Check for Leaks: A leak in the injector, particularly around the septum, can lead to sample loss, especially for more volatile derivatives.[10][11] Use an electronic leak detector to systematically check for and fix any leaks.
-
Injection Technique: For trace analysis, a splitless injection is preferred to maximize the amount of analyte transferred to the column.[12][13] Ensure your splitless hold time is optimized to allow for the complete transfer of the derivatized analyte.[12]
-
Inlet Temperature: If the inlet temperature is too low, the derivatized analyte may not vaporize efficiently. Conversely, if it's too high, thermal degradation can occur. An inlet temperature of 250 °C is a common starting point.[14]
-
-
-
Cause: Mass Spectrometer Settings: The MS may not be set up optimally to detect the target ions.
-
Solution:
-
Confirm Target Ions: Verify the characteristic ions for your derivatized this compound by injecting a standard and acquiring a full scan spectrum. For the TMS derivative, look for characteristic fragments.
-
Selected Ion Monitoring (SIM) Mode: For maximum sensitivity, use SIM mode and monitor at least two to three characteristic ions for the analyte.[15] Ensure the dwell times are appropriate for the peak width.
-
-
Problem 3: Co-elution with Matrix Components
Question: My this compound peak is co-eluting with an interfering peak from my sample matrix (e.g., urine). How can I improve the separation?
Answer:
Matrix effects are a significant challenge in complex biological samples like urine.[16][17]
-
Cause: Insufficient Chromatographic Resolution: The GC conditions may not be adequate to separate the analyte from matrix components.
-
Solution:
-
Modify Temperature Program: Adjust the GC oven temperature program. A slower ramp rate around the elution temperature of your analyte can improve resolution.[18]
-
Select a Different Column: If temperature optimization is insufficient, a column with a different stationary phase polarity may be necessary. For polar derivatives, a mid-polar or polar phase column (e.g., containing a percentage of phenyl or cyanopropyl groups) can offer different selectivity compared to a standard non-polar phase.[19][20]
-
-
-
Cause: Inadequate Sample Preparation: The sample cleanup may not be effectively removing interfering substances.
-
Solution:
-
Improve Extraction: A liquid-liquid extraction with a solvent like ethyl acetate is common for organic acids.[15][16] You might need to optimize the pH of the aqueous phase before extraction to ensure the this compound is in its neutral form for efficient partitioning into the organic solvent. Acidifying the sample to a pH below the pKa of the carboxylic acid groups is typical.[21]
-
Use Solid-Phase Extraction (SPE): For very complex matrices, an SPE cleanup step can provide a much cleaner extract. Anion exchange SPE cartridges are often used for isolating acidic compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization absolutely necessary for analyzing this compound by GC-MS?
A1: Yes, derivatization is essential. This compound is a dicarboxylic acid, making it polar and non-volatile.[22][23] Direct injection into a hot GC inlet would lead to poor chromatographic performance, thermal degradation, and no detectable peak.[1][8] Derivatization, most commonly silylation, converts the polar carboxyl groups into non-polar, volatile trimethylsilyl (TMS) esters, which are amenable to GC analysis.[24][25]
Q2: What is the best type of derivatization for this compound? Silylation or esterification?
A2: Both silylation and esterification can be used for dicarboxylic acids. However, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is generally preferred for metabolomic and clinical applications.[26][27] Silylation is a robust and versatile technique that reacts with a wide range of functional groups.[28] Studies comparing the two methods have shown that silylation can provide lower detection limits and higher reproducibility for the analysis of C3-C9 dicarboxylic acids.[26]
Q3: What type of GC column should I use for the analysis of derivatized this compound?
A3: The choice of column depends on the complexity of your sample matrix.
-
For general purposes: A non-polar or low-bleed non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a very common and effective choice.[19] These columns separate compounds primarily based on their boiling points and are robust and versatile.[20]
-
For complex matrices with co-elution issues: If you face co-elution problems on a non-polar column, consider a mid-polar stationary phase. A column with a higher phenyl content (e.g., 35% or 50% phenyl) will provide different selectivity based on polarizability, which can help resolve the analyte from matrix interferences.[29]
The typical column dimensions for this type of analysis are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[6]
Q4: Should I use split or splitless injection for my analysis?
A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless Injection: This is the preferred mode for trace analysis, such as in clinical or metabolomic studies where analyte concentrations are very low.[13][30] In splitless mode, the entire injected sample is transferred to the column, maximizing sensitivity.[31]
-
Split Injection: If you are analyzing a high-concentration sample (e.g., from a synthesis reaction), a split injection is more appropriate.[12][31] This prevents column overload and ensures sharp, symmetrical peaks.[31] Split ratios can range from 5:1 to 500:1 depending on the concentration.[12]
Experimental Workflows & Data
Table 1: Recommended GC-MS Parameters for TMS-Derivatized this compound
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for highest sensitivity.[13] |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the TMS derivative without thermal degradation.[14] |
| Splitless Hold Time | 0.5 - 1.0 min | Allows sufficient time for the sample to be transferred from the liner to the column.[12] |
| GC Column | ||
| Stationary Phase | 5% Phenyl Methyl Siloxane | A versatile, low-polarity phase providing good separation for a wide range of compounds.[29] |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm | Standard dimensions offering a good balance of resolution, capacity, and analysis time.[6] |
| Oven Program | ||
| Initial Temperature | 80 - 100 °C, hold for 1-2 min | Allows for solvent focusing and improves peak shape for early eluting compounds.[14] |
| Ramp Rate | 5 - 10 °C/min | A moderate ramp provides good separation of most organic acids. |
| Final Temperature | 280 - 300 °C, hold for 5 min | Ensures all components are eluted from the column, preventing carryover.[14] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[18] |
| Acquisition Mode | Full Scan (for method development) or SIM (for quantitation) | Full scan is used to identify characteristic ions; SIM provides higher sensitivity for target analysis.[15] |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS.[14] |
| Ion Source Temp | 230 °C | A standard source temperature that balances ionization efficiency and minimizes source contamination.[14] |
Protocol: Silylation of this compound in a Biological Matrix
This protocol outlines the key steps for the derivatization of this compound from a liquid sample (e.g., urine) prior to GC-MS analysis.
-
Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Acidify the sample to pH < 2 with HCl to protonate the carboxylic acids.[21]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction and combine the organic layers.
-
-
Drying:
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all water.[1]
-
-
Derivatization:
-
To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).
-
Add 50 µL of a solvent such as pyridine or acetonitrile to ensure the residue dissolves.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.[9]
-
-
Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
-
Diagrams
Caption: Figure 2. Troubleshooting decision tree for common GC-MS issues.
References
-
Restek. (n.d.). Split vs Splitless Injection. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
- Le, T. L., et al. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
- Snow, N. H. (2022). Split, Splitless, and Beyond—Getting the Most From Your Inlet.
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Lee, S. H., et al. (2002). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical Chemistry, 48(3), 541-544.
-
Applied Analytical Systems. (n.d.). Sensitivity Loss in GC: Causes and Remedies. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
- MDPI. (2022). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 27(15), 4933.
- Dickie, A. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights.
- Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- Phenomenex. (2025, April 8). Split Vs. Splitless Injection in GC: Key Differences.
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip. Retrieved from [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chromatography Forum. (2017, May 28). Sensitivity loss in gc-ms.
- de Sain-van der Velden, M. G. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 413-421.
- Crawford Scientific. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
- Restek. (2018, January 14). GC compounds - poor peak shapes and missing peaks.
- MDPI. (2023). Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. Metabolites, 13(11), 1109.
- ResearchGate. (2025, October 13).
- MDPI. (2023).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
- Bibel, M. (2025, March 9).
- National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Wiley Online Library. (n.d.).
- ResearchGate. (2025, August 6).
-
NIST. (n.d.). Glutaric acid, propyl 2-propylphenyl ester. Retrieved from [Link]
- Environmental Monitoring and Assessment. (2025, January 7).
- Sigma-Aldrich. (n.d.).
- Human Metabolome Database. (2013, June 18). Showing metabocard for this compound (HMDB0060684).
- ResearchGate. (2025, August 7). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS.
- Restek. (2021, January 28).
- BOC Sciences. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Agilent Technologies. (n.d.). GC Column Selection Guide.
- Neutronco. (n.d.). GC Column Selection Guide.
-
NIST. (n.d.). 3-Propylglutaric acid. Retrieved from [Link]
-
NIST. (n.d.). Glutaric acid, propyl 2-propylpentyl ester. Retrieved from [Link]
-
Apicule. (n.d.). This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. Retrieved from [Link]
- ChemicalBook. (2024, August 1). 2-PROPYL GLUTARIC ACID | 32806-62-5.
-
NIST. (n.d.). 2-Propenoic acid, 2-methyl-, propyl ester. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. fishersci.ca [fishersci.ca]
- 7. neutronco.com [neutronco.com]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. aasnig.com [aasnig.com]
- 11. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 12. Split vs Splitless Injection [discover.restek.com]
- 13. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metbio.net [metbio.net]
- 19. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.cn]
- 20. trajanscimed.com [trajanscimed.com]
- 21. mdpi.com [mdpi.com]
- 22. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 24. youtube.com [youtube.com]
- 25. nbinno.com [nbinno.com]
- 26. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. gcms.cz [gcms.cz]
- 29. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 30. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 31. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
Technical Support Center: Isomer Co-elution in 2-Propylglutaric Acid Analysis
Welcome to the technical support guide for the analysis of 2-propylglutaric acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the accurate quantification of this compound due to co-eluting isomers. This guide provides in-depth troubleshooting strategies, validated protocols, and expert insights to help you achieve robust and reliable separation.
Introduction to the Challenge
This compound (2-PGA), also known as 2-propylpentanedioic acid, is a dicarboxylic acid that can be a metabolite of certain compounds or used as a building block in chemical synthesis. The accurate measurement of 2-PGA is often complicated by the presence of its structural isomers, most notably 3-methyladipic acid (3-MAA), which has the same molecular weight and similar physicochemical properties. This similarity leads to a common analytical challenge: the co-elution of these isomers in chromatographic systems, making accurate, independent quantification difficult. This guide will walk you through the causes of this issue and provide systematic solutions for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is isomer co-elution such a persistent problem for this compound analysis?
Answer: The co-elution of this compound and its isomers like 3-methyladipic acid stems from their fundamental structural similarities. Both are C8-dicarboxylic acids, giving them identical molecular weights (174.19 g/mol ) and very close physical properties, such as polarity and boiling point.
-
Causality: In traditional reversed-phase liquid chromatography or standard non-polar gas chromatography, the separation is primarily driven by differences in polarity and volatility. Because 2-PGA and 3-MAA are so alike in these aspects, they interact with the stationary phase in a nearly identical manner, causing them to travel through the column at the same speed and elute as a single, unresolved peak. Their identical mass makes them indistinguishable by a standard mass spectrometer, necessitating chromatographic separation for accurate quantification.
Q2: I'm seeing a single peak where I expect 2-PGA on my GC-MS. How do I confirm if I have a co-elution problem?
Answer: First, you must assume that co-elution is occurring until proven otherwise, especially if your samples could plausibly contain isomers like 3-MAA. The primary method for confirmation is to obtain an analytical standard of the suspected isomer (e.g., 3-methyladipic acid).
Confirmation Workflow:
-
Analyze Individual Standards: Inject a pure standard of this compound and a pure standard of 3-methyladipic acid separately using your current method. Note their retention times.
-
Analyze a Co-injection Mix: Prepare a mixed standard containing both compounds and inject it.
-
Evaluate the Chromatogram:
-
If you still see a single, sharp peak, you have confirmed a co-elution problem.
-
If you see a broadened peak or a peak with a slight shoulder, you have partial co-elution.
-
If you see two distinct peaks, your current system is achieving separation.
-
Q3: My isomers are co-eluting on my GC-MS system. What are my primary troubleshooting steps?
Answer: For GC-MS, improving separation involves modifying the interaction between the analytes and the stationary phase or enhancing their volatility differences through derivatization. Here is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow: Resolving GC-MS Co-elution
The following diagram outlines a decision-making process for addressing co-elution in your GC-MS workflow.
Caption: A decision tree for troubleshooting isomer co-elution in GC-MS analysis.
Q4: Can you provide a more detailed protocol for derivatization to improve isomer separation?
Answer: Absolutely. Derivatization is critical for analyzing dicarboxylic acids by GC-MS as it increases their volatility and thermal stability. While standard silylating agents like BSTFA are common, using an agent that adds a bulkier chemical group can create larger differences between the isomer derivatives, aiding separation. MTBSTFA, which adds a tert-butyldimethylsilyl (TBDMS) group, is an excellent choice for this.
Protocol: Derivatization with MTBSTFA
-
Sample Preparation: Evaporate an aliquot of your sample extract to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to remove all water and protic solvents, as they will consume the derivatizing reagent.
-
Reagent Addition: Add 50 µL of MTBSTFA + 1% TBDMSCI and 50 µL of a solvent like pyridine or acetonitrile to the dry residue. The solvent aids in dissolution.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. An aliquot (typically 1 µL) can be injected.
Why this works: The TBDMS group added by MTBSTFA is significantly larger than the trimethylsilyl (TMS) group from BSTFA. This steric hindrance can alter the chromatographic behavior of the 2-PGA and 3-MAA derivatives just enough to enable separation on the column.
Q5: When should I give up on GC-MS and move to LC-MS/MS? What kind of method should I start with?
Answer: You should consider moving to LC-MS/MS when extensive optimization of your GC-MS method (column, temperature program, and derivatization) fails to provide adequate resolution (a resolution value of >1.5 is generally desired). LC-MS/MS offers a different separation mechanism (partitioning between a liquid mobile phase and a solid stationary phase) that can often resolve isomers that are intractable by GC.
For dicarboxylic acids, which are polar and water-soluble, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with an ion-pairing agent can be effective. However, a modern C18 or polar-embedded column can often provide separation without the complexity of HILIC or ion-pairing.
Starting LC-MS/MS Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 or PFP (Pentafluorophenyl) Column (e.g., 2.1 x 100 mm, 1.8 µm) | PFP columns provide alternative selectivity through pi-pi and dipole-dipole interactions, which can be highly effective for separating structural isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic mobile phase for good peak shape and ionization efficiency in negative ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min. | A typical starting gradient. This must be optimized to achieve separation. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40°C | Improves peak shape and can influence selectivity. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Dicarboxylic acids readily lose protons to form [M-H]⁻ ions. |
| MS/MS Transitions | Precursor Ion (m/z): 173.1. Product ions must be optimized by infusing a standard, but common losses include H₂O and CO₂. | Since the precursor ion is the same, you must rely on chromatographic separation. However, subtle differences in fragmentation ratios might be observable. |
Method Validation: Proving Isomer Resolution
Once you have a method that appears to separate the isomers, you must validate it to ensure it is fit for purpose.
Key Validation Parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its isomers. This is done by analyzing spiked samples and showing baseline resolution.
-
Resolution (Rs): The quantitative measure of separation between two peaks. An Rs value ≥ 1.5 is required to be considered baseline resolved, ensuring accurate integration.
-
Formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂)
-
RT = Retention time of the peak
-
W = Peak width at the base
-
-
-
Precision & Accuracy: Analyze quality control samples at multiple concentrations to ensure the method is reproducible and accurate for each isomer.
Visualizing the Analytical Challenge
The diagram below illustrates the core problem and the two primary pathways to a solution.
Caption: Conceptual workflow from the co-elution problem to the analytical solution.
References
-
PubChem. (n.d.). 3-Methyladipic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Restek. (n.d.). A Guide to PFP Selectivity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2014). A Primer on HPLC Column Theory. Retrieved from [Link]
Technical Support Center: Optimization of Derivatization for 2-Propylglutaric Acid Analysis
Welcome to the technical support center for the analysis of 2-propylglutaric acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and reliable analytical methods for this dicarboxylic acid. Here, we will address common challenges and provide in-depth, field-proven insights to optimize your derivatization workflow, primarily focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Fundamentals of Derivatization
This section covers the foundational knowledge required to understand why and how to approach the derivatization of this compound.
Q1: Why is derivatization necessary for the analysis of this compound, particularly for GC-MS?
A1: Direct injection of this compound into a GC system is highly problematic. The molecule's two carboxylic acid functional groups make it polar and non-volatile.[1] This leads to several analytical challenges:
-
Poor Volatility: The high boiling point prevents efficient transfer into the gas phase in the GC injector.
-
Thermal Instability: At the high temperatures of the GC inlet, dicarboxylic acids can decompose, leading to inaccurate quantification.[1]
-
Analyte-System Interactions: The polar carboxyl groups can interact with active sites (e.g., free silanol groups) in the GC inlet liner and column, resulting in poor chromatographic performance, such as severe peak tailing and low sensitivity.[1]
Derivatization is a chemical modification process that converts these polar carboxyl groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC analysis.[1][2][3] This process replaces the active, acidic hydrogens with a nonpolar moiety, which improves chromatographic behavior and detector response.[4]
Q2: What are the most common derivatization strategies for this compound?
A2: The two most prevalent and effective derivatization techniques for dicarboxylic acids like this compound are silylation and esterification .[1]
-
Silylation: This is one of the most widely used derivatization procedures for GC analysis.[5] It involves replacing the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5] Silylated derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[5]
-
Esterification (Alkylation): This method converts the carboxylic acids into their corresponding esters, most commonly methyl esters.[2] A frequently used reagent is boron trifluoride (BF₃) or boron trichloride (BCl₃) in an alcohol solvent like methanol.[1][6] Alkyl esters exhibit excellent stability, allowing for reliable and quantitative GC analysis.[7]
The choice between these methods depends on the specific experimental requirements, sample matrix, and available instrumentation. Silylation is often very fast and versatile, while esterification can offer more stable derivatives.[1][7]
Part 2: Protocols and Optimization
This section provides detailed methodologies and guidance on fine-tuning your derivatization reaction for optimal performance.
Q3: Can you provide a step-by-step protocol for the silylation of this compound using BSTFA?
A3: Absolutely. The following is a robust starting protocol for the silylation of this compound. Note that this protocol may require optimization for your specific sample matrix and concentration range.[1]
Protocol: Silylation using BSTFA with 1% TMCS
Materials:
-
Dried this compound sample or standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Toluene)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar dicarboxylic acid)
Procedure:
-
Sample Preparation: Place a known amount of the dried sample (typically 1-10 mg) into a clean, dry reaction vial.[5] If your sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as silylating reagents are highly sensitive to moisture.[1][5][8]
-
Internal Standard Addition: Add a precise volume of your internal standard solution to the vial and evaporate to dryness. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations during sample preparation and analysis.[9][10]
-
Reagent Addition: Add 50-100 µL of an appropriate solvent to redissolve the sample. Then, add an excess of the silylating reagent. A common choice is BSTFA with 1% TMCS, where TMCS acts as a catalyst to enhance the reactivity of the reagent.[1][11] A general guideline is to use at least a 2:1 molar ratio of BSTFA to the total number of active hydrogens in the sample.[5]
-
Reaction: Tightly seal the vial and heat the mixture. A typical starting point is 60-70°C for 30-60 minutes .[1] Derivatization times can vary; for some compounds, the reaction is nearly instantaneous upon dissolution, while others require heating to ensure completion.[5][12]
-
Analysis: After the vial has cooled to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1] It is advisable to analyze TMS derivatives soon after preparation as they can be susceptible to hydrolysis over time.
Q4: How do I optimize the key parameters of the derivatization reaction (temperature, time, and reagent volume)?
A4: Optimization is crucial for achieving complete and reproducible derivatization. A systematic approach, such as a Design of Experiments (DoE) or a one-factor-at-a-time (OFAT) study, is recommended.
Table 1: Key Parameters for Derivatization Optimization
| Parameter | Starting Point | Optimization Rationale & Strategy |
| Reagent Volume | 2:1 molar excess of reagent to active hydrogens[5] | Rationale: Insufficient reagent leads to incomplete derivatization. A large excess can sometimes cause interfering peaks. Strategy: Test a range of reagent-to-sample ratios (e.g., 2:1, 5:1, 10:1) and monitor the analyte peak area. The optimal volume is the lowest amount that provides the maximum and most consistent peak area. |
| Reaction Temperature | 60-70°C[1] | Rationale: Higher temperatures increase reaction rates but can also lead to analyte degradation or reagent decomposition if too high. Strategy: Evaluate a range of temperatures (e.g., 60°C, 75°C, 90°C) while keeping the reaction time constant. Analyze the samples and select the temperature that yields the highest product peak without evidence of degradation. |
| Reaction Time | 30-60 minutes[1] | Rationale: The reaction must proceed long enough for completion. Excessively long times offer no benefit and may increase the risk of side reactions. Strategy: At the optimized temperature, analyze aliquots at different time points (e.g., 15, 30, 60, 90 minutes) until no further increase in the product peak area is observed.[5] |
Part 3: Troubleshooting Guide
Even with an optimized protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Q5: My chromatogram shows a broad, tailing peak for my analyte. What is the likely cause?
A5: Peak tailing is a classic symptom of active sites in the GC system interacting with polar molecules.[1] For this compound, this almost always points to incomplete derivatization . If even a small fraction of the analyte remains underivatized (with one or two free carboxyl groups), it will interact strongly with the inlet liner and column, causing poor peak shape.
Solutions:
-
Verify Derivatization Completeness: Re-evaluate your optimization parameters (Q4). Ensure you are using sufficient reagent, adequate temperature, and time.
-
Check for Moisture: Water is the enemy of silylation.[1][7] It consumes the derivatizing reagent and can hydrolyze the formed derivatives.[7] Ensure your sample is completely dry, use anhydrous solvents, and store reagents properly.
-
GC System Maintenance: Even with perfect derivatization, an active GC system can cause tailing. Deactivate your glass inlet liner via silanization or use a pre-deactivated liner.[11] Sometimes, injecting the derivatizing reagent itself can help temporarily passivate the system.
Q6: My derivatization yield is low and inconsistent. What factors should I investigate?
A6: Low and variable yield is a common and frustrating issue. The cause can often be traced back to a few critical factors.
Troubleshooting Workflow for Low/Inconsistent Yield
Caption: General experimental workflow for GC-MS analysis.
References
-
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
Waters. What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Waters Knowledge Base. Retrieved from [Link]
-
MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
V.A. Zenkevich, & A.A. Makarov. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
CalTech GPS. Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
- A. Le, et al. (1996).
- B. Noziere, et al. (2015). The Molecular Identification of Organic Compounds in the Atmosphere: State of the Art and Challenges. Chemical Reviews.
-
Pierce. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]
-
Pierce Chemical Company. GC Derivatization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. weber.hu [weber.hu]
- 8. researchgate.net [researchgate.net]
- 9. metbio.net [metbio.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. support.waters.com [support.waters.com]
Technical Support Center: Stability of 2-Propylglutaric Acid in Stored Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-Propylglutaric acid in stored biological samples. Our goal is to ensure the integrity of your experimental data through scientifically sound sample management.
Introduction to this compound
This compound is a dicarboxylic acid that can be found in biological matrices as a metabolite of the drug valproic acid.[1][2] Accurate quantification of this analyte is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. However, like many small molecule metabolites, the stability of this compound in biological samples can be compromised by improper handling and storage, leading to inaccurate and unreliable results. This guide will address the critical factors influencing its stability and provide best practices to maintain sample integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my samples?
The stability of this compound, like other organic acids in biological matrices, is primarily influenced by three main factors:
-
Temperature: Storage temperature is the most critical factor.[3] Delays in freezing or storage at insufficiently low temperatures can lead to enzymatic or chemical degradation.
-
pH: Although less commonly a variable in standardized collection protocols, significant deviations in the pH of the sample matrix could potentially influence the chemical stability of dicarboxylic acids.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of the sample matrix and lead to the degradation of metabolites.[4][5] It is recommended to minimize freeze-thaw cycles.[5]
Q2: What is the optimal storage temperature for long-term stability of this compound in plasma and urine?
For long-term storage of biological samples intended for metabolomics or organic acid analysis, the consensus recommendation is -80°C .[5][6] Storage at -20°C may be suitable for shorter periods, but for studies extending over months or years, -80°C is crucial to minimize the risk of degradation.[6][7][8] Some studies have shown that even at -80°C, changes in metabolite concentrations can occur over several years, so it is important to have a consistent and well-documented storage history.[7][8][9]
Q3: How quickly do I need to process and freeze my samples after collection to ensure the stability of this compound?
Ideally, biological samples should be processed and frozen as soon as possible after collection.[10] For plasma, this involves prompt centrifugation to separate it from blood cells. Delays at room temperature should be avoided, and if immediate processing is not possible, samples should be kept on ice (4°C) for no more than a few hours.[4] For urine, immediate freezing is also recommended to prevent bacterial metabolism, which can alter the composition of organic acids.[5][10]
Q4: Can I use preservatives in my urine samples?
The use of preservatives should generally be avoided for metabolomics studies, as they can interfere with analytical methods.[5] However, if immediate freezing is not possible, some collection tubes contain preservatives like boric acid. It is crucial to verify the compatibility of any preservative with your intended analytical method. For organic acid analysis, preservative-free containers are typically recommended.[11]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of samples for this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in expectedly positive samples. | Analyte degradation due to improper storage temperature or delayed freezing. | Review sample collection and storage logs to check for temperature excursions or delays in processing. For future collections, ensure immediate processing and freezing at -80°C.[5][6] |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes upon initial processing to avoid the need for repeated thawing of the entire sample.[5][12] | |
| High variability in this compound concentrations between aliquots of the same sample. | Incomplete mixing of the sample before aliquoting. | Ensure the sample is thoroughly but gently mixed before aliquoting. |
| Inconsistent storage conditions for different aliquots. | Store all aliquots from the same sample under identical conditions. | |
| Unexpected peaks or interfering substances in the analytical run. | Contamination from collection tubes or processing materials. | Use high-quality, sterile, and preservative-free collection and storage containers.[11][13] |
| Bacterial metabolism in urine samples not frozen promptly. | Freeze urine samples immediately after collection to inhibit bacterial growth.[10] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Processing
This protocol outlines the best practices for collecting and processing blood samples to ensure the stability of this compound.
Materials:
-
Vacutainer tubes with appropriate anticoagulant (e.g., EDTA)
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Collect whole blood into an EDTA-containing tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the sample as soon as possible. If there is a delay, store the tube on ice (4°C) for no longer than 2 hours.[4]
-
Centrifuge the blood sample at 1000-2000 x g for 15 minutes at 4°C to separate plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into pre-labeled cryovials in volumes suitable for single experiments to avoid freeze-thaw cycles.[5]
-
Immediately store the aliquots at -80°C.
Protocol 2: Urine Sample Collection and Processing
This protocol provides guidelines for the collection and processing of urine samples.
Materials:
-
Sterile, preservative-free urine collection cups
-
Centrifuge (optional)
-
Cryovials
-
-80°C freezer
Procedure:
-
Collect a random urine sample in a sterile, preservative-free container.[11]
-
For optimal results, freeze the sample immediately.[10]
-
(Optional) If the urine is cloudy or contains sediment, it can be centrifuged at 1500 x g for 10 minutes at 4°C to remove cellular debris.[5]
-
Transfer the supernatant to pre-labeled cryovials.
-
Store the aliquots at -80°C until analysis.
Visualization of Key Workflows
Caption: Recommended workflow for biological sample handling.
Caption: Troubleshooting flowchart for unexpected results.
Summary of Storage Recommendations
| Sample Type | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Maximum Freeze-Thaw Cycles |
| Plasma | -80°C | -80°C | 1-2[5] |
| Serum | -80°C | -80°C | 1-2[4] |
| Urine | -80°C | -80°C | 1-2[6] |
References
-
Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC - NIH. (2019-07-25). Available from: [Link]
-
Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future - MDPI. (2022-01-21). Available from: [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available from: [Link]
-
Organic Acids, Urine - UF Health Pathology Laboratories - University of Florida. Available from: [Link]
-
Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PubMed Central. (2020-06-03). Available from: [Link]
-
Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PubMed Central. (2020-03-12). Available from: [Link]
-
Metabolites with significant concentration changes due to the pre-storage handling conditions of the samples. - ResearchGate. Available from: [Link]
-
Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation - Metabolon. Available from: [Link]
-
Guide to sample cleanup and storage – Metabolomics Core Facility. Available from: [Link]
-
Urine Preservative and Transport List - ARUP Laboratories. Available from: [Link]
-
716720: Organic Acid Analysis, Urine - Labcorp. Available from: [Link]
-
Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma - PMC - PubMed Central. Available from: [Link]
-
Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (2009-04-01). Available from: [Link]
-
(PDF) Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - ResearchGate. (2019-07-19). Available from: [Link]
-
Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. (2006-07-11). Available from: [Link]
-
Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - ResearchGate. Available from: [Link]
-
Plasma dicarboxylic acids as indicators of impaired energy metabolism and lipid oxidation associated with pre‐symptomatic Alzheimer's disease - NIH. Available from: [Link]
-
Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed. (2018-01-05). Available from: [Link]
-
The biochemistry and physiology of long-chain dicarboxylic acid metabolism | Request PDF. Available from: [Link]
-
Valproic acid and active unsaturated metabolite (2-en): transfer to mouse liver following human therapeutic doses - PubMed. (1985-01-01). Available from: [Link]
-
Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC - PubMed Central. Available from: [Link]
-
Therapeutic and Toxic Effects of Valproic Acid Metabolites - MDPI. (2021-10-20). Available from: [Link]
-
Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D - PubMed. Available from: [Link]
-
Stability of sodium valproate tablets repackaged into dose administration aids - PubMed. Available from: [Link]
-
Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC - NIH. (2019-05-17). Available from: [Link]
-
Showing metabocard for this compound (HMDB0060684). (2013-06-18). Available from: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. Available from: [Link]
-
Amino Acids in the Development of Prodrugs - MDPI. (2020-04-18). Available from: [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. Available from: [Link]
-
analytical methods. Available from: [Link]
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. (2004-11-01). Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2024-04-26). Available from: [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. Available from: [Link]
-
Analysis of two mutated vacuolar proteins reveals a degradation pathway in the endoplasmic reticulum or a related compartment of yeast - PubMed. Available from: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf - NIH. Available from: [Link]
-
Stabilization, preservation and storage of biological samples. | Download Table - ResearchGate. Available from: [Link]
-
Pyruvaldehyde Degradation | Pathway - PubChem - NIH. Available from: [Link]
-
Main degradation pathways of polysorbate 80. - ResearchGate. Available from: [Link]
-
Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1 - BioProcess International. (2025-10-01). Available from: [Link]
-
Stability of 2-alkylcyclobutanones in irradiated retort pouch gyudon topping during room temperature storage (2) - ResearchGate. (2025-08-07). Available from: [Link]
-
Oxidation of polysorbates – An underestimated degradation pathway? - PMC - NIH. (2025-01-01). Available from: [Link]
Sources
- 1. Valproic acid and active unsaturated metabolite (2-en): transfer to mouse liver following human therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Acids, Urine » Pathology Laboratories » College of Medicine » University of Florida [pathlabs.ufl.edu]
- 11. metbio.net [metbio.net]
- 12. metabolon.com [metabolon.com]
- 13. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
Technical Support Center: Quantification of Dicarboxylic Acids in Plasma
Welcome to the technical support center for the quantification of dicarboxylic acids (DCAs) in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of DCA analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Table of Contents
-
Introduction: The Challenge of Dicarboxylic Acid Quantification
-
Frequently Asked Questions (FAQs)
-
What are the primary pre-analytical variables affecting DCA measurements?
-
Why is derivatization necessary for GC-MS analysis of DCAs?
-
What are the advantages of LC-MS/MS over GC-MS for DCA analysis?
-
How can I minimize ion suppression in my LC-MS/MS analysis?
-
-
Troubleshooting Guide
-
Problem 1: Poor Peak Shape and Resolution in Chromatography
-
Problem 2: Low Recovery and High Variability in Sample Preparation
-
Problem 3: Inconsistent Calibration Curves
-
Problem 4: Suspected Matrix Effects
-
-
Protocols
-
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Protocol 2: Derivatization for GC-MS Analysis
-
-
References
Introduction: The Challenge of Dicarboxylic Acid Quantification
Dicarboxylic acids (DCAs) are important metabolic intermediates, and their quantification in plasma can provide valuable insights into various physiological and pathological states, including inborn errors of metabolism and fatty acid oxidation disorders. However, their analysis is fraught with challenges due to their low physiological concentrations, high polarity, and structural similarity to other endogenous molecules. This guide provides practical solutions to common issues encountered during the quantification of DCAs in a plasma matrix.
Frequently Asked Questions (FAQs)
What are the primary pre-analytical variables affecting DCA measurements?
Pre-analytical variables are a significant source of error in DCA quantification. Key factors include:
-
Sample Collection: The type of anticoagulant used can impact results. For instance, citrate can interfere with some analytical methods. Heparin is generally preferred.
-
Sample Handling and Storage: DCAs can be susceptible to degradation. It is crucial to process plasma samples promptly and store them at -80°C to minimize changes in DCA concentrations. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of certain metabolites.
-
Fasting Status of the Patient: The dietary state of the individual can significantly influence the levels of circulating DCAs, which are products of fatty acid oxidation. Therefore, collecting samples after a standardized fasting period is recommended for consistency.
Why is derivatization necessary for GC-MS analysis of DCAs?
Derivatization is a critical step in the analysis of DCAs by Gas Chromatography-Mass Spectrometry (GC-MS) for two primary reasons:
-
Volatility: DCAs are non-volatile due to their polar carboxyl groups. Derivatization converts these polar groups into less polar, more volatile esters (e.g., methyl or silyl esters), allowing them to be vaporized and travel through the GC column.
-
Thermal Stability: The derivatization process also increases the thermal stability of the DCAs, preventing their degradation at the high temperatures of the GC inlet and column.
Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or methanolic HCl for methylation. The choice of derivatization agent can impact the fragmentation patterns in the mass spectrometer, which is a key consideration for method development.
What are the advantages of LC-MS/MS over GC-MS for DCA analysis?
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for DCA quantification due to several advantages over traditional GC-MS:
-
No Derivatization Required: LC-MS/MS can directly analyze polar, non-volatile compounds like DCAs, eliminating the need for the often time-consuming and error-prone derivatization step.
-
Higher Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity, allowing for the accurate quantification of low-abundance DCAs even in a complex plasma matrix.
-
Shorter Analysis Times: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can achieve rapid separation of DCAs, leading to higher sample throughput.
How can I minimize ion suppression in my LC-MS/MS analysis?
Ion suppression is a common matrix effect in LC-MS/MS where co-eluting endogenous compounds from the plasma matrix interfere with the ionization of the target analytes, leading to reduced signal intensity and inaccurate quantification. Strategies to mitigate ion suppression include:
-
Effective Sample Preparation: Utilize robust sample preparation techniques like Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components such as phospholipids and proteins.
-
Chromatographic Separation: Optimize the LC method to achieve baseline separation of the DCAs from the majority of matrix components. Employing a gradient elution can help to separate compounds with different polarities.
-
Use of Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects. These compounds co-elute with the analyte and experience similar ion suppression, allowing for accurate normalization of the signal.
Troubleshooting Guide
Problem 1: Poor Peak Shape and Resolution in Chromatography
Symptoms: Tailing peaks, broad peaks, or co-elution of analytes.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape. For reversed-phase chromatography of DCAs, a lower pH (around 3) can improve the peak shape of acidic compounds. |
| Column Contamination | Flush the column with a strong solvent or, if necessary, replace the column. |
| Secondary Interactions | Interactions between the acidic analytes and the stationary phase can cause peak tailing. Consider using a column with a different chemistry or adding a competing acid (e.g., formic acid) to the mobile phase. |
Problem 2: Low Recovery and High Variability in Sample Preparation
Symptoms: Inconsistent and low signal intensity for analytes across samples.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the SPE or LLE protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. For DCAs, which are acidic, acidifying the sample prior to extraction can improve recovery. |
| Analyte Degradation | Minimize sample processing time and keep samples on ice. Ensure proper storage conditions (-80°C). |
| Incomplete Elution from SPE Cartridge | Test different elution solvents and volumes to ensure complete elution of the DCAs from the SPE sorbent. |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques, especially when handling small volumes of internal standards or samples. |
Problem 3: Inconsistent Calibration Curves
Symptoms: Poor linearity (r² < 0.99), non-reproducible calibrator responses.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Calibrator Instability | Prepare fresh calibration standards for each run. Store stock solutions at the appropriate temperature and check for signs of degradation. |
| Matrix Effects in Calibrators | Prepare calibration standards in a surrogate matrix that mimics the study samples (e.g., stripped plasma) to account for matrix effects. |
| Incorrect Internal Standard Concentration | Verify the concentration of the internal standard stock solution and ensure consistent addition to all samples and calibrators. |
| Detector Saturation | If the highest calibrator points are deviating from linearity, the detector may be saturated. Extend the calibration range with lower concentration points or dilute the high concentration calibrators. |
Problem 4: Suspected Matrix Effects
Symptoms: Discrepancy between results from neat solutions and plasma samples, poor accuracy and precision.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to move the analyte peaks away from these regions. |
| Insufficient Sample Cleanup | Improve the sample preparation method to remove more interfering matrix components. Consider a multi-step cleanup approach (e.g., protein precipitation followed by SPE). |
| Co-eluting Isobaric Interferences | These are compounds with the same mass as the analyte that co-elute. A more specific MS/MS transition may be needed, or the chromatography must be improved to separate the interference. |
Experimental Workflow & Decision Making
Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of 2-Propylglutaric Acid
Welcome to the technical support center for the LC-MS/MS analysis of 2-Propylglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to anticipate and mitigate matrix effects, ensuring the accuracy and robustness of your analytical data.
Understanding the Challenge: this compound and Matrix Effects
This compound, a dicarboxylic acid[1][2], presents a common challenge in bioanalysis due to its polar nature. When analyzing this compound in complex biological matrices such as plasma, urine, or cerebrospinal fluid (CSF), co-eluting endogenous substances can significantly interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of your assay.[3]
This guide provides a structured approach to identifying, quantifying, and reducing these matrix effects to develop a reliable and reproducible LC-MS/MS method for this compound.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the LC-MS/MS analysis of this compound.
Q1: What are the primary causes of matrix effects when analyzing this compound?
A1: The primary causes of matrix effects in the analysis of polar analytes like this compound are co-eluting endogenous components from the biological matrix.[3] These can include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can compete with the analyte for ionization.
-
Other Endogenous Metabolites: A multitude of other small molecules present in biological fluids can have similar chromatographic behavior to this compound and interfere with its ionization.
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: Two primary experimental approaches are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Dips or rises in the constant analyte signal indicate the retention times of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method compares the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (Matrix Factor).
Q3: Is a stable isotope-labeled internal standard for this compound necessary?
A3: While not strictly mandatory for all research applications, a stable isotope-labeled (SIL) internal standard is highly recommended and is considered the gold standard for compensating for matrix effects in quantitative bioanalysis. A SIL internal standard, such as deuterium-labeled this compound, will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal. While the commercial availability of a specific deuterium-labeled this compound should be verified with chemical suppliers[4][5][6], its use would significantly improve data quality.
Q4: Can derivatization help in reducing matrix effects for this compound?
A4: Yes, derivatization can be a powerful strategy. This compound, being a carboxylic acid, can be challenging to retain on traditional reversed-phase columns and may ionize inefficiently. Derivatization can:
-
Increase Hydrophobicity: By converting the polar carboxylic acid groups to less polar esters or amides, retention on reversed-phase columns can be improved, potentially separating it from polar interferences.
-
Enhance Ionization Efficiency: Derivatizing with a reagent that introduces a readily ionizable group (e.g., a permanently charged moiety or a basic nitrogen) can significantly improve the signal response in the mass spectrometer.[7][8][9][10][11]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to matrix effects in your this compound LC-MS/MS analysis.
Issue 1: Low or Inconsistent Analyte Signal
Possible Cause: Significant ion suppression is likely occurring.
Troubleshooting Workflow:
Caption: Workflow for addressing low analyte signal.
Step-by-Step Guidance:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment as described in the FAQs to get a quantitative measure of the ion suppression.
-
Optimize Sample Preparation: A cleaner sample is the most effective way to reduce matrix effects. Consider the following, in order of increasing complexity:
-
Protein Precipitation (PPT): This is a simple and fast method, but often yields the "dirtiest" extracts.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving polar interferences in the aqueous phase.[12][13][14][15]
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by utilizing specific interactions between the analyte and a solid sorbent.[16][17][18][19][20] For a dicarboxylic acid like this compound, a mixed-mode or anion-exchange sorbent could be effective.
-
-
Optimize Chromatography: If sample preparation improvements are insufficient, modify your LC method to chromatographically separate this compound from the interfering matrix components. This could involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar compounds).
-
Implement a Stable Isotope-Labeled Internal Standard: As a final and most robust solution, incorporate a SIL internal standard for this compound into your workflow.
Issue 2: Poor Peak Shape (Tailing, Broadening)
Possible Cause: Secondary interactions with the analytical column or inappropriate mobile phase conditions.
Troubleshooting Workflow:
Caption: Troubleshooting poor chromatographic peak shape.
Step-by-Step Guidance:
-
Check Mobile Phase pH: For carboxylic acids on a reversed-phase column, the mobile phase pH should be at least 1.5-2 pH units below the pKa of the analyte to ensure it is in its neutral, protonated form. This minimizes secondary interactions with residual silanols on the column that can cause peak tailing.
-
Evaluate Column Chemistry: If peak shape is still an issue, consider a column specifically designed for polar analytes or one with a different stationary phase that may have fewer active sites.
-
Consider Derivatization: As mentioned in the FAQs, derivatizing the carboxylic acid groups can improve peak shape by creating a less polar and more chromatographically well-behaved molecule.
-
Perform a System Health Check: Rule out issues with the LC system itself, such as blockages, leaks, or extra-column dead volume, which can all contribute to poor peak shape.[21][22]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare a Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-point of your calibration curve).
-
Prepare a Post-Extraction Spiked Sample (B):
-
Take a blank sample of the biological matrix (e.g., plasma, urine) that is free of the analyte.
-
Process this blank matrix sample through your entire sample preparation procedure (e.g., PPT, LLE, or SPE).
-
After the final extraction step, spike the resulting extract with this compound to the same final concentration as the neat solution.
-
-
Analysis: Analyze both the neat solution (A) and the post-extraction spiked sample (B) using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) as follows:
MF (%) = (Peak Area of B / Peak Area of A) * 100
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No significant matrix effect |
| MF < 100% | Ion Suppression |
| MF > 100% | Ion Enhancement |
A deviation of more than 15-20% from 100% is generally considered a significant matrix effect that needs to be addressed.
Protocol 2: Representative Liquid-Liquid Extraction (LLE) for this compound from Urine
Objective: To provide a starting point for developing an LLE method to clean up urine samples for this compound analysis. This protocol is based on general procedures for organic acid extraction.[12][14][15]
Materials:
-
Urine sample
-
Internal Standard (ideally, a stable isotope-labeled this compound)
-
Methyl-tert-butyl ether (MTBE) or Ethyl Acetate
-
Acid (e.g., Hydrochloric acid or Formic acid) to acidify the sample
-
Centrifuge and appropriate tubes
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add Internal Standard: Spike with the internal standard and vortex briefly.
-
Acidification: Acidify the sample by adding 10 µL of 1M HCl to bring the pH to < 3. This ensures the dicarboxylic acid is in its protonated, less polar form.
-
Extraction: Add 1 mL of MTBE or Ethyl Acetate. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Concluding Remarks
A systematic and logical approach is paramount to successfully overcoming matrix effects in the LC-MS/MS analysis of this compound. By understanding the underlying principles of ion suppression and enhancement, and by methodically applying the troubleshooting strategies and protocols outlined in this guide, researchers can develop robust and reliable analytical methods. The key to success lies in a multi-pronged approach: optimizing sample preparation for maximum cleanliness, fine-tuning chromatographic conditions for optimal separation, and, where the highest accuracy is required, employing a stable isotope-labeled internal standard.
References
- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF.
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determin
- How to optimize ESI source parameters for better sensitivity in LC-MS analysis. ruthigen.
- Optimizing the Agilent Multimode Source. Agilent.
- common HPLC problems and solutions for organic acid analysis. Benchchem.
- Optimization of the Ion Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
- Tips for Optimizing Key Parameters in LC–MS.
- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. NIH.
- Bioanalytical Methods for Sample Cleanup.
- Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study
- LCMS Troubleshooting: 14 Best Practices for Labor
- Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
- How to Avoid Problems in LC–MS.
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC.
- LC-MS Sample Prepar
- Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. Promega.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH.
- Guide to sample cleanup and storage – Metabolomics Core Facility. EMBL.
- Solid phase extraction procedure for urinary organic acid analysis by gas chrom
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-rel
- Biol. Pharm. Bull. 46(3): 455-463 (2023).
- Deuterium Labeled Compounds. Tenova Pharma.
- Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: applic
- Showing metabocard for this compound (HMDB0060684).
- This compound | C8H14O4 | CID 134970. PubChem.
- Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers. Sigma-Aldrich.
- US5104492A - Recovery of carboxylic acids from water by precipitation
- Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjug
- Deuterium (2H, D) | Isotope-Labeled Compounds. MedchemExpress.com.
Sources
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 2. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. Deuterium Labeled Compounds_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ddtjournal.com [ddtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pollutionsolutions-online.com [pollutionsolutions-online.com]
- 17. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zefsci.com [zefsci.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Protocol for the Purification of Synthesized 2-Propylglutaric Acid
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-Propylglutaric acid. As a key intermediate in the synthesis of active pharmaceutical ingredients such as Valproic Acid and a metabolite of significant interest, achieving high purity is paramount for reliable downstream applications.[1][2][3] This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical properties of this compound to consider during purification?
A1: Understanding the physicochemical properties of this compound is the foundation of a successful purification strategy. These properties dictate the choice of solvents for recrystallization, extraction, and chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₄O₄[1] | --- |
| Molecular Weight | 174.19 g/mol [1] | Essential for calculating molar equivalents and theoretical yields. |
| Appearance | White to off-white crystalline solid[1][3] | A deviation from this (e.g., yellowish tint, oil) indicates impurities. |
| Melting Point | 61-70.5 °C[4][5][6] | A sharp melting point within this range is a key indicator of high purity. A broad or depressed melting point suggests the presence of impurities. |
| Boiling Point | 165 °C at 0.5 Torr[4][6] | Useful for distillative purification methods if applicable, though non-trivial for this compound. |
| pKa | ~4.13 - 4.54[4][7] | The acidic nature is crucial for purification via acid-base extraction. |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1] | This differential solubility is exploited in recrystallization and extraction. |
Q2: What are the common impurities I should expect when synthesizing this compound?
A2: Impurities are typically route-dependent. The most common synthetic pathways start from precursors like diethyl propylmalonate.[8] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as diethyl propylmalonate or the alkylating agent used.
-
By-products of the Synthesis: These can include products from incomplete hydrolysis of ester intermediates or side-reactions.
-
Isomers: Depending on the synthetic strategy, isomers like 3-Propylglutaric acid could be present.[9]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, toluene, diethyl ether).
-
Related Acids: As this compound is a metabolite of Valproic acid, other related dicarboxylic acids or hydroxy acids could be present as impurities in certain contexts.[10]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A multi-pronged approach is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: This is a rapid and effective preliminary test. A sharp melting point close to the literature value (e.g., 69.5-70.5 °C) suggests high purity.[4] Impurities typically cause melting point depression and broadening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for structural confirmation and purity assessment. It can identify the target compound and detect the presence of organic impurities, often allowing for their quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative purity analysis. Specialized columns for organic acids can provide high-resolution separation of this compound from closely related impurities.[11][12] A typical method would use a C18 column with a UV detector (around 210 nm) and an acidic mobile phase (e.g., 25mM KH₂PO₄, pH 2.5).[11]
Core Purification Protocols
The choice of purification method depends on the nature and quantity of the impurities. Below are detailed protocols for the most effective techniques.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at low temperatures but readily at its boiling point. Based on its properties, water or a mixed solvent system like ethanol/water or toluene can be effective.[4][13][14] Test small batches to find the optimal solvent.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude this compound to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Liquid-Liquid Extraction
This technique leverages the acidic nature of the carboxylic acid groups (pKa ~4.1-4.5) to separate it from neutral or basic impurities.[4][7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an immiscible organic solvent like diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Extraction: Shake the funnel vigorously, venting frequently to release CO₂ gas produced. The acidic this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Acidification: Combine the aqueous extracts in a clean flask and cool in an ice bath. Slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper).[15] The this compound will precipitate out as a white solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Protocol 3: Column Chromatography
For separating mixtures with very similar polarities, silica gel column chromatography is a powerful tool.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a column with silica gel as the stationary phase, slurried in the initial mobile phase.
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. For an acidic compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is common. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent "tailing" on the silica gel.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.
-
Elution: Run the eluent through the column, collecting fractions. The separation occurs as different components travel down the column at different rates based on their polarity.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
Q: My purified this compound has a low and broad melting point. What went wrong?
A: This is a classic sign of impurity.
-
Cause: The purification method may not have been effective enough to remove all impurities. Residual solvent can also cause melting point depression.
-
Solution:
-
Ensure the product is completely dry. Dry under high vacuum for an extended period.
-
Consider a second purification step using a different technique. For example, if you performed a recrystallization, follow it with an acid-base extraction or vice-versa. A decision-making workflow is visualized below.
-
Analyze the sample by ¹H NMR to identify the nature of the impurity, which can guide the choice of the next purification step.
-
Q: During recrystallization, my product "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution above its melting point.
-
Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of your compound (~61-70.5 °C).
-
Solution 1: Choose a lower-boiling point solvent or solvent mixture.
-
Cause 2: The solution is cooling too rapidly.
-
Solution 2: Re-heat the mixture to re-dissolve the oil, then allow it to cool much more slowly. Ensure you are not placing it directly into an ice bath from a high temperature.
-
Cause 3: High concentration of impurities depressing the melting point.
-
Solution 3: Perform a preliminary purification (e.g., acid-base extraction) to remove the bulk of impurities before attempting recrystallization.[16]
Q: I am not getting good separation of my product from an impurity during column chromatography.
A: This is a common issue related to the choice of mobile phase.
-
Cause: The polarity of the eluent is either too high (all compounds elute quickly) or too low (all compounds stick to the column).
-
Solution:
-
Optimize the eluent system using TLC first. Aim for an Rf value of ~0.2-0.4 for this compound.
-
If the spots are too close, try a solvent system with different selectivity (e.g., substitute ethyl acetate with diethyl ether or add a small percentage of methanol).
-
Ensure you have added a small amount of acid (e.g., 0.5-1% acetic acid) to your eluent to suppress deprotonation of your compound on the silica, which sharpens the bands.
-
Q: During acid-base extraction, a thick emulsion formed that won't separate.
A: Emulsions are common when extracting acidic solutions.
-
Cause: Vigorous shaking can lead to the formation of a stable colloid at the interface of the two layers.
-
Solution:
-
Be patient; sometimes emulsions break on standing.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
Workflow & Visualization
A logical approach to purification involves assessing the crude material and choosing a strategy. The following workflow can guide your decision-making process.
Caption: Decision workflow for purifying this compound.
References
-
Apicule. (n.d.). This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. Retrieved from [Link]
-
Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060684). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 32806-62-5 | Product Name : this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4165-98-4,B-N-PROPYLGLUTARIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
GRACE. (n.d.). Prevail™ Organic Acid HPLC Columns. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ACID. Retrieved from [Link]
-
Biocomma. (n.d.). Copure® HPLC Columns Specially for Organic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Valproic acid and its Impurities. Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 6. 2-PROPYL GLUTARIC ACID | 32806-62-5 [amp.chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 8. 2-PROPYL GLUTARIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Cas 4165-98-4,B-N-PROPYLGLUTARIC ACID | lookchem [lookchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. hplc.eu [hplc.eu]
- 12. Biocomma - Copure® HPLC Columns Specially for Organic Acid [biocomma.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
selecting the right GC column for 2-Propylglutaric acid analysis
Welcome to the technical support guide for the gas chromatography (GC) analysis of 2-Propylglutaric acid. This center is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for quantifying this important dicarboxylic acid. As a polar, non-volatile compound, this compound presents unique challenges for GC analysis that, if not properly addressed, can lead to poor peak shape, low sensitivity, and inaccurate results.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will delve into the causality behind methodological choices, from column selection to sample preparation, and provide detailed troubleshooting steps to ensure your analysis is both accurate and reproducible.
Part 1: Frequently Asked Questions - First Principles
This section addresses the fundamental properties of this compound and why they are critical to consider for any GC-based workflow.
Q1: What is this compound and why is it challenging to analyze directly by GC?
This compound (also known as 2-propylpentanedioic acid) is a dicarboxylic acid with the molecular formula C₈H₁₄O₄[1][2]. The primary challenge for GC analysis stems from the two carboxylic acid functional groups. These groups are highly polar and capable of strong hydrogen bonding. This leads to several analytical issues:
-
Low Volatility: Strong intermolecular hydrogen bonds prevent the molecule from easily transitioning into the gas phase, a prerequisite for GC analysis. Direct injection often requires very high temperatures, which can cause degradation[3][4].
-
Column Adsorption: The polar carboxyl groups can interact strongly with active sites (silanol groups) on the surface of the GC column and inlet liner. This interaction is a primary cause of severe peak tailing, which results in poor peak integration and reduced sensitivity[5][6].
-
Poor Peak Shape: Without modification, the compound will produce broad, tailing peaks instead of the sharp, symmetrical peaks required for accurate quantification[7].
Q2: What is derivatization and why is it considered essential for analyzing this compound?
Derivatization is the process of chemically modifying a compound to make it suitable for analysis[4]. For this compound, the goal is to mask the polar carboxylic acid groups. This is typically achieved by replacing the active hydrogens on the hydroxyl moieties with non-polar functional groups[8].
The benefits of derivatization are threefold:
-
Increased Volatility: By eliminating hydrogen bonding, the derivative becomes much more volatile and can be analyzed at lower temperatures, preserving the integrity of the molecule[4].
-
Reduced Adsorption: The non-polar derivative has minimal interaction with active sites in the GC system, leading to sharp, symmetrical peaks[8].
-
Improved Thermal Stability: The resulting derivatives are often more thermally stable than the parent acid[4].
Essentially, derivatization transforms a problematic polar molecule into an ideal, non-polar analyte for GC analysis.
Part 2: GC Column Selection - A Guided Approach
Selecting the correct GC column is the most critical factor in achieving a successful separation. The choice depends on four key parameters: stationary phase, internal diameter, film thickness, and length.
Q3: Which stationary phase is best for this compound analysis?
The choice of stationary phase is dictated by the polarity of the analyte. Since we will be analyzing the derivatized form of this compound, the analyte is now non-polar. Therefore, the "like dissolves like" principle dictates that a non-polar or low-polarity stationary phase is the ideal choice[9].
-
Primary Recommendation: A low-bleed, 5% Phenyl / 95% Dimethylpolysiloxane stationary phase is the most robust and versatile choice. These columns are industry-standard for a wide range of applications and offer excellent thermal stability and inertness, which is crucial for trace analysis. Common trade names include DB-5ms, ZB-5ms, Rxi-5Sil MS, and VF-5ms. The "ms" designation indicates high inertness and low bleed, making them ideal for use with mass spectrometry (MS) detectors.
-
Alternative Option (for direct analysis): If derivatization is absolutely not possible, a specialized, highly polar, acidic stationary phase like a Free Fatty Acid Phase (FFAP) would be required. These phases are specifically designed to reduce the adsorption of acidic compounds. However, they suffer from lower maximum operating temperatures and higher column bleed compared to polysiloxane phases, making them less ideal for sensitive assays[7][10].
dot graph GC_Column_Selection { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="Start: Analyze this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Is Derivatization Possible?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="YES (Recommended)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="NO (Challenging)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Analyte is now Non-Polar", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Select Low-Polarity Stationary Phase\n(e.g., 5% Phenyl Polysiloxane)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5]; G [label="Analyte remains Highly Polar", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Select Polar, Acidic Phase\n(e.g., FFAP)\nNote: Expect lower stability & higher bleed.", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3.5];
A -> B; B -> C [label=" Yes "]; B -> D [label=" No "]; C -> E; E -> F; D -> G; G -> H; } dot Caption: Decision workflow for GC stationary phase selection.
Q4: How do I choose the right column dimensions (ID, Length, Film Thickness)?
Column dimensions are chosen to balance resolution, analysis time, and sample capacity. For most applications involving this compound, a standard set of dimensions provides an excellent starting point.
| Parameter | Recommendation | Rationale & Considerations |
| Internal Diameter (ID) | 0.25 mm | This is the most common ID and provides a great balance between separation efficiency (narrow peaks) and sample loading capacity. It is the preferred choice for high-resolution GC and is fully compatible with MS detectors[3]. If your sample has very high concentrations of the analyte, a 0.32 mm ID column can be used to prevent overloading, at the cost of some efficiency[3]. |
| Length | 30 meters | A 30-meter column provides a high number of theoretical plates, ensuring sufficient resolving power for most samples. Shorter columns (15 m) can be used for faster analysis if the sample matrix is simple. Longer columns (60 m) are reserved for extremely complex samples where maximum resolution is required[11]. |
| Film Thickness | 0.25 µm | This is a general-purpose film thickness that works well for the derivatized analyte. Since the derivative is relatively volatile, a thicker film (e.g., 0.5 µm) could be used to increase retention and move the peak away from the solvent front if necessary. |
Summary of Recommended Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase.
Part 3: Troubleshooting Guide
Even with the right column, issues can arise. This guide addresses the most common problems encountered during the analysis of derivatized acids.
Q5: My analyte peak is tailing or shows poor shape. What are the causes and solutions?
Peak tailing for an acidic analyte is almost always a sign of unwanted activity in the system.
dot graph Troubleshooting_Peak_Tailing { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Troubleshooting workflow for peak tailing issues.
-
Cause 1: Incomplete Derivatization. If the derivatization reaction has not gone to completion, residual underivatized acid will be present. This polar material will tail badly.
-
Cause 2: Active Sites in the Inlet. The hot metal surfaces and glass liner of the GC inlet are common sources of activity.
-
Cause 3: Column Contamination. The front end of the column can accumulate non-volatile matrix components, leading to active sites.
-
Solution: As a routine maintenance step, trim the front of the column (e.g., cut off 15-30 cm). This removes the most contaminated section and can restore peak shape[5].
-
Q6: I don't see any peak for my analyte, or the peak is very small.
-
Cause 1: System Leak. A leak in the carrier gas flow path is a common culprit.
-
Solution: Check for leaks at the injector, column connections, and septum using an electronic leak detector. Ensure all fittings are appropriately tightened[14].
-
-
Cause 2: Incorrect Injection Parameters. For splitless injection, if the initial oven temperature is too high, the sample solvent may not refocus properly on the column, leading to sample loss[5].
-
Solution: Ensure the initial oven temperature is at least 10-20°C below the boiling point of your derivatization solvent.
-
-
Cause 3: Analyte Degradation. The analyte may be degrading in the hot injector.
-
Solution: While derivatization increases stability, ensure the injector temperature is not excessively high. A temperature of 250°C is a good starting point.
-
Q7: I see extra "ghost" peaks in my chromatogram, especially during blank runs.
Ghost peaks are peaks that are not from your injected sample.
-
Cause 1: Septum Bleed. Pieces of the injector septum can break off and release volatile siloxanes, especially at high temperatures.
-
Solution: Use a high-quality, low-bleed septum. Replace the septum regularly as part of routine maintenance[14].
-
-
Cause 2: Contaminated Carrier Gas or Inlet. Contaminants can build up in the system over time.
Part 4: Experimental Protocols
These protocols provide a validated starting point for your analysis. Always begin by optimizing with a known standard before moving to complex samples.
Protocol 1: Silylation of this compound using BSTFA
Silylation is a robust and widely used method for derivatizing carboxylic acids[16]. This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Dried sample or standard of this compound
-
BSTFA + 1% TMCS
-
Anhydrous solvent (Pyridine, Acetonitrile, or Dichloromethane)
-
2 mL GC vial with PTFE-lined cap
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure your sample is completely dry. Water will rapidly deactivate the silylation reagent. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous solvent to the dried sample in the GC vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The ratio of reagent to solvent can be optimized, but a 1:1 ratio is a good starting point.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes. The reaction time and temperature may require optimization[13].
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC system. The silylated derivatives have limited stability and should ideally be analyzed within 24 hours[8].
Protocol 2: Starting GC-MS Method Parameters
This method is designed for the recommended 30 m x 0.25 mm x 0.25 µm 5% phenyl-polysiloxane column.
-
Inlet:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Purge Flow: 50 mL/min at 1.0 min
-
-
Carrier Gas:
-
Gas: Helium
-
Flow Mode: Constant Flow
-
Flow Rate: 1.2 mL/min
-
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: Hold at 280°C for 5 minutes
-
-
MS Detector (Example):
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity after identifying characteristic ions.
-
References
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Retrieved from [Link]
-
A Guide to GC Column Selection. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Guide to Choosing a GC Column. (2024). Phenomenex. Retrieved from [Link]
-
Prenatal diagnosis of glutaric aciduria type II by direct chemical analysis of dicarboxylic acids in amniotic fluid. (1984). PubMed. Retrieved from [Link]
-
GC Derivatization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
GC Troubleshooting Guide. (2023). GL Sciences. Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]
-
Glutaric acid, propyl 2-propylpentyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
GC Troubleshooting Guide Poster. (n.d.). Agilent. Retrieved from [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2014). ResearchGate. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate. Retrieved from [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2019). LMA leidykla. Retrieved from [Link]
-
GC Troubleshooting in Petrochemical Analysis. (2015). LCGC International. Retrieved from [Link]
-
Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.). University of Calgary. Retrieved from [Link]
-
Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. (2023). BAuA. Retrieved from [Link]
Sources
- 1. This compound | 32806-62-5 | FP27233 | Biosynth [biosynth.com]
- 2. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Guide to GC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. gcms.cz [gcms.cz]
- 9. fishersci.ca [fishersci.ca]
- 10. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 12. lmaleidykla.lt [lmaleidykla.lt]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. glsciences.eu [glsciences.eu]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of 2-Propylglutaric Acid
Welcome to the technical support center dedicated to the chiral separation of 2-Propylglutaric acid. This guide is structured for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively during your method development process.
This compound is a dicarboxylic acid, a key characteristic that heavily influences its behavior in chiral chromatography.[1][2][3] Its two carboxylic acid functional groups necessitate careful control over the mobile phase composition to manage ionization and achieve optimal interaction with the chiral stationary phase (CSP).
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a strong foundation for method development and troubleshooting.
Q1: Why is the chiral separation of an acidic compound like this compound particularly challenging?
The primary challenge lies in controlling the ionization state of the two carboxylic acid groups. In solution, these groups can exist in protonated (neutral) or deprotonated (anionic) forms. Uncontrolled ionization can lead to severe peak tailing, poor peak shape, and a lack of resolution due to undesirable ionic interactions with the stationary phase.[4][5] The mobile phase must be precisely formulated, typically with an acidic additive, to suppress this deprotonation and present a consistent form of the analyte to the chiral stationary phase.
Q2: What types of Chiral Stationary Phases (CSPs) are most effective for this compound?
Given its acidic nature, two main classes of CSPs are highly recommended for initial screening:
-
Anion-Exchange Type CSPs: These are often the most effective for acidic compounds.[6][7] Columns based on Cinchona alkaloids, such as CHIRALPAK QN-AX or QD-AX , are designed to separate acidic molecules through an ion-exchange mechanism.[6][8] The separation relies on the interaction between the protonated selector on the CSP and the anionic analyte.[6]
-
Polysaccharide-Based CSPs: These are incredibly versatile and widely used for a broad range of compounds, including acids.[9][10] Columns with coated or immobilized amylose or cellulose derivatives [e.g., amylose tris(3,5-dimethylphenylcarbamate)] provide a complex chiral environment where separation can occur through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7]
Q3: What is the critical role of an acidic additive in the mobile phase?
For acidic analytes like this compound, an acidic additive is arguably the most important mobile phase component for achieving good chromatography. Its primary roles are:
-
Suppressing Analyte Ionization: In normal phase or polar organic mode, adding a small amount of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid to the mobile phase creates an acidic environment that keeps the carboxylic acid groups of the analyte in their protonated (neutral) form.[5][11]
-
Improving Peak Shape: By preventing ionization, the additive minimizes strong, secondary ionic interactions with any active sites (like residual silanols) on the silica support of the CSP, which is a primary cause of peak tailing.[5]
-
Enhancing Selectivity: A consistent analyte form allows for more reproducible and specific interactions with the chiral selector, often leading to improved enantioselectivity.[5]
Q4: What are the recommended starting mobile phase conditions for screening?
A systematic screening approach using different chromatographic modes is the most efficient path to a successful separation.[12][13][14] The following table provides robust starting points.
| Chromatographic Mode | Recommended CSPs | Primary Solvents | Organic Modifier(s) | Acidic Additive (Typical) |
| Normal Phase (NP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | n-Hexane or Heptane | Ethanol (EtOH), Isopropanol (IPA) | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH) |
| Reversed-Phase (RP) | Polysaccharide-based (e.g., OJ-RH), C18 with chiral additive | Water, Aqueous Buffer (e.g., Ammonium formate) | Acetonitrile (ACN), Methanol (MeOH) | 0.1% Formic Acid (FA) |
| Polar Organic (PO) | Polysaccharide-based, Anion-Exchangers (e.g., QN-AX) | Methanol (MeOH) or Ethanol (EtOH) | Acetonitrile (ACN) | 0.1% Acetic Acid (AcOH) or Formic Acid (FA) |
| Anion-Exchange | Cinchona alkaloid-based (e.g., QN-AX, QD-AX) | Methanol (MeOH) | Acetic Acid + Ammonium Acetate (as counter-ion/buffer system) | N/A (controlled by buffer) |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development.
Q1: I am observing no separation or very poor resolution (Resolution, Rs < 1.0) between the enantiomers. What is the logical troubleshooting sequence?
This is the most common challenge in chiral method development. Poor resolution indicates that the chosen analytical conditions do not provide sufficient enantioselective differentiation.[4][15] Follow this systematic approach to diagnose and solve the issue.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Detailed Explanation:
-
Mobile Phase First: Always start with the mobile phase, as it's the easiest to change. The absence or incorrect concentration of the acidic additive is the most likely culprit for an acidic analyte.
-
Adjust Modifier Strength: In normal phase, reducing the percentage of the alcohol modifier (e.g., ethanol, IPA) generally increases retention and can significantly enhance chiral recognition.[16]
-
Leverage Temperature: Lowering the column temperature often improves resolution for chiral separations.[4][13] The weaker energetic differences between diastereomeric interactions are more pronounced at lower temperatures.
-
Optimize Flow Rate: Chiral separations are often more efficient at lower flow rates, which allow more time for the enantiomers to interact with the CSP.[13]
-
Change Selectivity: If the steps above fail, the fundamental selectivity of the system is insufficient. Switching the organic modifier (e.g., from isopropanol to ethanol) can alter the interactions.[12] If that doesn't work, the chosen CSP is likely not suitable, and screening on a column from a different class is necessary.[12][14]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
Poor peak shape compromises both resolution and quantification.[4] For this compound, the causes are typically chemical.
-
Insufficient Acidic Additive: This is the most common cause. Even if an additive is present, its concentration may be too low to fully suppress ionization. Solution: Incrementally increase the acidic additive concentration (e.g., from 0.1% to 0.2%, then 0.3%) and observe the effect on peak symmetry.
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and distorted peaks at the point of injection. Solution: Whenever possible, dissolve your sample directly in the mobile phase.[4] If solubility is an issue, use the weakest solvent possible that can fully dissolve the sample.
-
Column Overload: Injecting too much mass on the column can saturate the stationary phase, leading to fronting or tailing peaks.[17] Solution: Reduce the sample concentration or injection volume by a factor of 5 or 10 and re-analyze.
-
Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing. Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[18] For immobilized polysaccharide columns, this might include solvents like DMF or THF.[18]
Q3: The retention times are too long (>30 min), leading to excessive run times. How can I reduce them without sacrificing resolution?
-
Increase Organic Modifier Strength: In normal phase, cautiously increasing the percentage of the alcohol modifier will decrease retention time.[16] For example, move from 10% ethanol in hexane to 15%. Be aware this often reduces selectivity, so a balance must be found.
-
Increase Flow Rate: Increasing the flow rate will proportionally decrease the run time. However, this can also reduce efficiency and resolution.[17] Evaluate the trade-off by testing flow rates from 0.5 mL/min up to 1.5 mL/min.
-
Increase Temperature: Raising the column temperature will decrease solvent viscosity and speed up elution, reducing retention times.[13] This may also decrease resolution, but not always. It is a parameter worth investigating.
Q4: My retention times are unstable and drifting between injections. What is the cause?
Retention time instability points to a lack of system equilibrium or a changing mobile phase.[4]
-
Insufficient Column Equilibration: Chiral columns, especially when new mobile phases are introduced, require extensive equilibration. Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analytical run.[4] CHIROBIOTIC columns may require even longer.[13]
-
Mobile Phase Volatility: If you are using a volatile solvent like hexane, its evaporation over time can alter the mobile phase composition, leading to drifting retention. Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure the mixture is homogenous.[4] Using a solvent pre-mixer can help.
-
Temperature Fluctuations: A fluctuating lab temperature can affect mobile phase viscosity and retention. Solution: Use a column oven to maintain a constant, stable temperature.[13]
Part 3: Experimental Protocols & Method Development Strategy
A structured approach is key to efficient method development. This general strategy can be adapted for this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. apicule.com [apicule.com]
- 3. 2-PROPYL GLUTARIC ACID | 32806-62-5 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect [mdpi.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. chiraltech.com [chiraltech.com]
Validation & Comparative
validation of an analytical method for 2-Propylglutaric acid
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Propylglutaric Acid: A Comparative Analysis of GC-MS and LC-MS/MS
Introduction
This compound is a dicarboxylic acid that can be an indicator of certain metabolic disorders. Accurate and precise quantification of this analyte in biological matrices is crucial for clinical diagnostics and research. This guide provides a comprehensive overview of the , with a comparative analysis of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals. It will delve into the critical parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing both theoretical explanations and practical experimental protocols.[1][2][3]
Choosing the Right Analytical Tool: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for the analysis of organic acids like this compound depends on several factors, including the analyte's properties, the sample matrix, and the desired sensitivity and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a cornerstone for organic acid analysis.[4][5]
-
Strengths: High chromatographic resolution, established libraries for spectral matching, and robustness.[4][6]
-
Weaknesses: Requires derivatization of non-volatile organic acids to make them suitable for GC analysis, which can be a time-consuming and potentially variable step.[4][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering several advantages.[6][7]
-
Strengths: High sensitivity and specificity, simpler sample preparation (often no derivatization required), and suitability for a wider range of polar and non-volatile compounds.[6][7][8]
-
Weaknesses: Can be more susceptible to matrix effects, and instrumentation costs may be higher.[9]
This guide will focus on the validation of an LC-MS/MS method for this compound, while providing comparative insights with a traditional GC-MS approach.
The Validation Workflow: A Step-by-Step Approach
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The core validation parameters, as outlined in the ICH Q2(R1) guideline, will be discussed in the context of analyzing this compound.[2][12]
Figure 1: A generalized workflow for analytical method validation.
Key Validation Parameters and Experimental Protocols
Specificity/Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
Experimental Protocol (LC-MS/MS):
-
Blank Matrix Analysis: Analyze at least six different blank matrix samples (e.g., urine, plasma) to ensure no interfering peaks are present at the retention time of this compound and its internal standard.
-
Interference Study: Spike the blank matrix with potentially interfering substances, such as structurally similar compounds (e.g., other dicarboxylic acids) and common medications. Analyze these samples to demonstrate a lack of interference.
-
Chromatographic Resolution: Ensure baseline separation of this compound from any adjacent peaks.
Comparative Insight (GC-MS): For GC-MS, specificity is also assessed by analyzing blank matrices. The derivatization step can sometimes introduce interfering artifacts, which must be carefully evaluated.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol (LC-MS/MS):
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of this compound.
-
Analysis: Analyze the calibration standards in triplicate.
-
Data Evaluation: Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
Table 1: Example Linearity Data for this compound by LC-MS/MS
| Concentration (ng/mL) | Peak Area Ratio (Mean) |
| 5 | 0.052 |
| 10 | 0.105 |
| 50 | 0.515 |
| 100 | 1.020 |
| 500 | 5.110 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13]
Experimental Protocol (LC-MS/MS):
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank matrix.
-
Analysis: Analyze at least five replicates of each QC level.
-
Data Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within 85-115% for bioanalytical methods.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13] It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).
Experimental Protocol (LC-MS/MS):
-
Repeatability (Intra-assay precision): Analyze replicates of the QC samples (low, medium, high) in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and on different instruments if possible.
-
Data Evaluation: The CV should be ≤ 15% for all QC levels.
Table 2: Example Accuracy and Precision Data for this compound by LC-MS/MS
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Low | 15 | 14.5 | 96.7 | 5.2 | 7.8 |
| Medium | 75 | 78.2 | 104.3 | 3.8 | 5.5 |
| High | 400 | 390.5 | 97.6 | 2.5 | 4.1 |
Comparative Insight (GC-MS vs. LC-MS/MS Performance):
| Parameter | Typical GC-MS Performance | Typical LC-MS/MS Performance |
| Limit of Quantitation (LOQ) | Low ng/mL | pg/mL to low ng/mL[7] |
| Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Throughput | Lower (due to derivatization) | Higher[6] |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol (LC-MS/MS):
-
Identify Critical Parameters: Identify parameters that could potentially affect the results, such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
-
Vary Parameters: Analyze QC samples while systematically varying these parameters.
-
Data Evaluation: The results should remain within the acceptance criteria for accuracy and precision.
Conclusion
The is a critical process to ensure the reliability of analytical data. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own set of advantages and disadvantages. While GC-MS is a well-established method, LC-MS/MS often provides higher sensitivity, specificity, and throughput, making it an increasingly popular choice for the analysis of organic acids in complex biological matrices. The validation parameters and protocols outlined in this guide, in accordance with ICH and FDA guidelines, provide a robust framework for ensuring that the chosen analytical method is fit for its intended purpose.
References
-
Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. (2018). National Institutes of Health. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]
-
Current Applications of Gas Chromatography/Mass Spectrometry in the Study of Organic Acids in Urine. Taylor & Francis Online. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent Technologies. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). PubMed. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
-
Organic Acid Analysis Column for LC-MS. Imtakt. [Link]
-
Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. (2021). MDPI. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. (2020). Clinical Chemistry. [Link]
-
GC, GC-MS and LC-MS in metabolomics. (2013). SlidePlayer. [Link]
-
LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. (2025). Patsnap Synapse. [Link]
-
Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. (2020). National Institutes of Health. [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D-2-hydroxyglutaric aciduria. PubMed. [Link]
-
2-Hydroxyglutaric Acid Chiral Analysis, Quantitative, Random, Urine. Mayo Clinic Laboratories. [Link]
-
Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. metbio.net [metbio.net]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 8. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
- 11. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. ikev.org [ikev.org]
A Comparative Analysis of the Anticonvulsant Activities of Valproic Acid and its Metabolite, 2-Propylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the anticonvulsant properties of the well-established antiepileptic drug (AED), Valproic Acid (VPA), and its metabolite, 2-Propylglutaric Acid. While VPA is a cornerstone in epilepsy management, understanding the pharmacological profile of its metabolites is crucial for a comprehensive view of its therapeutic window and for the potential development of new, safer anticonvulsant agents.
Introduction: The Clinical Benchmark of Valproic Acid and the Interest in its Metabolites
Valproic acid (2-propylpentanoic acid) is a broad-spectrum AED used in the treatment of various seizure types, bipolar disorder, and migraine prophylaxis.[1][2] Its efficacy is attributed to a multifaceted mechanism of action that enhances inhibitory neurotransmission and modulates voltage-gated ion channels.[3][4] VPA is extensively metabolized in the liver, leading to the formation of numerous metabolites.[3] Some of these metabolites are pharmacologically active and contribute to the overall therapeutic and toxic effects of the parent drug.[5] Among these is this compound, a dicarboxylic acid derivative.[1] This guide will dissect the available experimental data to compare the anticonvulsant activity of this compound against its parent compound, Valproic acid.
Comparative Anticonvulsant Potency: Experimental Evidence
The anticonvulsant efficacy of a compound is typically assessed in preclinical animal models of seizures, primarily the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify drugs effective against absence seizures.[6] The potency is often quantified by the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
Valproic Acid: A Profile of High Potency
Valproic acid has demonstrated robust anticonvulsant activity in a variety of animal models. Its ED50 values, while variable depending on the specific study and experimental conditions, consistently establish it as a potent anticonvulsant.
This compound: A Metabolite with Attenuated Potency
A pivotal study by Löscher in 1981 examined the anticonvulsant effects of eight metabolites of VPA, including 2-n-propylglutaric acid, in mice.[7] The study found that while all tested metabolites exhibited significant anticonvulsant activity by elevating the thresholds for maximal electroconvulsion and pentetrazole-induced convulsions, they were all less potent than VPA itself.[7] The most active metabolites were the unsaturated compounds, 2-en-VPA and 4-en-VPA, which demonstrated 50% to 90% of the potency of VPA.[7] This suggests that the anticonvulsant potency of this compound is comparatively lower than these unsaturated metabolites and significantly less than the parent drug, Valproic acid. The study concluded that VPA is likely responsible for over 80% of the antiepileptic effect observed during chronic therapy in humans.[7]
Table 1: Summary of Comparative Anticonvulsant Activity
| Compound | Relative Potency vs. VPA | Key Findings |
| Valproic Acid (VPA) | 100% (Benchmark) | Broad-spectrum anticonvulsant activity in various animal models.[6] |
| This compound | < 50-90% | Possesses anticonvulsant activity but is less potent than VPA and its unsaturated metabolites.[7] |
Unraveling the Mechanisms of Action
The therapeutic efficacy of an anticonvulsant is intrinsically linked to its mechanism of action at the molecular level.
The Multifaceted Mechanism of Valproic Acid
The anticonvulsant properties of Valproic acid are not attributed to a single mechanism but rather to a combination of actions that collectively reduce neuronal hyperexcitability. These include:
-
Enhancement of GABAergic Neurotransmission: VPA increases the synthesis and release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4][5] It also inhibits GABA-degrading enzymes.[5]
-
Blockade of Voltage-Gated Ion Channels: VPA attenuates high-frequency neuronal firing by blocking voltage-gated sodium, potassium, and calcium channels.[5]
-
Inhibition of Histone Deacetylases (HDACs): This epigenetic modulation can influence the expression of genes involved in neuronal function and protection.[3]
Caption: Multifaceted mechanism of action of Valproic Acid.
Postulated Mechanism of this compound
Specific studies detailing the mechanism of action of this compound are scarce. However, as a structural analog and metabolite of VPA, it is plausible that it shares some of the same mechanistic pathways. Given its dicarboxylic acid structure, it may interact with enzymes and receptors that recognize endogenous dicarboxylic acids. It is likely that its anticonvulsant effects are mediated through a similar, albeit less potent, modulation of GABAergic systems and/or ion channels as VPA. Further research is required to elucidate its precise molecular targets.
Neurotoxicity and Safety Profile
A critical aspect of drug development is the therapeutic index – the ratio between the toxic dose and the therapeutic dose.
The Known Risks of Valproic Acid
Despite its efficacy, Valproic acid is associated with significant adverse effects, including:
-
Hepatotoxicity: VPA can cause liver damage, which can be severe in some cases.
-
Teratogenicity: VPA is a known human teratogen, associated with an increased risk of neural tube defects and other congenital malformations.[5]
-
Neurotoxicity: Common side effects include tremor, sedation, and ataxia.
Neurotoxicity of this compound: An Area for Investigation
There is a lack of direct studies on the neurotoxicity of this compound. However, studies on the related compound, glutaric acid, have shown it to be a weak neurotoxin. It is crucial to conduct specific toxicological assessments of this compound to determine its safety profile and therapeutic index.
Experimental Methodologies
The evaluation of anticonvulsant activity and neurotoxicity relies on standardized and validated experimental protocols.
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Test:
-
Principle: This test induces a generalized tonic-clonic seizure via corneal or auricular electrical stimulation. The ability of a drug to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized seizures.
-
Procedure:
-
Administer the test compound (e.g., this compound or VPA) or vehicle to a group of rodents (typically mice or rats).
-
At the time of peak drug effect, deliver a suprathreshold electrical stimulus.
-
Observe the animal for the presence or absence of tonic hindlimb extension.
-
Determine the ED50 by testing a range of doses.
-
2. Pentylenetetrazol (PTZ) Test:
-
Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures. This test is a model for absence seizures.
-
Procedure:
-
Administer the test compound or vehicle.
-
Administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Observe the animals for the onset and severity of clonic seizures.
-
The ED50 is the dose that protects 50% of the animals from seizures.
-
Caption: Workflow for assessing anticonvulsant activity.
Neurotoxicity Assessment
Rotarod Test:
-
Principle: This test assesses motor coordination and balance. Neurological deficits induced by a test compound often manifest as an inability to maintain balance on a rotating rod.
-
Procedure:
-
Train the animals to walk on the rotating rod.
-
Administer the test compound or vehicle.
-
At various time points, place the animals on the rotarod and measure the latency to fall.
-
A significant decrease in performance compared to the vehicle group indicates neurotoxicity.
-
Conclusion and Future Directions
The available evidence indicates that this compound, a metabolite of Valproic acid, possesses anticonvulsant properties. However, its potency is demonstrably lower than that of its parent compound.[7] While VPA remains a highly effective and widely used anticonvulsant, its complex metabolism and the pharmacological activity of its metabolites underscore the importance of a holistic understanding of its in vivo effects.
The primary limitation in a direct and detailed comparison is the scarcity of quantitative data for this compound, particularly regarding its ED50 in standardized seizure models, its precise mechanism of action, and its neurotoxic profile. Future research should focus on:
-
Quantitative Efficacy Studies: Determining the ED50 values of this compound in MES, PTZ, and other seizure models to allow for a direct comparison with VPA.
-
Mechanistic Investigations: Elucidating the molecular targets of this compound to understand the basis of its anticonvulsant activity.
-
Toxicology and Pharmacokinetics: A thorough assessment of the safety profile and pharmacokinetic properties of this compound is essential to evaluate its potential as a therapeutic agent.
A deeper understanding of the structure-activity relationships among VPA and its metabolites could pave the way for the design of novel anticonvulsants with improved efficacy and a more favorable safety profile.
References
-
Löscher, W. (1981). Anticonvulsant activity of metabolites of valproic acid. Archives Internationales de Pharmacodynamie et de Thérapie, 249(1), 158-63. [Link]
-
Ghodke-Puranik, Y., Thorn, C. F., Lamba, J. K., Leeder, J. S., Song, W., Birnbaum, A. K., & Altman, R. B. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 23(4), 236. [Link]
-
Chauhan, A., & Sharma, S. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Pharmaceuticals, 16(2), 163. [Link]
-
Romoli, M., Lattanzi, S., Brigo, F., & Meletti, S. (2019). Valproic acid and epilepsy: from molecular mechanisms to clinical evidences. Current neuropharmacology, 17(10), 926-946. [Link]
-
Kölker, S., Ahlemeyer, B., Krieglstein, J., & Hoffmann, G. F. (2004). On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. Journal of inherited metabolic disease, 27(6), 807-814. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Epilepsy Foundation. (n.d.). Valproic Acid. [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. [Link]
-
Chauhan, A., & Sharma, S. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Pharmaceuticals, 16(2), 163. [Link]
-
Löscher, W. (1981). Concentration of metabolites of valproic acid in plasma of epileptic patients. Epilepsia, 22(2), 169-178. [Link]
-
Nau, H., & Löscher, W. (1984). Valproic acid and metabolites: pharmacological and toxicological studies. Epilepsia, 25(s1), S14-S22. [Link]
-
Löscher, W., & Nau, H. (1985). Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice. Neuropharmacology, 24(5), 427-435. [Link]
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy research, 2(3), 145-181. [Link]
-
Bialer, M., & Yagen, B. (2007). Valproic acid: a viable alternative in the treatment of partial seizures?. Epilepsy & Behavior, 10(2), 205-212. [Link]
-
Löscher, W., & Nau, H. (1983). Distribution of valproic acid and its metabolites in different brain areas of the dog. Neuropharmacology, 22(2), 249-253. [Link]
-
Löscher, W. (1999). Valproate: a reappraisal of its pharmacodynamic properties and mechanisms of action. Progress in neurobiology, 58(1), 31-59. [Link]
-
Perucca, E. (2002). Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience. CNS drugs, 16(10), 695-714. [Link]
-
Johannessen, C. U., & Johannessen, S. I. (2003). Valproate: past, present, and future. CNS drug reviews, 9(2), 199-216. [Link]
-
Zaccara, G., Gangemi, P. F., & Cincotta, M. (2007). The mechanism of action of antiepileptic drugs. Neurological Sciences, 28(4), 177-187. [Link]
-
White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the NINDS-sponsored Anticonvulsant Screening Program. Neurochemical research, 28(3), 319-328. [Link]
-
Löscher, W. (2002). Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS drugs, 16(10), 669-694. [Link]
-
Bialer, M. (2012). New antiepileptic drugs that are second generation to existing antiepileptic drugs. Expert opinion on investigational drugs, 21(11), 1647-1659. [Link]
-
Löscher, W., & Schmidt, D. (2006). New horizons in the development of antiepileptic drugs: innovative strategies. Epilepsy research, 68(1), 1-36. [Link]
-
Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy research, 61(1-3), 1-48. [Link]
-
Löscher, W. (2007). Valproic acid. In Antiepileptic Drugs (pp. 827-846). Springer, Berlin, Heidelberg. [Link]
- Löscher, W., & Nau, H. (1982). Teratogenicity and pharmacokinetics of valproic acid and its active unsaturated metabolite, 2-en-valproic acid, in the mouse.
-
National Health Service (NHS). (2022). Valproic acid. [Link]
-
Löscher, W. (2017). A new look at the molecular and cellular mechanisms of action of the classic antiepileptic drug valproic acid. Pharmacology & therapeutics, 170, 103-126. [Link]
-
Löscher, W., & Rogawski, M. A. (2012). How theories evolved concerning the mechanism of action of antiepileptic drugs. Epilepsia, 53, 1-13. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
Sources
- 1. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Concentration of metabolites of valproic acid in plasma of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis and anticonvulsant activity of two polyesteric prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of metabolites of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative In Vitro Analysis of Dicarboxylic Acid Metabolism
Introduction
Dicarboxylic acids (DCAs), aliphatic molecules featuring a carboxyl group at each end of their carbon chain, are crucial intermediates in lipid metabolism.[1][2] While often considered minor players compared to their monocarboxylic fatty acid counterparts, their metabolic pathways are vital for cellular energy homeostasis, particularly under conditions of metabolic stress. The study of DCA metabolism provides a window into the flexibility and capacity of cellular oxidative systems. This guide offers a comparative analysis of the primary in vitro models used to investigate DCA metabolism, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and implement the most appropriate experimental systems for their research questions.
The metabolic journey of DCAs typically begins with the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies.[2][3][4] This initial hydroxylation is followed by subsequent oxidation steps to yield a dicarboxylic acid.[5][6] These newly formed DCAs are then primarily shuttled to peroxisomes for chain-shortening via β-oxidation.[3][7][8] Mitochondria also contribute to the β-oxidation of DCAs, particularly those of medium-chain length, once they have been shortened by peroxisomes.[3][7][9][10][11][12][13]
Understanding the nuances of these pathways and how they are modulated by physiological state or xenobiotics is critical. In vitro models are indispensable tools in this endeavor, allowing for the dissection of complex metabolic networks in controlled environments. This guide will compare and contrast the leading in vitro systems, detail robust experimental protocols, and discuss the premier analytical techniques for quantifying DCA metabolites.
Comparative Analysis of In Vitro Models for Studying Dicarboxylic Acid Metabolism
The selection of an appropriate in vitro model is paramount and is dictated by the specific biological question. Each system offers a unique balance of physiological relevance, experimental tractability, and mechanistic detail.
| Model System | Key Metabolic Pathway(s) Investigated | Advantages | Limitations |
| Subcellular Fractions | |||
| Liver Microsomes | ω-oxidation (CYP4A/4F activity) | Isolates the initial step of DCA formation; high enzyme concentration; relatively simple to prepare. | Lacks downstream metabolic pathways (β-oxidation); artificial system devoid of cellular regulation. |
| Isolated Mitochondria | β-oxidation of medium and long-chain DCAs | Allows for direct measurement of mitochondrial oxidative capacity; can assess transport limitations.[11] | Lacks peroxisomal contribution; isolation procedure can affect organelle integrity. |
| Isolated Peroxisomes | β-oxidation of long-chain DCAs | Primary site of DCA β-oxidation; crucial for studying the initial chain-shortening steps.[3][7][8] | Technically challenging to isolate pure, functional peroxisomes; less contribution to overall energy production than mitochondria.[10] |
| Cell-Based Models | |||
| Primary Hepatocytes | Integrated DCA metabolism (ω- and β-oxidation) | "Gold standard" for hepatic metabolism; retain a high degree of physiological function and enzyme expression.[14] | Limited availability; significant donor-to-donor variability; finite lifespan in culture. |
| Hepatoma Cell Lines (e.g., HepG2) | General cellular metabolism | Indefinite proliferation; high reproducibility; easy to transfect for genetic studies.[14] | Significantly lower expression of key metabolic enzymes, especially CYP450s, compared to primary hepatocytes.[14][15][16] |
| Recombinant Enzymes | |||
| Expressed CYP4A/4F Enzymes | Specific ω-hydroxylation activity | Unambiguous assessment of a single enzyme's substrate specificity and kinetics. | Highly artificial system; lacks the influence of other cellular components and membrane environment. |
Causality Behind Model Selection:
-
For mechanistic studies on DCA formation: Liver microsomes or recombinant CYP4A/4F enzymes are the models of choice. They allow for the precise determination of kinetic parameters (K_m, V_max) for the ω-oxidation of specific fatty acid substrates.[17]
-
To compare the relative contributions of mitochondria and peroxisomes to DCA degradation: Parallel assays using isolated organelles are ideal. This approach can reveal chain-length specificity and potential bottlenecks in either pathway.[11]
-
For studies on the overall metabolic fate of a DCA or the impact of a drug on DCA metabolism: Primary hepatocytes are unparalleled.[18] Their integrated metabolic network provides a holistic view of uptake, oxidation, and potential downstream effects.
-
For high-throughput screening or studies involving genetic manipulation: HepG2 cells offer a practical alternative, provided their metabolic limitations are acknowledged.[15][19] They can be useful for identifying compounds that modulate general fatty acid metabolism.[19]
Key Metabolic Pathways and Experimental Workflows
A comprehensive understanding of DCA metabolism requires the ability to probe its key stages: formation via ω-oxidation and degradation via β-oxidation.
Visualizing the Metabolic Landscape
The overall flow of dicarboxylic acid metabolism begins with the conversion of fatty acids in the endoplasmic reticulum and proceeds to chain-shortening in the peroxisomes and mitochondria.
Caption: Overview of Dicarboxylic Acid Metabolism.
Protocol 1: Measuring ω-Oxidation in Liver Microsomes
This protocol allows for the direct measurement of the activity of CYP4A and CYP4F enzymes, the rate-limiting step in DCA formation.
Causality: Microsomes are fragments of the endoplasmic reticulum, enriched with cytochrome P450 enzymes.[20][21] Using a saturating concentration of the cofactor NADPH ensures that the reaction rate is dependent on enzyme and substrate concentration, not cofactor availability.
Step-by-Step Methodology:
-
Microsome Preparation: Isolate microsomes from liver tissue (e.g., rat, human) via differential centrifugation.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Initiation: Pre-warm the mixture to 37°C. Start the reaction by adding NADPH to a final concentration of 0.5-1 mM.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a strong acid (e.g., HCl) or an organic solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the formation of ω-hydroxy fatty acids and dicarboxylic acids using LC-MS/MS.
Self-Validation: Include control reactions lacking NADPH or microsomes to ensure that product formation is enzymatic and cofactor-dependent.
Protocol 2: Assessing β-Oxidation in Cultured Hepatocytes with Isotope Tracing
This protocol provides a holistic view of how a cell takes up and metabolizes a DCA, tracing its carbon backbone into downstream metabolic pathways.
Causality: Using a stable isotope-labeled DCA (e.g., ¹³C-Adipic Acid) allows for its distinction from endogenous, unlabeled metabolites.[8] This enables precise tracking of the exogenous substrate's metabolic fate.
Caption: Workflow for Isotope Tracing of DCA Metabolism.
Step-by-Step Methodology:
-
Cell Culture: Plate primary hepatocytes at a suitable density and allow them to form a monolayer.[8]
-
Tracer Introduction: Replace the standard culture medium with a medium containing the ¹³C-labeled dicarboxylic acid (e.g., 100-500 µM).[8]
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of metabolism.
-
Metabolite Extraction: At each time point, rapidly quench metabolism by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to remove debris. Dry the supernatant.
-
Derivatization (Optional for GC-MS): To increase volatility for GC-MS analysis, derivatize the metabolites.[8][22]
-
Mass Spectrometry Analysis: Analyze the samples using high-resolution LC-MS/MS to identify and quantify the ¹³C-labeled isotopologues of downstream metabolites, such as shorter-chain DCAs and Krebs cycle intermediates.[8]
-
Data Analysis: Calculate the fractional enrichment of ¹³C in the metabolites to map the flow of carbons from the initial DCA substrate and infer pathway activity.[8]
Analytical Techniques for Metabolite Quantification
The accurate quantification of DCAs and their metabolites is challenging due to their low abundance and polarity.[23] The choice of analytical technique is critical for generating reliable data.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio with high specificity. | Gold standard for sensitivity and specificity; suitable for a wide range of polar compounds.[23][24] | Can suffer from poor ionization of underivatized DCAs.[23] |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. | Excellent chromatographic resolution; established methods for fatty acid analysis. | Requires derivatization of DCAs to increase volatility, adding a step to sample preparation.[22] |
| Radiometric Assays | Uses radiolabeled substrates (e.g., ¹⁴C) and measures the radioactivity of metabolic products. | Highly sensitive; straightforward quantification of total pathway activity (e.g., total acid-soluble metabolites).[15][18] | Does not identify individual metabolites; involves handling and disposal of radioactive materials. |
Expert Insight: For comprehensive metabolic profiling, LC-MS/MS is the superior choice. Modern derivatization strategies, such as charge-reversal derivatization, can dramatically enhance the sensitivity of DCA detection, allowing for quantification at the femtogram level.[23] Isotope dilution using deuterated DCA standards is essential for accurate quantification by correcting for matrix effects and sample loss during preparation.[23]
Conclusion
The in vitro study of dicarboxylic acid metabolism is a dynamic field that offers profound insights into cellular bioenergetics and detoxification pathways. A successful investigation hinges on a rational, evidence-based approach to experimental design. By carefully selecting the in vitro model that best aligns with the research question—from the mechanistic precision of subcellular fractions to the physiological relevance of primary hepatocytes—and pairing it with a highly sensitive analytical method like LC-MS/MS, researchers can effectively dissect this complex metabolic network. This guide provides the foundational principles and practical protocols to empower scientists to generate robust, reproducible, and insightful data in their exploration of dicarboxylic acid metabolism.
References
- Unknown. (2023, November 2). Describe the differences between peroxisomal and mitochondrial β oxidation.
- Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
- Vamecq, J., & Draye, J. P. (1989, August). Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats. J Biochem, 106(2), 216-22. doi: 10.1093/oxfordjournals.jbchem.a122835.
- Unknown. (2008, June 27). Chapter 12: The CYP4 Family. In Books.
- Goetzman, E. S. (n.d.). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC.
- Rashed, M. S., et al. (n.d.). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
- Unknown. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
- BenchChem. (n.d.). A Comparative Guide to Tracing Fatty Acid and Dicarboxylic Acid Metabolism.
- zhaochenxu. (2019, August 3). Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes.
- Qi, C., et al. (1999, July 2). Peroxisomal and mitochondrial fatty acid beta-oxidation in mice nullizygous for both peroxisome proliferator-activated receptor alpha and peroxisomal fatty acyl-CoA oxidase. Genotype correlation with fatty liver phenotype. J Biol Chem, 274(27), 19228-36. doi: 10.1074/jbc.274.27.19228.
- Hovik, K., et al. (n.d.). In vitro studies on the oxidation of medium-chain dicarboxylic acids in rat liver. PubMed.
- Hardwick, J. P. (2008, June 15). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. PubMed.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dicarboxylic Acid Analysis.
- Felser, A., et al. (2018, April 23). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. PMC - NIH.
- Unknown. (2018, April 23). Fatty Acid Metabolism in HepG2 Cells.
- van den Berg, S. A., et al. (2020, April 29). Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids. PMC - NIH.
- Schcolnik, W., et al. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed.
- Goetzman, E. S., et al. (n.d.). Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity. JCI.
- Kim, T. Y., et al. (2018, March 19). Genome-scale model-driven strain design for dicarboxylic acid production in Yarrowia lipolytica. AOAR*.
- Wilkening, S., et al. (n.d.). Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. PubMed.
- Unknown. (n.d.). The biochemistry and physiology of long-chain dicarboxylic acid metabolism | Request PDF.
- Caron, A., et al. (n.d.). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PMC - NIH.
- BeCytes Biotechnologies. (n.d.). How are HepG2 cells different from primary hepatocytes?.
- Liu, H., et al. (2017, November 6). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers.
- Grote, J., et al. (2022, January 25). Insights into the Degradation of Medium-Chain-Length Dicarboxylic Acids in Cupriavidus necator H16 Reveal β-Oxidation Differences between Dicarboxylic Acids and Fatty Acids. ASM Journals.
- Liu, H., et al. (2017, November 7). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. NIH.
- Knock, S. A., et al. (2024, September 28). Subcellular expression of CYP2E1 in HepG2 cells impacts response to free oleic and palmitic acid. PubMed Central.
- Edin, M. L., et al. (n.d.). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. PMC - NIH.
- Unknown. (n.d.). ω- and β-oxidation of dicarboxylic acids, and genetic targets for the....
- Al-Awad, M., et al. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Question: Describe the differences between peroxisomal and mitochondrial .. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 11. In vitro studies on the oxidation of medium-chain dicarboxylic acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 14. How are HepG2 cells different from primary hepatocytes? - BeCyte [becytes.com]
- 15. Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]
- 21. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. longdom.org [longdom.org]
- 24. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS for the Analysis of Glutaric Aciduria Type I Biomarkers
For researchers, scientists, and professionals in drug development, the accurate quantification of disease biomarkers is paramount for advancing diagnostics and therapeutic interventions. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the cross-validation of key biomarkers for Glutaric Aciduria Type I (GA-I). This inherited metabolic disorder is characterized by the accumulation of specific organic acids, and their precise measurement is critical for diagnosis and monitoring.
Initially, this guide was conceptualized to include 2-Propylglutaric acid; however, a thorough review of the scientific literature indicates that the pivotal biomarkers for GA-I are Glutaric Acid (GA) and 3-Hydroxyglutaric Acid (3-OH-GA) .[1][2][3][4] Therefore, this guide will focus on the robust analysis of these two clinically significant compounds.
The Clinical Significance of Glutaric and 3-Hydroxyglutaric Acid in GA-I
Glutaric Aciduria Type I is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[3][4] This enzymatic defect disrupts the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan, leading to the accumulation of GA and 3-OH-GA in bodily fluids.[1][2][3] Elevated levels of these organic acids are neurotoxic and can lead to severe neurological damage, particularly in infants and young children.[2] Consequently, accurate and reliable quantification of GA and 3-OH-GA is essential for early diagnosis through newborn screening, patient monitoring, and the evaluation of therapeutic efficacy.
A significant analytical challenge in the diagnosis of GA-I is the need to differentiate 3-hydroxyglutaric acid from its isomer, 2-hydroxyglutaric acid, as co-elution can lead to analytical interferences and potentially inaccurate results.[5][6]
Methodological Deep Dive: GC-MS and LC-MS/MS Workflows
The analytical workflows for GC-MS and LC-MS/MS, while both culminating in mass spectrometric detection, diverge significantly in their sample preparation and chromatographic principles.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard
GC-MS has long been considered the gold standard for organic acid analysis in clinical laboratories. Its high chromatographic resolution is well-suited for separating complex mixtures of metabolites in urine. However, a critical prerequisite for GC-MS analysis of non-volatile compounds like GA and 3-OH-GA is a chemical derivatization step to increase their volatility.[7][8]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of GA).
-
Acidify the sample with hydrochloric acid.
-
Perform a double liquid-liquid extraction using a solvent like ethyl acetate.[9]
-
Combine the organic layers and evaporate to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography:
-
Use a fused-silica capillary column (e.g., DB-1MS or equivalent) for separation.
-
Employ a temperature gradient program to effectively separate the derivatized organic acids. A modified temperature gradient with an isothermal hold can be used to enhance the separation of 3-OH-GA and 2-OH-GA isomers.[6]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in either full scan mode for comprehensive screening or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Alternative
LC-MS/MS has emerged as a powerful and often more direct alternative to GC-MS for the analysis of organic acids. A key advantage is that derivatization is not always mandatory, which can significantly simplify and shorten the sample preparation process.[7] However, derivatization can be employed in LC-MS/MS to improve chromatographic retention and ionization efficiency.[11][12]
-
Sample Preparation:
-
For urine samples, a simple "dilute-and-shoot" approach after spiking with an internal standard may be feasible.
-
For plasma samples, a protein precipitation step is necessary. Add an aliquot of plasma to a tube containing the internal standard, followed by a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.[13]
-
Transfer the supernatant and evaporate to dryness.
-
-
Derivatization (Butylation Example):
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for the derivatized GA, 3-OH-GA, and their internal standards, ensuring high sensitivity and selectivity.
-
-
Performance Cross-Validation: A Head-to-Head Comparison
The choice between GC-MS and LC-MS/MS depends on various factors, including the desired sample throughput, sensitivity requirements, and the laboratory's existing instrumentation and expertise. A cross-validation study is essential to ensure that both methods yield comparable and reliable quantitative data.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Sample Preparation | More laborious and time-consuming due to mandatory derivatization.[7] | Simpler and faster, especially with "dilute-and-shoot" methods; derivatization is optional.[11][14] | Derivatization adds steps, time, and potential for variability. |
| Sensitivity | High, with detection limits typically in the low µg/L to ng/mL range. | Very high, often reaching the pg/mL range, particularly with modern triple quadrupole instruments.[12] | LC-MS/MS generally offers superior sensitivity for targeted analysis. |
| Selectivity | High, especially with high-resolution capillary columns and SIM mode. | Extremely high due to the use of MRM, which minimizes matrix interferences.[5] | Tandem MS (in both GC-MS/MS and LC-MS/MS) provides the highest selectivity. |
| Throughput | Lower, due to longer sample preparation and chromatographic run times. | Higher, with shorter run times and simpler sample preparation.[14] | Automation can significantly increase throughput for both techniques. |
| Robustness | Well-established and robust, with extensive libraries for untargeted screening.[7] | Highly robust for targeted quantification; less susceptible to some matrix effects than GC-MS. | Both techniques are considered robust when properly validated. |
| Cost | Generally lower initial instrument cost compared to high-end LC-MS/MS systems. | Higher initial instrument cost, but can have lower per-sample costs due to higher throughput. | Operating costs, including consumables and maintenance, should also be considered. |
Studies comparing the two techniques for GA-I biomarkers have found a satisfactory correlation between the results obtained.[11] Furthermore, for broader screening of inborn errors of metabolism, LC-MS/MS methods have shown superiority over traditional GC-MS approaches in some cross-validation schemes.[7]
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of glutaric acid and 3-hydroxyglutaric acid in the diagnosis and monitoring of Glutaric Aciduria Type I.
-
GC-MS remains a viable and robust method, particularly in laboratories with established expertise and instrumentation for organic acid analysis. Its strength lies in its high resolving power for complex mixtures. However, the mandatory derivatization step is a significant drawback in terms of sample preparation time and complexity.
-
LC-MS/MS offers significant advantages in terms of higher sensitivity, selectivity (with MRM), and sample throughput, largely due to the potential for simpler and faster sample preparation.[14] For laboratories focused on high-throughput, targeted quantification of GA-I biomarkers, LC-MS/MS is often the preferred platform.
Ultimately, the choice of methodology should be based on a thorough in-house validation that demonstrates the method is fit for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA. A cross-validation between GC-MS and LC-MS/MS is a critical exercise to ensure consistency and reliability of clinical data, especially when transitioning from one technology to another.
References
- Al-Dirbashi, O. Y., et al. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Clinica Chimica Acta, 359(1-2), 179–188.
- Rashed, M. S., et al. (2010). Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry.
- Turgeon, C. T., et al. (2018). Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1. Clinica Chimica Acta, 486, 259-265.
- Shimadzu Corporation. (n.d.).
- Cyr, D., et al. (2024). Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Journal of Inherited Metabolic Disease, 47(4), 433-441.
- Maeda, T., et al. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia.
- Al-Dirbashi, O. Y., et al. (2010). Quantitation of plasma and urine 3-hydroxyglutaric acid...
- Coene, K. L. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 355-365.
- Al-Dirbashi, O. Y., et al. (2005).
- Sinclair, G., et al. (2022). A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. Clinical Biochemistry, 103, 38-41.
- El-Shawarby, A., et al. (2020). HPLC versus GC-MS in organic acid disorder patients.
- Ciavardelli, D., et al. (2016). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. PubMed Central.
- Abad-Santos, F., et al. (2024). Plasma Acylcarnitine and Urinary Organic Acid Profiling for the diagnosis of Fatty Acid Oxidation Disorder and Organic Acidurias...
- Toyo'oka, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central.
- BenchChem. (2025).
- Amgad, M., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed Central.
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Katajamaa, M., & Oresic, M. (2005).
- Al-Mubarak, B. R., et al. (2024). Comprehensive metabolomics analysis reveals novel biomarkers and pathways in falsely suspected glutaric aciduria Type-1 newborns. Clinica Chimica Acta, 556, 117861.
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.
- Al-Hassnan, Z. N., & Rashed, M. S. (2019). Simplified Approach to Glutaric Acidurias: A Mini-Review.
- BP Chemicals. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent.
- Pharmacy, D. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube.
- Kasapkara, C. S., et al. (2015).
- Chandra, S. R., et al. (2015). Clinical features and course of glutaric aciduria-Report of six cases.
- Li, Q., et al. (2021). Glutaric Acidemia, Pathogenesis and Nutritional Therapy. Frontiers in Nutrition.
- Chandra, S. R., et al. (2015). Clinical features and course of glutaric aciduria-Report of six cases. PubMed Central.
Sources
- 1. Simplified Approach to Glutaric Acidurias: A Mini-Review [rarediseasesjournal.com]
- 2. Glutaric aciduria and L-2-hydroxyglutaric aciduria: Clinical and molecular findings of 35 patients from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glutaric Acidemia, Pathogenesis and Nutritional Therapy [frontiersin.org]
- 4. Clinical features and course of glutaric aciduria-Report of six cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Propylglutaric Acid and Its Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Esterifying 2-Propylglutaric Acid
This compound (2-PGA), a dicarboxylic acid and a metabolite of the widely used anticonvulsant and mood stabilizer, Valproic Acid, presents a chemical scaffold of interest for therapeutic development.[1][2] However, like many dicarboxylic acids, its therapeutic potential can be hampered by its physicochemical properties. The two carboxylic acid functional groups, which are typically ionized at physiological pH, render the molecule highly polar. This polarity can limit its ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system (CNS) targets, thereby reducing its bioavailability.[3]
Esterification of one or both carboxylic acid groups is a common and effective prodrug strategy to overcome these limitations.[4] By converting the polar carboxylic acid groups into less polar ester groups, the resulting compound generally exhibits increased lipophilicity. This enhanced lipophilicity can facilitate passive diffusion across cell membranes, potentially leading to improved absorption and distribution to target tissues.[3][5] Once inside the cell or in the systemic circulation, these ester prodrugs are designed to be hydrolyzed by endogenous esterases to release the active parent drug, 2-PGA.[1]
This guide will delve into the known biological landscape of 2-PGA and provide a framework for the systematic evaluation of its ester prodrugs.
The Biological Landscape of this compound
While specific biological activities of 2-PGA are not as extensively studied as its parent compound, Valproic Acid, existing research points to several areas of interest:
-
Metabolic Role: 2-PGA is a recognized metabolite of Valproic Acid, formed through the metabolic pathway of this branched-chain fatty acid.[1] Its presence in urine has been used as a marker for Valproic Acid metabolism.
-
Neurological and Mitochondrial Effects: Given its structural similarity to glutaric acid, a known neurotoxin that accumulates in glutaric acidemia type I, 2-PGA is of interest for its potential neurological effects.[6] Glutaric acid and its derivatives have been shown to induce mitochondrial dysfunction and oxidative stress.[6][7] Valproic acid itself is known to affect mitochondrial function.[8] Therefore, it is plausible that 2-PGA could modulate neuronal function and mitochondrial bioenergetics.
-
Enzyme Inhibition: Valproic acid is a known inhibitor of histone deacetylases (HDACs), an activity that contributes to its anti-cancer and neuroprotective effects.[9][10] The structural similarity of 2-PGA to other HDAC inhibitors, such as butyrate, suggests it may also possess HDAC inhibitory activity. Furthermore, its dicarboxylic acid structure makes it a potential candidate for interaction with enzymes that utilize dicarboxylic acids as substrates or regulators, such as 2-oxoglutarate-dependent dioxygenases.[11][12]
Comparative Analysis: this compound vs. Its Esters - A Predictive Framework
In the absence of direct comparative experimental data, we can construct a predictive framework based on established principles of drug design and pharmacology.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Property | This compound | This compound Esters (e.g., Dimethyl, Diethyl) | Rationale for Difference |
| Solubility | Higher aqueous solubility, lower lipid solubility. | Lower aqueous solubility, higher lipid solubility. | Esterification masks polar carboxylic acid groups, increasing lipophilicity. |
| Cell Permeability | Low, due to high polarity and ionization at physiological pH. | High, due to increased lipophilicity facilitating passive diffusion.[3][5] | Increased lipophilicity is a key determinant of membrane permeability. |
| Bioavailability | Potentially low, especially for oral administration and CNS penetration. | Potentially enhanced due to improved absorption and distribution.[4] | Improved permeability often translates to higher bioavailability. |
| Metabolic Stability | Metabolized via pathways for dicarboxylic acids. | Susceptible to hydrolysis by esterases to release the parent acid.[1] | Ester bonds are substrates for a wide range of endogenous esterases. |
| Mechanism of Action | Direct interaction with biological targets. | Acts as a prodrug, requiring conversion to 2-PGA for activity. | The ester form is inactive until hydrolyzed to the active carboxylic acid. |
Experimental Methodologies for Comparative Analysis
To empirically validate the predicted differences in biological activity, a series of well-established in vitro and in vivo assays are required. The following section details the necessary experimental protocols.
Synthesis of this compound Esters
The first step is the chemical synthesis of various esters of 2-PGA (e.g., methyl, ethyl, propyl esters). A general and straightforward method is the Fischer esterification.
Protocol: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol for the dimethyl ester, ethanol for the diethyl ester).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized esters using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound esters.
In Vitro Biological Assays
A panel of in vitro assays should be employed to compare the biological activity of 2-PGA and its synthesized esters.
These assays are crucial to determine the potential toxic effects of the compounds on different cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., neuronal cell lines like SH-SY5Y, or liver cell lines like HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-PGA and its esters for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compounds).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Diagram: Cell Viability Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Given the potential of 2-PGA to inhibit enzymes like HDACs, a direct comparison of the inhibitory activity of the acid and its esters is essential.
Protocol: In Vitro HDAC Inhibition Assay
-
Assay Principle: Utilize a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs.
-
Reaction Mixture: In a 96-well plate, combine the HDAC enzyme source (e.g., nuclear extract or recombinant HDAC), the fluorogenic substrate, and varying concentrations of 2-PGA or its esters.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Development: Add a developer solution that stops the enzyme reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 values.
Diagram: HDAC Inhibition Assay Principle
Caption: Principle of a fluorometric HDAC inhibition assay.
To directly assess the predicted differences in membrane permeability, a Parallel Artificial Membrane Permeability Assay (PAMPA) can be performed.
Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Compartment: The test compounds (2-PGA and its esters) are dissolved in a buffer at a specific pH and added to the donor wells of the filter plate.
-
Acceptor Compartment: The filter plate is placed on top of an acceptor plate containing buffer.
-
Incubation: The setup is incubated for a defined period to allow the compounds to permeate from the donor to the acceptor compartment.
-
Concentration Measurement: The concentrations of the compounds in both the donor and acceptor wells are measured using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and incubation time.
In Vivo Pharmacokinetic Studies
To evaluate how the esterification of 2-PGA affects its absorption, distribution, metabolism, and excretion (ADME) in a living organism, pharmacokinetic studies in animal models are necessary.
Protocol: Pharmacokinetic Study in Rodents
-
Animal Dosing: Administer 2-PGA and its esters to groups of rodents (e.g., rats or mice) via a specific route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of the parent compound (for 2-PGA) and both the ester and the parent acid (for the ester-dosed groups) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion and Future Directions
While direct comparative data on the biological activity of this compound and its esters is currently lacking in the scientific literature, this guide provides a robust framework for their evaluation. The esterification of 2-PGA represents a logical and well-precedented strategy to enhance its drug-like properties, particularly its cell permeability and bioavailability.
The proposed experimental workflows offer a clear path for researchers to generate the necessary data to compare the cytotoxicity, enzyme inhibitory potential, and pharmacokinetic profiles of 2-PGA and its ester prodrugs. Such studies are crucial to validate the prodrug approach and to unlock the full therapeutic potential of this interesting valproic acid metabolite. Future research should focus on synthesizing a library of 2-PGA esters and systematically evaluating them using the described methodologies. This will not only provide valuable structure-activity relationship (SAR) data but also pave the way for the development of novel therapeutics based on the this compound scaffold.
References
- Rautio, J., Kumpulainen, H., Heimbach, T., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Hughes, P. M., Brustle, O., & Reekie, T. A. (2021). The Prodrug Approach: A Strategy to Overcome the Blood-Brain Barrier. Molecules, 26(4), 983.
- Ansell, M. F., & Hey, D. H. (1950). The preparation of glutaric and β-methylglutaric acids. Journal of the Chemical Society (Resumed), 1683-1684.
-
Kölker, S., Christensen, E., Leonard, J. V., et al. (2004). Diagnosis and management of glutaric aciduria type I–revised recommendations. Journal of inherited metabolic disease, 27(6), 777-794.[6]
- Porciúncula, L. O., Emanuelli, T., Tavares, R. G., et al. (2004). Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats.
-
Shashoua, V. E., Jacob, J. N., Ridge, R., Campbell, A., & Baldessarini, R. J. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of medicinal chemistry, 27(5), 659-664.[13]
-
Schwab, M. A., Sauer, S. W., Okun, J. G., et al. (2006). Secondary mitochondrial dysfunction in propionic aciduria: a pathogenic role for endogenous mitochondrial toxins. Biochemical Journal, 398(1), 103-111.[7]
-
Hadad, S., Vree, T. B., van der Kleijn, E., & Bialer, M. (1992). Pharmacokinetic analysis of ester prodrugs of valproic acid. Journal of pharmaceutical sciences, 81(10), 1047-1050.[14]
- Krämer, O. H., Gottlicher, M., & Heinzel, T. (2001). Histone deacetylase as a therapeutic target. Trends in endocrinology and metabolism, 12(7), 294-300.
-
Mecinović, J., Loenarz, C., Chowdhury, R., & Schofield, C. J. (2009). 2-Oxoglutarate analogue inhibitors of prolyl hydroxylase domain 2. Bioorganic & medicinal chemistry letters, 19(21), 6192-6195.[12]
-
Eyal, S., Lamb, J. G., Smith-Yockman, M., et al. (2004). The activity of antiepileptic drugs as histone deacetylase inhibitors. Epilepsia, 45(7), 737-744.[10]
-
PubChem. (n.d.). Diethyl glutarate. Retrieved from [Link]
-
Bunik, V. I., Artiukhov, A. V., Aleshin, V. A., & Furtmüller, P. G. (2021). Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates. International Journal of Molecular Sciences, 22(2), 733.[15]
-
Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0060684). Retrieved from [Link][2]
-
Apicule. (n.d.). This compound (CAS No: 32806-62-5) API Intermediate Manufacturers. Retrieved from [Link][16]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ACID. Retrieved from [Link][17]
-
Shashoua, V. E., Jacob, J. N., Campbell, A., & Baldessarini, R. J. (1985). gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid. Journal of medicinal chemistry, 28(1), 106-110.[18]
-
Klein, C. E., Chiu, A. M., Cai, H., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of medicinal chemistry, 64(24), 18082-18101.[5]
-
ResearchGate. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link][19]
-
MDPI. (2024). Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. Retrieved from [Link][20]
-
ResearchGate. (2012). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Retrieved from [Link][21]
-
MDPI. (2023). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Retrieved from [Link][22]
-
Ebringer, A., & Ferencik, M. (2004). The activity of antiepileptic drugs as histone deacetylase inhibitors. Epilepsia, 45(7), 737-44.[10]
- Krämer, O. H. (2009). HDAC2: a critical factor in health and disease. Trends in pharmacological sciences, 30(12), 647-655.
-
Finsterer, J., & Zarrouk-Mahjoub, S. (2017). Mitochondrial toxicity of antiepileptic drugs and their tolerability in mitochondrial disorders. Expert opinion on drug metabolism & toxicology, 13(9), 1031-1041.[8]
-
Jacob, J. N., Shashoua, V. E., Campbell, A., & Baldessarini, R. J. (1985). gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid. Journal of medicinal chemistry, 28(1), 106-110.[18]
Sources
- 1. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 3. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astrocytic proliferation and mitochondrial dysfunction induced by accumulated glutaric acidemia I (GAI) metabolites: possible implications for GAI pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary mitochondrial dysfunction in propionic aciduria: a pathogenic role for endogenous mitochondrial toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activity of antiepileptic drugs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Oxoglutarate analogue inhibitors of prolyl hydroxylase domain 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apicule.com [apicule.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Derivatization of 2-Propylglutaric Acid: BSTFA vs. MTBSTFA
For researchers, clinicians, and professionals in drug development, the accurate quantification of organic acids like 2-propylglutaric acid is paramount. As a dicarboxylic acid, its analysis by gas chromatography-mass spectrometry (GC-MS) necessitates a derivatization step to increase volatility and thermal stability. This guide provides an in-depth comparison of two of the most common silylating agents for this purpose: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). We will delve into the reaction mechanisms, experimental protocols, and the analytical advantages and disadvantages of each, supported by experimental data and established chemical principles.
The Importance of Derivatizing this compound
This compound is a dicarboxylic acid that can be found in biological matrices, often as a metabolite.[1] Its two carboxylic acid functional groups make it a polar and non-volatile compound, unsuitable for direct analysis by GC-MS. Derivatization, specifically silylation, replaces the active hydrogens on the carboxyl groups with a silyl group, thereby decreasing the analyte's polarity and increasing its volatility. This transformation is crucial for achieving good chromatographic peak shape, reducing analyte adsorption in the GC system, and obtaining reproducible results.[2]
Silylation Chemistry: A Tale of Two Reagents
Silylation is a nucleophilic substitution reaction where a proton from an acidic group (like a carboxylic acid) is replaced by a silyl group.[3] Both BSTFA and MTBSTFA are effective silylating reagents, but they differ in the silyl group they donate and their reactivity.
BSTFA donates a trimethylsilyl (TMS) group, which is relatively small. The reaction is typically fast and the byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and often elute with the solvent front in GC analysis, minimizing interference with early-eluting peaks.[2]
MTBSTFA , on the other hand, donates a tert-butyldimethylsilyl (TBDMS) group. This group is significantly bulkier than the TMS group. While this can sometimes lead to slower reaction kinetics, the resulting TBDMS derivatives are notably more stable and less susceptible to hydrolysis than their TMS counterparts.[4] This increased stability is a significant advantage when sample handling and analysis times are a concern.
Head-to-Head Comparison: BSTFA vs. MTBSTFA
| Feature | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) |
| Silyl Group | Trimethylsilyl (TMS) | tert-butyldimethylsilyl (TBDMS) |
| Derivative Stability | Moderately stable, susceptible to hydrolysis.[5] | Highly stable, resistant to hydrolysis.[4] |
| Reaction Speed | Generally very fast.[3] | Can be slower, especially with sterically hindered groups. |
| Byproducts | Volatile and generally non-interfering.[2] | Volatile and generally non-interfering.[6] |
| Steric Hindrance | Less affected by steric hindrance.[7] | More susceptible to steric hindrance due to the bulky TBDMS group.[7] |
| Mass Spectrum | TMS derivatives show characteristic fragments such as [M-15]⁺ (loss of CH₃).[7] | TBDMS derivatives show characteristic and often dominant fragments such as [M-57]⁺ (loss of C₄H₉).[7] |
| Catalyst Requirement | Often used with a catalyst like TMCS for hindered groups. | Can often be used without a catalyst, but one may be beneficial. |
Reaction Mechanisms Visualized
To better understand the chemical transformations, the following diagrams illustrate the derivatization of this compound with both BSTFA and MTBSTFA.
Experimental Protocols
The following are detailed, step-by-step methodologies for the derivatization of this compound. It is crucial to work in a moisture-free environment as silylating reagents are sensitive to water.
Protocol 1: Derivatization with BSTFA (+1% TMCS)
This protocol is adapted from general procedures for dicarboxylic acids.[8]
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous pyridine (or other suitable solvent like acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound or the dried sample residue into a reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Subsequently, add 200 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 2: Derivatization with MTBSTFA
This protocol is based on established methods for organic acids.[9]
Materials:
-
This compound standard or dried sample extract
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
-
Anhydrous acetonitrile (or other suitable solvent like pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Transfer 1-5 mg of this compound or the dried sample residue into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to the vial. Then, add 100 µL of MTBSTFA.
-
Reaction: Securely cap the vial and vortex briefly. Heat the mixture at 80-100°C for 45-60 minutes.
-
Cooling and Analysis: After the reaction, let the vial cool to room temperature. The derivatized sample can be directly analyzed by GC-MS.
Discussion and Recommendations
The choice between BSTFA and MTBSTFA for the derivatization of this compound depends on the specific requirements of the analysis.
Choose BSTFA when:
-
High throughput is essential: The faster reaction times of BSTFA can be advantageous in busy laboratories.
-
Steric hindrance is not a concern: For a relatively small molecule like this compound, BSTFA is expected to react efficiently.[7]
-
Immediate analysis is possible: Due to the lower stability of TMS derivatives, it is best to analyze the samples shortly after derivatization.
Choose MTBSTFA when:
-
Derivative stability is critical: If there are potential delays between derivatization and analysis, or if samples need to be stored, the robustness of TBDMS derivatives is a major benefit.[4]
-
Complex matrices are involved: The enhanced stability of TBDMS derivatives can be advantageous in complex biological samples where the presence of residual moisture might be a concern.
-
Clear mass spectral identification is a priority: The prominent [M-57]⁺ fragment in the mass spectra of TBDMS derivatives can simplify identification and quantification.[7]
For routine analysis of this compound, both reagents can yield excellent results. However, for applications requiring the utmost in robustness and derivative stability, MTBSTFA is often the superior choice. The slightly longer reaction times are a small trade-off for the significant increase in the stability of the derivatized analyte.
Conclusion
The successful GC-MS analysis of this compound is critically dependent on an effective derivatization strategy. Both BSTFA and MTBSTFA are powerful silylating agents capable of preparing this dicarboxylic acid for analysis. By understanding the underlying chemistry, comparing their performance characteristics, and following robust experimental protocols, researchers can select the optimal reagent to achieve accurate, reliable, and reproducible results in their scientific endeavors.
References
- Pietrogrande, M. C., Bacco, D., & Demaria, G. (2012). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
- Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473–1482.
-
ResearchGate. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]
-
Buch, A., et al. (n.d.). abstract -MTBSTFA derivatization-. Retrieved from [Link]
- Pietrogrande, M. C., & Bacco, D. (2011). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry.
- Al-Qassabi, S., et al. (2020). Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS. Molecules (Basel, Switzerland), 25(15), 3375.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85.
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
ResearchGate. (2019). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134970, this compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Organic Acids in Saffron Stigmas (Crocus sativus L.) Extract by Derivatization Method and Determination by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Biological Effects of 2-Propylglutaric Acid
For researchers and professionals in drug development, understanding the nuanced biological effects of small molecules is paramount. This guide provides a comprehensive literature review of 2-Propylglutaric acid (2-PGA), a dicarboxylic acid and a metabolite of the widely used drug, Valproic Acid (VPA). We will delve into its known biological activities, with a comparative lens against its parent compound and other relevant dicarboxylic acids, supported by experimental data and detailed protocols.
Introduction to this compound: A Metabolite of Clinical Significance
This compound, with the chemical formula C8H14O4, is an organic compound classified as a medium-chain, methyl-branched dicarboxylic acid.[1] Its primary significance in the biomedical field stems from its identity as a metabolite of Valproic Acid (VPA), a cornerstone medication for epilepsy, bipolar disorder, and migraine prevention.[1][2] 2-PGA is formed in the body through the metabolic breakdown of VPA and is also a byproduct of branched-chain amino acid metabolism.[1] Given the widespread use of VPA and its known association with certain adverse effects, including hepatotoxicity and neurotoxicity, the biological activities of its metabolites, such as 2-PGA, are of considerable interest to researchers seeking to understand the complete pharmacological and toxicological profile of VPA.
Comparative Biological Effects: this compound vs. Valproic Acid and Other Dicarboxylic Acids
A direct comparative analysis of this compound with its parent compound, Valproic Acid, and other structurally related dicarboxylic acids is essential for elucidating its unique biological footprint.
Modulation of GABAergic Neurotransmission
Table 1: Comparative Effects on the GABAergic System
| Compound | Mechanism of Action on GABA System | Potency (Qualitative) | References |
| Valproic Acid (VPA) | Inhibition of GABA transaminase (GABA-T), leading to increased GABA levels.[3][6] | Potent | [3][4][5][6] |
| This compound (2-PGA) | Presumed inhibition of GABA transaminase due to structural similarity to VPA. | Data not available | |
| Other Short-Chain Fatty Acids | Some, like propionate, can inhibit GABA transaminase and lead to GABA accumulation.[7] | Varies | [8][9][10] |
Hepatotoxicity and Effects on Liver Function
One of the most significant concerns with long-term Valproic Acid therapy is the risk of hepatotoxicity, which can range from asymptomatic elevation of liver enzymes to severe, life-threatening liver failure.[11][12][13] The mechanisms underlying VPA-induced liver injury are multifactorial and include the formation of toxic metabolites and induction of oxidative stress.[11][12] Propionic acid, a related short-chain fatty acid, has also been demonstrated to induce hepatic damage in rats, characterized by increased levels of serum hepatospecific markers and oxidative stress.[14] Given that 2-PGA is a metabolite of VPA, its potential contribution to VPA's hepatotoxic profile warrants careful consideration. While direct comparative studies on the hepatotoxicity of 2-PGA are scarce, its presence as a metabolic byproduct necessitates its evaluation in the context of VPA-induced liver injury.
Table 2: Comparative Hepatotoxicity Profile
| Compound | Observed Hepatotoxic Effects | Putative Mechanism | References |
| Valproic Acid (VPA) | Elevation of liver enzymes, steatosis, and in rare cases, severe liver failure.[11][12][13] | Formation of toxic metabolites, oxidative stress, mitochondrial dysfunction.[11][12] | [11][12][13] |
| This compound (2-PGA) | Data not available | As a metabolite, may contribute to the overall hepatotoxicity of VPA. | |
| Propionic Acid | Increased serum levels of AST, ALT, and ALP in rats; induction of oxidative stress in liver tissue.[14] | Induction of oxidative stress.[14] | [14][15] |
| Other Dicarboxylic Acids (Succinic, Adipic, Glutaric) | Generally low systemic toxicity, but can cause local irritation.[16] | Not typically associated with significant hepatotoxicity at normal exposure levels. | [16][17][18] |
Mitochondrial Function
Mitochondria are critical targets for drug-induced toxicity, and mitochondrial dysfunction is a key mechanism implicated in VPA-induced hepatotoxicity.[19][20] VPA is known to inhibit mitochondrial β-oxidation of fatty acids.[21][22][23] This interference can lead to a depletion of cellular energy and an accumulation of lipids, contributing to steatosis. Medium-chain dicarboxylic acids have also been shown to inhibit mitochondrial respiration.[3] The inhibitory effect appears to be related to the number of carbon atoms, with longer chains (up to C12) showing greater inhibition.[3] As a C8 dicarboxylic acid, 2-PGA could potentially impact mitochondrial function, although specific comparative data are lacking.
Table 3: Comparative Effects on Mitochondrial Function
| Compound | Effects on Mitochondrial Respiration | Effects on Mitochondrial β-oxidation | References |
| Valproic Acid (VPA) | Inhibition of pyruvate and 2-oxoglutarate oxidation.[19] | Inhibition of fatty acid β-oxidation.[21][22][23] | [19][20][21][22][23] |
| This compound (2-PGA) | Data not available | As a dicarboxylic acid, may be a substrate for and/or inhibitor of mitochondrial β-oxidation. | |
| Medium-Chain Dicarboxylic Acids (C8-C13) | Competitive inhibition of NADH dehydrogenase, succinic dehydrogenase, and reduced ubiquinone: cytochrome c oxido-reductase.[3] | Substrates for peroxisomal and mitochondrial β-oxidation. | [3] |
Neurotoxicity and Neuroprotection
While VPA is a cornerstone in treating neurological disorders, it can also exhibit neurotoxicity, particularly at higher concentrations.[24][25][26][27] VPA-induced neurotoxicity is thought to be mediated, in part, by oxidative stress.[24][25] Conversely, some short-chain fatty acids and other dicarboxylic acids have been investigated for their potential neuroprotective effects.[28] For instance, 2-oxoglutarate has demonstrated neuroprotective effects in an experimental model of ischemia.[6] The neurotoxic or neuroprotective potential of 2-PGA has not been extensively studied, representing a significant knowledge gap.
Table 4: Comparative Neuroactive Profile
| Compound | Neurotoxic Effects | Neuroprotective Effects | References |
| Valproic Acid (VPA) | Idiosyncratic neurotoxicity at high concentrations, associated with oxidative stress.[24][25] | Primary therapeutic effects in epilepsy and mood disorders. | [24][25][26][27] |
| This compound (2-PGA) | Data not available | Data not available | |
| 2-Oxoglutarate | Not typically associated with neurotoxicity. | Attenuated neuronal death and reactive astrogliosis in an ischemia model.[6] | [6] |
| Other Short-Chain Fatty Acids | Can ameliorate depressive-like behaviors and rescue hippocampal neurogenesis.[28] | Can cross the blood-brain barrier and exert neuroprotective effects.[28] | [8][10][28] |
Experimental Protocols for Assessing Biological Effects
To facilitate further research into the biological effects of this compound and its comparators, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro GABA Transaminase (GABA-T) Inhibition Assay
This assay is crucial for determining the potential of a compound to modulate GABAergic neurotransmission by inhibiting the primary enzyme responsible for GABA degradation.
Principle: The activity of GABA-T is measured spectrophotometrically by coupling the transamination reaction to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH). The rate of NADPH formation, monitored at 340 nm, is proportional to the GABA-T activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6, containing 1 mM β-mercaptoethanol.
-
Substrate Solution: 200 µM GABA and 5 mM α-ketoglutarate in Assay Buffer.
-
Enzyme Solution: Purified recombinant human GABA-T diluted in Assay Buffer to the desired concentration (e.g., 2.5 µg/mL).
-
Coupling Enzyme Solution: Succinic semialdehyde dehydrogenase (SSADH) at a sufficient concentration to ensure it is not rate-limiting.
-
Cofactor Solution: 2.5 mM β-NADP+ in Assay Buffer.
-
Test Compound Stock: this compound and comparator compounds (e.g., Valproic Acid) dissolved in a suitable solvent (e.g., DMSO) at a high concentration, then serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Substrate Solution.
-
Add 10 µL of the test compound at various concentrations or vehicle control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of a pre-mixed solution containing the Enzyme Solution, Coupling Enzyme Solution, and Cofactor Solution.
-
Immediately measure the absorbance at 340 nm every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression.[29]
-
Causality Behind Experimental Choices:
-
The use of a coupled enzyme assay provides a continuous and convenient method to monitor GABA-T activity.
-
The specific pH of 8.6 is optimal for the activity of both GABA-T and SSADH.[4]
-
Pre-incubation of the enzyme with the inhibitor allows for any time-dependent inhibition to occur.
Diagram of GABA-T Inhibition Assay Workflow:
Caption: Workflow for the in vitro GABA Transaminase (GABA-T) inhibition assay.
In Vitro Mitochondrial Toxicity "Glu/Gal" Assay
This cell-based assay is a widely used screening tool to identify compounds that cause mitochondrial dysfunction.
Principle: Most cancer-derived cell lines, like HepG2, primarily rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect). When glucose in the culture medium is replaced with galactose, cells are forced to rely on mitochondrial oxidative phosphorylation for ATP production. Compounds that are toxic to mitochondria will exhibit significantly greater cytotoxicity in the galactose medium compared to the glucose medium.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HepG2 cells (or another suitable cell line) in standard glucose-containing medium (e.g., DMEM with 25 mM glucose) until they reach approximately 80% confluency.
-
-
Assay Setup:
-
Seed HepG2 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare two sets of media: one containing 25 mM glucose and the other containing 10 mM galactose and no glucose.
-
Prepare serial dilutions of the test compounds (this compound, Valproic Acid, etc.) in both glucose and galactose media.
-
-
Compound Exposure:
-
Remove the seeding medium from the cells and replace it with the media containing the test compounds or vehicle control (one plate for glucose medium, one for galactose medium).
-
Incubate the plates for 24-72 hours.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot cell viability versus the logarithm of the compound concentration for both glucose and galactose conditions.
-
Determine the IC50 values for each compound in both media.
-
A significant shift (typically >3-fold) to a lower IC50 in the galactose medium compared to the glucose medium indicates mitochondrial toxicity.
-
Causality Behind Experimental Choices:
-
The use of galactose forces a metabolic shift to oxidative phosphorylation, making the cells more sensitive to mitochondrial toxicants.
-
The MTT assay is a reliable and widely used method for assessing cell viability, which is a key endpoint for cytotoxicity.
-
Comparing the IC50 values in the two different media allows for the differentiation between general cytotoxicity and specific mitochondrial toxicity.
Diagram of Glu/Gal Mitochondrial Toxicity Assay Workflow:
Sources
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valproic acid: metabolite concentrations in plasma and brain, anticonvulsant activity, and effects on GABA metabolism during subacute treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute in vivo effect of valproic acid on the GABAergic system in rat brain: A [11C]Ro15-4513 microPET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionate enters GABAergic neurons, inhibits GABA transaminase, causes GABA accumulation and lethargy in a model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 9. Comparison of the effect of different short chain fatty acids on the growth and differentiation of human colonic carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Connecting gut microbiomes and short chain fatty acids with the serotonergic system and behavior in Gallus gallus and other avian species [frontiersin.org]
- 11. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. journals.publisso.de [journals.publisso.de]
- 17. pragolab.cz [pragolab.cz]
- 18. Determination of succinic acid, glutaric acid and adipic acid by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 19. seragpsych.com [seragpsych.com]
- 20. Toxicity of valproic acid in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The inhibition by valproic acid of the mitochondrial oxidation of monocarboxylic and omega-hydroxymonocarboxylic acids: possible implications for the metabolism of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mitochondrial metabolism of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An in vitro approach to assess the neurotoxicity of valproic acid-induced oxidative stress in cerebellum and cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Short-Chain Fatty Acids Ameliorate Depressive-like Behaviors of High Fructose-Fed Mice by Rescuing Hippocampal Neurogenesis Decline and Blood–Brain Barrier Damage [mdpi.com]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Toxicity of 2-Propylglutaric Acid and Valproic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the toxicity profiles of 2-propylglutaric acid (2-PGA) and other key metabolites of valproic acid (VPA). As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive narrative grounded in scientific evidence, explaining the causal relationships behind experimental findings and providing detailed methodologies for key toxicological assessments.
Introduction: The Complex Metabolism of Valproic Acid
Valproic acid (VPA) is a widely prescribed anticonvulsant and mood stabilizer.[1][2] However, its clinical use is tempered by concerns over its potential for hepatotoxicity, neurotoxicity, and teratogenicity.[1][2] These toxic effects are often not caused by VPA itself, but by its complex array of metabolites. The metabolism of VPA is extensive and occurs primarily in the liver through three main pathways: glucuronidation, β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[1][2] This metabolic diversity gives rise to a host of compounds, each with its own pharmacological and toxicological profile.
This guide will focus on a comparative analysis of the toxicity of this compound (2-PGA), a product of the β-oxidation pathway, against other significant VPA metabolites. Understanding the relative toxicities of these metabolites is crucial for developing safer VPA analogues and for designing therapeutic strategies to mitigate VPA-induced adverse effects.
Below is a simplified schematic of VPA metabolism, highlighting the pathways leading to the formation of key metabolites.
Caption: Simplified metabolic pathways of Valproic Acid (VPA).
Comparative Toxicity of Valproic Acid Metabolites
The toxicity of VPA metabolites is not uniform. Some are relatively benign, while others are potent toxins. This section compares the known toxicities of 2-PGA with VPA and its other major metabolites, focusing on hepatotoxicity, neurotoxicity, and teratogenicity.
Hepatotoxicity
Hepatotoxicity is one of the most severe adverse effects associated with VPA therapy. The formation of reactive metabolites in the liver is a key initiating event.
Experimental Evidence:
A key study comparing the hepatotoxicity of VPA and its metabolites used liver slices from rats and humans. The rank order of toxicity in rat liver slices was found to be 4-ene-VPA > VPA > 2-ene-VPA .[3] In human liver slices, VPA and its metabolites were all found to be toxic, but with less differentiation in their potency compared to the rat model.[3]
While this study did not directly include 2-PGA in its comparative analysis, other research has associated elevated levels of 2-propylglutarate in the liver with toxicity. The accumulation of glutaric acid, for which 2-PGA is a derivative, is known to be neurotoxic and can cause secondary mitochondrial dysfunction, which is a hallmark of VPA-induced hepatotoxicity.
Summary of Comparative Hepatotoxicity:
| Compound | Relative Hepatotoxicity | Key Mechanisms |
| 4-ene-VPA | High | Mitochondrial toxicity, inhibition of β-oxidation, oxidative stress |
| Valproic Acid (VPA) | Moderate | Mitochondrial dysfunction, steatosis |
| 2-ene-VPA | Low to Moderate | Less potent inhibitor of mitochondrial respiration compared to 4-ene-VPA |
| This compound (2-PGA) | Moderate (Inferred) | Potential for mitochondrial dysfunction, disruption of glutamate homeostasis |
Neurotoxicity
The neurotoxic effects of VPA and its metabolites can manifest as cognitive impairment and motor dysfunction.[4] The mechanisms are complex, involving interference with neurotransmitter systems and direct neuronal damage.
Experimental Evidence:
Studies on glutaric acid, a related dicarboxylic acid, have shown that it can be neurotoxic through the overactivation of NMDA receptors, leading to excitotoxicity.[5] Glutaric acid has also been shown to inhibit the uptake of glutamate into synaptic vesicles, which could lead to an increase in cytosolic glutamate and subsequent neuronal damage.[6] Chronic administration of glutaric acid in animal models has been shown to cause cognitive deficits.[7] While direct comparative studies with other VPA metabolites are scarce, these findings suggest a potential mechanism for 2-PGA-mediated neurotoxicity. In contrast, 2-ene-VPA is generally considered to have lower neurotoxic potential.
Summary of Comparative Neurotoxicity:
| Compound | Relative Neurotoxicity | Key Mechanisms |
| Valproic Acid (VPA) | Moderate | GABAergic system modulation, histone deacetylase inhibition, potential for oxidative stress |
| This compound (2-PGA) | Moderate (Inferred) | Potential for excitotoxicity via NMDA receptor interaction, disruption of glutamate transport |
| 4-ene-VPA | High | Not well-characterized, but likely involves mitochondrial dysfunction in neurons |
| 2-ene-VPA | Low | Generally considered less neurotoxic than VPA and other metabolites |
Teratogenicity
The use of VPA during pregnancy is associated with an increased risk of congenital malformations, particularly neural tube defects.[8] This teratogenic potential is also linked to its metabolites.
Experimental Evidence:
Studies in animal models have demonstrated that VPA is a potent teratogen.[8][9] In contrast, a study comparing the teratogenicity of trans-2-ene-VPA with VPA in rats found that trans-2-ene-VPA was not teratogenic at doses equal to or higher than those at which VPA produced significant malformations.
Regarding glutaric acid, developmental toxicity studies in rats and rabbits have shown that it is not teratogenic, even at high doses. The no-observed-adverse-effect level (NOAEL) for developmental toxicity in rats was the highest dose tested. This suggests that 2-PGA may have a lower teratogenic potential compared to the parent drug, VPA.
Summary of Comparative Teratogenicity:
| Compound | Relative Teratogenicity | Key Findings |
| Valproic Acid (VPA) | High | Induces neural tube defects and other congenital malformations.[8] |
| trans-2-ene-VPA | Low | Not found to be teratogenic in rats at doses where VPA is teratogenic. |
| This compound (2-PGA) | Low (Inferred) | Glutaric acid, a related compound, is not teratogenic in animal models. |
| 4-ene-VPA | High | Considered a significant contributor to VPA-induced teratogenicity. |
Experimental Protocols for Toxicity Assessment
To ensure the scientific integrity of comparative toxicity studies, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to assess the hepatotoxicity, mitochondrial toxicity, neurotoxicity, and teratogenicity of VPA and its metabolites.
Hepatotoxicity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.
Protocol for LDH Assay in HepG2 Cells:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (VPA, 2-PGA, 4-ene-VPA, etc.) in complete culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (medium with the solvent used to dissolve the compounds) and a positive control for maximum LDH release (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of the LDH reaction mixture (containing diaphorase and INT).
-
Incubation: Incubate the reaction plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release) after subtracting the background absorbance from the vehicle control.
Caption: Workflow for the LDH Cytotoxicity Assay.
Mitochondrial Toxicity Assessment: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a fluorescent method used to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol for JC-1 Assay using Fluorescence Microscopy:
-
Cell Culture: Culture cells (e.g., primary hepatocytes or HepG2 cells) on glass coverslips or in imaging-compatible plates.
-
Compound Treatment: Treat the cells with the test compounds for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in pre-warmed culture medium. Remove the treatment medium and incubate the cells with the JC-1 solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with filters for both green (FITC) and red (TRITC/Rhodamine) fluorescence.
-
Image Analysis: Capture images from multiple fields for each condition. Quantify the red and green fluorescence intensity per cell or per field of view using image analysis software.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization.
Caption: Workflow for the JC-1 Mitochondrial Membrane Potential Assay.
Neurotoxicity Assessment: Neurite Outgrowth Assay
This assay quantifies the ability of neuronal cells to extend neurites, a critical process in neuronal development and function. Inhibition of neurite outgrowth is a sensitive indicator of neurotoxicity.
Protocol for Neurite Outgrowth Assay in SH-SY5Y Cells:
-
Cell Differentiation: Seed SH-SY5Y neuroblastoma cells at a low density and differentiate them into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 3-5 days.
-
Compound Treatment: Following differentiation, expose the cells to various concentrations of the test compounds for an additional 24-72 hours.
-
Immunostaining: Fix the cells and perform immunocytochemistry for a neuronal marker such as β-III tubulin to visualize the neurites. A nuclear counterstain (e.g., DAPI) should also be used.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the total neurite length per cell, the number of neurites per cell, and the number of branch points.
-
Data Analysis: Normalize the neurite outgrowth parameters to the number of cells (from the nuclear stain) and compare the results from treated cells to the vehicle control to determine the extent of inhibition.
In Vitro Teratogenicity Assessment: Embryonic Stem Cell Test (EST)
The EST is a validated in vitro method for assessing the teratogenic potential of compounds by evaluating their effects on the differentiation of embryonic stem cells into cardiomyocytes.
Protocol for the Embryonic Stem Cell Test (EST):
-
Cell Culture: Culture murine embryonic stem (ES) cells in an undifferentiated state.
-
Embryoid Body (EB) Formation: Induce the formation of EBs by culturing the ES cells in hanging drops or suspension culture in the absence of leukemia inhibitory factor (LIF).
-
Compound Exposure: Expose the developing EBs to a range of concentrations of the test compounds for 10 days.[1]
-
Assessment of Differentiation: After 10 days, visually inspect the EBs for the presence of spontaneously contracting cardiomyocyte clusters under a microscope.[1] The inhibition of differentiation is determined as the concentration of the compound that inhibits the formation of beating cardiomyocytes by 50% (ID50).
-
Cytotoxicity Assessment: Concurrently, assess the cytotoxicity of the compounds on both undifferentiated ES cells and a differentiated fibroblast cell line (e.g., 3T3 cells) to determine the 50% inhibitory concentrations (IC50).[1]
-
Data Analysis and Prediction: Use a biostatistical prediction model that incorporates the ID50 and IC50 values to classify the teratogenic potential of the compound.[1]
Conclusion and Future Directions
The toxicological profile of valproic acid is complex and largely attributable to its diverse range of metabolites. While metabolites such as 4-ene-VPA are clearly associated with significant hepatotoxicity and teratogenicity, others like 2-ene-VPA appear to be less toxic. The available evidence, largely inferred from studies on the related compound glutaric acid, suggests that this compound may pose a moderate risk for neurotoxicity through excitotoxic mechanisms, but a lower risk for teratogenicity.
Direct comparative studies that include 2-PGA are critically needed to definitively establish its toxicological ranking among other VPA metabolites. Future research should focus on head-to-head comparisons of these compounds in robust in vitro and in vivo models of hepatotoxicity, neurotoxicity, and developmental toxicity. The application of high-throughput screening and "omics" technologies will be invaluable in elucidating the precise molecular mechanisms of toxicity for each metabolite and in identifying biomarkers of VPA-induced injury. This knowledge will be instrumental in the rational design of safer antiepileptic drugs and in the development of personalized therapeutic strategies for patients undergoing VPA treatment.
References
-
Fisher, J. E., et al. (1994). Comparative toxicity of valproic acid and its metabolites in liver slices from adult rats, weanling rats and humans. Toxicology in Vitro, 8(3), 371-379. [Link]
-
The MAK Collection for Occupational Health and Safety. (2020). Glutaric acid. The MAK Collection for Occupational Health and Safety. [Link]
-
Shnayder, N. A., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 13(1), 134. [Link]
-
Ghodke-Puranik, Y., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 13(1), 134. [Link]
-
Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit Protocol. [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. [Link]
-
Porciúncula, L. O., et al. (2004). Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats. Neurochemistry International, 45(7), 1075-1086. [Link]
- Spielmann, H., et al. (1997). The embryonic stem cell test (EST), an in vitro embryotoxicity test using two permanent mouse cell lines: 3T3 and D3. In Vitro & Molecular Toxicology: Journal of Basic and Applied Research, 10(1), 119-127.
-
Funchal, C., et al. (2008). Chronic early postnatal glutaric acid administration causes cognitive deficits in the water maze. Behavioural Brain Research, 188(1), 120-125. [Link]
-
Kölker, S., et al. (1999). 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro. Journal of Inherited Metabolic Disease, 22(3), 259-262. [Link]
-
Antherieu, S., et al. (2013). Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes. Toxicological Sciences, 133(2), 245-255. [Link]
-
Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems for liver toxicity testing. Archives of Toxicology, 87(8), 1315-1530. [Link]
-
Kölker, S., et al. (2004). On the neurotoxicity of glutaric, 3-hydroxyglutaric, and trans-glutaconic acids in glutaric acidemia type 1. Journal of Neuroscience Research, 76(6), 811-819. [Link]
-
Pieters, A., et al. (2022). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Toxics, 10(10), 603. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134970, this compound. [Link]
- Jelena, P. (2021). Developmental Toxicity, Major Factors and its Effects. Journal of Clinical Toxicology, 11(5), 1-3.
-
Vorhees, C. V., et al. (1991). Lack of teratogenicity of trans-2-ene-valproic acid compared to valproic acid in rats. Teratology, 43(6), 583-590. [Link]
-
Latip, K. A., et al. (2003). In vitro effects of D-2-hydroxyglutaric acid on glutamate binding, uptake and release in cerebral cortex of rats. Journal of the Neurological Sciences, 217(1), 67-72. [Link]
-
Viau, K. S., et al. (2013). Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles. JIMD Reports, 11, 137-142. [Link]
- Arts, J. H., et al. (2024). Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. Critical Reviews in Toxicology, 54(1), 55-83.
-
Jabłońska-Trypuć, A., et al. (2019). Toxicological Effects of Traumatic Acid and Selected Herbicides on Human Breast Cancer Cells: In Vitro Cytotoxicity Assessment of Analyzed Compounds. Molecules, 24(9), 1710. [Link]
- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for p-Toluic Acid.
-
Jabłońska-Trypuć, A., et al. (2019). Toxicological Effects of Traumatic Acid and Selected Herbicides on Human Breast Cancer Cells: In Vitro Cytotoxicity Assessment of Analyzed Compounds. Molecules, 24(9), 1710. [Link]
- Kim, J. S., et al. (2020). Twenty-Eight-Day Repeated Inhalation Toxicity Study of Aluminum Oxide Nanoparticles in Male Sprague-Dawley Rats.
-
O'Brien, T. J., et al. (2020). A rat model of valproate teratogenicity from chronic oral treatment during pregnancy. Epilepsia, 61(9), 1965-1975. [Link]
-
Al-Kuraishy, H. M., et al. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Cotariu, D., & Zaidman, J. L. (1988). Valproic acid and the liver. Clinical chemistry, 34(5), 890–897. [Link]
- Vorhees, C. V. (1987). Teratogenicity and developmental toxicity of valproic acid in rats. Teratogenesis, Carcinogenesis, and Mutagenesis, 7(3), 237-245.
-
Van Vliet, E., et al. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia. [Link]
- Stodgell, C. J., et al. (2004). Valproic Acid Teratogenicity: A Toxicogenomics Approach. Environmental Health Perspectives, 112(12), 1225-1233.
-
Wassie, Z. G., et al. (2024). Teratogenic Effect of Valproic Acids on Neural Tube Development: A Review. African Journal of Pharmaceutical Sciences, 4(2), 21-32. [Link]
-
Chen, P. S., et al. (2007). Valproic Acid and Other HDAC Inhibitors Induce Microglial Apoptosis and Attenuate Lipopolysaccharide-induced Dopaminergic Neurotoxicity. Neuroscience, 149(1), 203-212. [Link]
-
Kurady, B. L., & Cheema, M. (2025). Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review. Brain Research, 149802. [Link]
-
Lee, S., et al. (2025). The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells. International Journal of Stem Cells, 18(1), 49-58. [Link]
-
Cooper, M. L., et al. (2021). Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model. Frontiers in Neuroscience, 15, 731533. [Link]
Sources
- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative toxicity of valproic acid and its metabolites in liver slices from adult rats, weanling rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic early postnatal glutaric acid administration causes cognitive deficits in the water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Models for Studying Chronic Drug-Induced Liver Injury [mdpi.com]
- 8. series.publisso.de [series.publisso.de]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Propylglutaric Acid
The procedures outlined herein are designed to be a self-validating system, grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). By understanding the causality behind each step, laboratory personnel can confidently manage the disposal of 2-Propylglutaric acid, minimizing risks and ensuring a safe operational environment.
Hazard Assessment and Characterization
Before initiating any disposal procedure, a thorough hazard assessment is critical. Based on data from analogous compounds, this compound should be treated as a substance that may cause skin and eye irritation.[1][2] Although not classified as a highly flammable substance, it is a combustible solid.[3][4]
Key Hazard Considerations:
-
Corrosivity: Glutaric acid is classified as a corrosive solid that can cause severe skin burns and eye damage. Therefore, this compound should be handled with the same level of caution.
-
Toxicity: While comprehensive toxicological data for this compound is limited, related compounds are harmful if swallowed.[1]
-
Reactivity: Avoid contact with strong oxidizing agents, bases, and reducing agents.[3][5]
| Hazard Classification | Associated Risks | Recommended Precautions |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact.[1] | Wear appropriate chemical-resistant gloves and a lab coat.[5] |
| Serious Eye Damage/Irritation | Risk of serious eye damage.[1] | Use chemical safety goggles or a face shield.[5] |
| Acute Toxicity (Oral) | Harmful if ingested.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[4] |
| Reactivity | Reacts with strong oxidizing agents, bases, and reducing agents.[3][5] | Store away from incompatible materials.[2] |
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling and disposing of this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. For larger quantities or when there is a risk of splashing, a face shield should be worn in conjunction with goggles.[5]
-
Skin Protection: A flame-retardant lab coat should be worn and properly fastened. Full-length pants and closed-toe shoes are also required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Evaluate the extent of the spill and any immediate hazards.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid solutions, use an inert absorbent material to contain the spill.
-
Cleanup: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[6] It should never be disposed of down the drain or in regular trash.[6][7]
Procedure for Unused or Waste this compound:
-
Container Selection: Use a chemically compatible and properly sealed container for waste collection. The original container is often a suitable choice.[8]
-
Waste Collection: Carefully transfer the this compound waste into the designated hazardous waste container.
-
Segregation: Store the waste container in a designated "Satellite Accumulation Area".[8][9] It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[3][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Storage: Keep the waste container closed at all times, except when adding waste.[6][8] Store it in a cool, dry, and well-ventilated area.
-
Disposal Request: Once the container is full or has been accumulating for a period defined by your institution's policy (typically not exceeding one year), contact your EHS department to arrange for pickup and disposal.[8][9]
Procedure for Empty Containers:
A container that has held this compound is not considered empty until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the residue.[6][10] Water or a suitable organic solvent can be used.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[10]
-
Container Disposal: Once triple-rinsed, the container can be disposed of as regular trash after defacing or removing the original label.[6]
Logical Relationship Diagram
This diagram illustrates the logical relationships between the chemical properties of this compound and the required disposal actions.
Caption: Chemical properties guiding disposal actions.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. uww.edu [uww.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Propylglutaric Acid
As a Senior Application Scientist, I understand that groundbreaking research in drug development demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 2-Propylglutaric acid, a key intermediate in the synthesis of active pharmaceutical ingredients such as Valproic Acid.[1] Our aim is to empower you with the knowledge to create a secure laboratory environment, ensuring both the integrity of your work and the well-being of your team.
Understanding the Hazard: Why Specific Precautions are Crucial
Core Hazards:
-
Corrosivity: Direct contact can cause severe skin burns and eye damage.[4][5]
-
Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on material compatibility and certified standards. Remember, PPE is the last line of defense; it is crucial to also implement proper engineering controls and safe handling practices.[7][8]
| Body Area | Required PPE | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | These materials provide a robust barrier against organic acids. Avoid latex gloves as they offer insufficient protection.[9] |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 certified | Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[7][10] |
| Body | Laboratory coat | Chemical-resistant material | A lab coat protects the skin and personal clothing from accidental spills. |
| Respiratory | NIOSH-approved respirator | N95 or higher, depending on the procedure | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[7] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide for safe handling practices.
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as detailed in the table above.
-
Work in a Fume Hood: All handling of solid this compound and its concentrated solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Prepare Your Workspace: Ensure that an eyewash station and safety shower are readily accessible.[12] Have appropriate spill cleanup materials (e.g., sodium bicarbonate for neutralization) on hand.
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound in the chemical fume hood. Avoid creating dust. If dust is generated, a respirator is essential.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent while stirring.
-
Transfers: Use appropriate glassware and secondary containment when transferring solutions to prevent spills.
-
-
Cleanup and Decontamination:
-
Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent, followed by soap and water.
-
Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using a mild base solution (e.g., 5% sodium bicarbonate), followed by a water rinse.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C8H14O4 | CID 134970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0060684) [hmdb.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 8. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Which personal protective equipment do you need to [royalbrinkman.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
